Cholecystokinin Octapeptide, desulfated TFA
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H62N10O13S2.C2HF3O2/c1-73-18-16-34(55-47(70)37(21-28-12-14-30(60)15-13-28)58-44(67)32(50)23-41(62)63)45(68)53-26-40(61)54-38(22-29-25-52-33-11-7-6-10-31(29)33)48(71)56-35(17-19-74-2)46(69)59-39(24-42(64)65)49(72)57-36(43(51)66)20-27-8-4-3-5-9-27;3-2(4,5)1(6)7/h3-15,25,32,34-39,52,60H,16-24,26,50H2,1-2H3,(H2,51,66)(H,53,68)(H,54,61)(H,55,70)(H,56,71)(H,57,72)(H,58,67)(H,59,69)(H,62,63)(H,64,65);(H,6,7)/t32-,34-,35-,36-,37-,38-,39-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTIRPVYNGDRDRP-ITZXPNBCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC(=O)O)N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC(=O)O)N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H63F3N10O15S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1177.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Cholecystokinin Octapeptide, Desulfated TFA
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cholecystokinin (B1591339) Octapeptide, desulfated, with a Trifluoroacetic acid (TFA) salt, is a synthetic analog of the endogenous neuropeptide and gastrointestinal hormone, cholecystokinin (CCK). This technical guide provides a comprehensive overview of its biochemical properties, mechanism of action, and its application in scientific research. The document details its selective affinity for the cholecystokinin-B (CCK-B) receptor and the subsequent signaling cascades. Furthermore, it presents a compilation of quantitative data and outlines key experimental protocols for its use in both in vitro and in vivo studies.
Introduction
Cholecystokinin (CCK) is a crucial peptide hormone that plays a significant role in regulating various physiological processes, including digestion, satiety, and neurotransmission. It exists in multiple isoforms, with the C-terminal octapeptide (CCK-8) being a common and potent form. The biological activity of CCK-8 is significantly influenced by the sulfation of a specific tyrosine residue. The desulfated form of CCK-8, the subject of this guide, exhibits a distinct pharmacological profile, primarily characterized by its selective interaction with the CCK-B receptor subtype. This selectivity makes it an invaluable tool for researchers investigating the diverse functions of the CCK system, particularly in the central nervous system and the gastrointestinal tract. The trifluoroacetic acid (TFA) salt form is a common result of the purification process of synthetic peptides.
Biochemical and Pharmacological Profile
Chemical Structure:
-
Peptide Sequence: Asp-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH2
-
Modification: The tyrosine residue at position 2 is not sulfated.
-
Salt Form: Trifluoroacetic acid (TFA) salt.
Mechanism of Action:
Desulfated Cholecystokinin Octapeptide acts as a selective agonist for the cholecystokinin-B (CCK-B) receptor, also known as the gastrin receptor. The absence of the sulfate (B86663) group on the tyrosine residue dramatically reduces its affinity for the cholecystokinin-A (CCK-A) receptor, which is primarily found in peripheral tissues like the pancreas and gallbladder. In contrast, the CCK-B receptor, which is abundant in the brain and stomach, binds both sulfated and desulfated forms of CCK-8 with high affinity.[1]
Upon binding to the CCK-B receptor, a G-protein coupled receptor (GPCR), desulfated CCK-8 initiates a cascade of intracellular signaling events.[2] The receptor is primarily coupled to the Gq alpha subunit of the heterotrimeric G-protein complex.[3][4]
Signaling Pathways
The activation of the CCK-B receptor by desulfated CCK-8 triggers the Gq signaling pathway, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[3][4][5]
-
IP3 Pathway: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, causing the release of stored calcium ions (Ca2+) into the cytosol. This increase in intracellular calcium concentration activates various calcium-dependent enzymes and cellular processes.[3][5]
-
DAG Pathway: DAG remains in the plasma membrane and, in conjunction with the elevated intracellular calcium, activates Protein Kinase C (PKC). Activated PKC then phosphorylates a variety of downstream target proteins, leading to a cellular response.[3][5]
Quantitative Data
The following tables summarize the available quantitative data for desulfated CCK-8, primarily focusing on its receptor binding affinity.
Table 1: Receptor Binding Affinity of CCK Analogs
| Compound | Receptor Subtype | Binding Affinity (Ki) | Species | Tissue/Cell Line | Reference |
| Desulfated CCK-8 | CCK-B | ~10 nM | Rat | Brain | Inferred from multiple sources |
| Desulfated CCK-8 | CCK-A | >1000 nM | Rat | Pancreas | Inferred from multiple sources |
| Sulfated CCK-8 | CCK-B | ~1 nM | Rat | Brain | Inferred from multiple sources |
| Sulfated CCK-8 | CCK-A | ~1 nM | Rat | Pancreas | Inferred from multiple sources |
Note: The binding affinities are approximate values and can vary depending on the experimental conditions.
Experimental Protocols
This section provides detailed methodologies for key experiments involving Cholecystokinin Octapeptide, desulfated TFA.
In Vitro Receptor Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of desulfated CCK-8 for CCK-B receptors.
Objective: To determine the inhibitory constant (Ki) of desulfated CCK-8 for the CCK-B receptor.
Materials:
-
Cell membranes prepared from tissues or cells expressing CCK-B receptors (e.g., rat brain cortex).
-
Radiolabeled ligand (e.g., [125I]Bolton Hunter-CCK-8).
-
Desulfated Cholecystokinin Octapeptide, TFA.
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 0.2% BSA).
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation: Homogenize tissue rich in CCK-B receptors in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in assay buffer.
-
Assay Setup: In a microcentrifuge tube, add a constant amount of cell membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled desulfated CCK-8. Include a control group with no unlabeled ligand (total binding) and a group with a high concentration of unlabeled sulfated CCK-8 to determine non-specific binding.
-
Incubation: Incubate the tubes at room temperature for a specified time (e.g., 90 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters under vacuum to separate bound from free radioligand.
-
Washing: Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a gamma counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the concentration of desulfated CCK-8. The concentration at which 50% of the radioligand is displaced (IC50) can be determined from this curve. The Ki value can then be calculated using the Cheng-Prusoff equation.
In Vivo Administration for Behavioral Studies
This protocol provides a general guideline for the administration of desulfated CCK-8 in rodent models for behavioral research.
Objective: To investigate the effects of centrally administered desulfated CCK-8 on behavior.
Materials:
-
Desulfated Cholecystokinin Octapeptide, TFA.
-
Sterile artificial cerebrospinal fluid (aCSF) or saline for vehicle.
-
Surgical instruments for stereotaxic surgery.
-
Cannula and injection system.
-
Animal model (e.g., rat or mouse).
Procedure:
-
Peptide Preparation: Dissolve the desulfated CCK-8 TFA in the vehicle to the desired concentration. Ensure the solution is sterile.
-
Animal Surgery: Under anesthesia, perform stereotaxic surgery to implant a guide cannula into the specific brain region of interest (e.g., hypothalamus, nucleus accumbens). Allow for a post-operative recovery period.
-
Habituation: Habituate the animals to the injection procedure to minimize stress-induced behavioral changes.
-
Intracerebral Injection: On the day of the experiment, gently restrain the animal and insert the injection cannula through the guide cannula. Infuse a small volume of the peptide solution or vehicle over a set period.
-
Behavioral Testing: Following the injection, place the animal in the appropriate apparatus to assess the desired behavior (e.g., elevated plus maze for anxiety, open field for locomotor activity, or feeding chambers for satiety studies).
-
Data Collection and Analysis: Record and analyze the behavioral parameters according to the specific experimental design.
Handling and Storage
Desulfated Cholecystokinin Octapeptide, TFA is a lyophilized powder. For long-term storage, it should be kept at -20°C or -80°C. For short-term use, it can be stored at 4°C. Reconstituted peptide solutions should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles. It is recommended to use the reconstituted solution promptly. The stability of the peptide in solution will depend on the solvent and storage conditions.
Conclusion
This compound is a potent and selective CCK-B receptor agonist. Its distinct pharmacological profile makes it an indispensable tool for elucidating the complex roles of the CCK system in both the central nervous system and the gastrointestinal tract. This guide provides a foundational understanding of its properties, signaling mechanisms, and experimental applications, serving as a valuable resource for researchers in pharmacology, neuroscience, and drug development. Further research is warranted to fully delineate the therapeutic potential of targeting the CCK-B receptor with selective ligands like desulfated CCK-8.
References
- 1. Cholecystokinin receptor | 1813 Publications | 37952 Citations | Top Authors | Related Topics [scispace.com]
- 2. uniprot.org [uniprot.org]
- 3. researchgate.net [researchgate.net]
- 4. Targeting G protein-coupled receptor signalling by blocking G proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
The Biological Activity of a-desulfated Cholecystokinin Octapeptide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholecystokinin (B1591339) (CCK) is a crucial peptide hormone and neurotransmitter in the gastrointestinal system and central nervous system. Its biological effects are mediated through two primary G protein-coupled receptors: CCKA (alimentary) and CCKB (brain). The most abundant and biologically active form of CCK is the C-terminal octapeptide (CCK-8), which is typically sulfated on the tyrosine residue at position seven from the C-terminus. However, a non-sulfated variant, a-desulfated cholecystokinin octapeptide (desulfated CCK-8), also exists and exhibits a distinct biological activity profile. This technical guide provides an in-depth analysis of the biological activity of desulfated CCK-8, focusing on its receptor binding, signaling pathways, and physiological effects.
Receptor Binding Affinity of Desulfated CCK-8
The sulfation of the tyrosine residue in CCK-8 is a critical determinant of its affinity for the CCKA receptor. Desulfated CCK-8 displays a significantly lower affinity for the CCKA receptor compared to its sulfated counterpart. In contrast, both sulfated and desulfated CCK-8 exhibit high affinity for the CCKB receptor. This differential binding affinity is the primary reason for the distinct physiological roles of the two peptides.
While precise Ki or IC50 values can vary between studies and experimental conditions, the general consensus is a marked preference of desulfated CCK-8 for the CCKB receptor.
| Ligand | Receptor Subtype | Binding Affinity (Ki or IC50) | Selectivity |
| a-desulfated CCK-8 | CCKA | Micromolar (µM) range | Low |
| CCKB | Nanomolar (nM) range[1][2] | High | |
| Sulfated CCK-8 | CCKA | Nanomolar (nM) range | High |
| CCKB | Nanomolar (nM) range | High |
Table 1: Comparative Binding Affinities of Sulfated and Desulfated CCK-8. This table summarizes the general binding affinity profiles of sulfated and a-desulfated CCK-8 for the two cholecystokinin receptor subtypes. Desulfated CCK-8 shows a clear selectivity for the CCKB receptor due to its significantly reduced affinity for the CCKA receptor.
Signaling Pathways
The activation of CCKA and CCKB receptors by their respective ligands initiates intracellular signaling cascades that mediate the physiological effects of CCK. Both receptors are known to couple to Gq and Gs proteins.
CCKA Receptor Signaling
Activation of the CCKA receptor, primarily by sulfated CCK-8, leads to the activation of Gq proteins. This stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The CCKA receptor can also couple to Gs proteins, leading to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP) levels.
CCKB Receptor Signaling
Desulfated CCK-8, along with sulfated CCK-8 and gastrin, potently activates the CCKB receptor. Similar to the CCKA receptor, the CCKB receptor primarily couples to Gq, leading to the activation of the PLC-IP3-DAG pathway and subsequent increases in intracellular calcium and PKC activation. There is also evidence for Gs coupling, resulting in cAMP production.
Experimental Protocols
Radioligand Binding Assay
This assay is used to determine the binding affinity of desulfated CCK-8 to CCK receptors.
References
A-Desulfated Cholecystokinin Octapeptide Receptor Binding Affinity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the receptor binding affinity of a-desulfated cholecystokinin (B1591339) octapeptide (CCK-8). The document details the quantitative binding data, experimental protocols for affinity determination, and the associated signaling pathways, offering a critical resource for researchers in pharmacology and drug development.
Introduction
Cholecystokinin (CCK) is a peptide hormone and neurotransmitter that plays a crucial role in various physiological processes, including digestion, satiety, and anxiety. It exerts its effects through two G protein-coupled receptors: CCK1 and CCK2. The most biologically active form of CCK is the sulfated octapeptide (sCCK-8). However, the a-desulfated form of CCK-8 (nsCCK-8) also occurs and exhibits a distinct receptor binding profile, making it a valuable tool for differentiating between CCK receptor subtypes. This guide focuses on the binding characteristics of nsCCK-8, providing a detailed analysis for scientific and research applications.
Quantitative Binding Data
The binding affinity of a-desulfated CCK-8 for CCK1 and CCK2 receptors has been determined through various radioligand binding studies. The data consistently demonstrates that the absence of the sulfate (B86663) group on the tyrosine residue dramatically reduces the affinity for the CCK1 receptor, while largely maintaining a high affinity for the CCK2 receptor. This differential affinity is a key characteristic used in pharmacological studies.
| Ligand | Receptor Subtype | Binding Affinity (Ki) | Binding Affinity (IC50) |
| a-desulfated CCK-8 | Human CCK1 | ~800 nM | >1000 nM |
| Human CCK2 | ~125 nM | 10 nM | |
| Sulfated CCK-8 | Human CCK1 | ~0.8 nM | 8 nM |
| Human CCK2 | ~1.5 nM | 3 nM |
Table 1: Comparative Binding Affinities of a-desulfated and Sulfated CCK-8. This table summarizes the approximate binding affinities (Ki and IC50 values) of a-desulfated and sulfated CCK-8 for human CCK1 and CCK2 receptors. The data is compiled from multiple radioligand binding studies.
Experimental Protocols
The determination of binding affinity for a-desulfated CCK-8 is primarily achieved through competitive radioligand binding assays. Below are detailed methodologies for the key experiments involved.
Membrane Preparation from Cells Expressing CCK Receptors
A crucial first step in in vitro binding assays is the preparation of cell membranes enriched with the receptor of interest.
Materials:
-
Cells stably expressing human CCK1 or CCK2 receptors (e.g., CHO, HEK293 cells)
-
Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4, supplemented with protease inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail)
-
Sucrose Buffer: Lysis buffer containing 10% (w/v) sucrose
-
Phosphate-Buffered Saline (PBS)
-
Dounce homogenizer or sonicator
-
High-speed centrifuge
Procedure:
-
Harvest cultured cells and wash twice with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Homogenize the cells on ice using a Dounce homogenizer (20-30 strokes) or sonication.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.
-
Discard the supernatant and resuspend the membrane pellet in Sucrose Buffer.
-
Determine the protein concentration of the membrane preparation using a suitable method (e.g., Bradford or BCA assay).
-
Store the membrane aliquots at -80°C until use.
Competitive Radioligand Binding Assay
This assay determines the affinity of a-desulfated CCK-8 by measuring its ability to compete with a radiolabeled ligand for binding to the CCK receptors.
Materials:
-
Prepared cell membranes expressing CCK1 or CCK2 receptors
-
Radioligand: Typically [125I]CCK-8 (sulfated)
-
Unlabeled competitor: a-desulfated CCK-8
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4
-
96-well microplates
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and scintillation fluid
Procedure:
-
In a 96-well microplate, add the following in order:
-
Assay Buffer
-
A range of concentrations of unlabeled a-desulfated CCK-8.
-
A fixed concentration of [125I]CCK-8 (typically at or below its Kd value).
-
The prepared cell membranes (typically 20-50 µg of protein per well).
-
-
Incubate the plate at room temperature for 60-90 minutes to reach binding equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in Assay Buffer using a filtration apparatus. This separates the bound from the free radioligand.
-
Wash the filters rapidly with ice-cold Assay Buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled sulfated CCK-8 (e.g., 1 µM).
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The IC50 value (the concentration of a-desulfated CCK-8 that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
G Protein Coupling Assay ([35S]GTPγS Binding Assay)
This functional assay measures the activation of G proteins upon ligand binding to the receptor.
Materials:
-
Prepared cell membranes expressing CCK receptors
-
[35S]GTPγS
-
Unlabeled GTPγS
-
GDP
-
Agonist: a-desulfated CCK-8
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 100 mM NaCl, 1 mM EDTA, pH 7.4
-
96-well microplates
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and scintillation fluid
Procedure:
-
Pre-incubate the cell membranes with GDP (typically 10-30 µM) on ice for 15-30 minutes to ensure G proteins are in their inactive, GDP-bound state.
-
In a 96-well microplate, add the following in order:
-
Assay Buffer
-
Varying concentrations of a-desulfated CCK-8.
-
The pre-incubated cell membranes.
-
[35S]GTPγS (typically 0.1-0.5 nM).
-
-
Incubate the plate at 30°C for 30-60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Measure the filter-bound radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM).
-
The data is analyzed to determine the EC50 (potency) and Emax (efficacy) of a-desulfated CCK-8 in stimulating [35S]GTPγS binding.
Signaling Pathways
Upon ligand binding, CCK receptors undergo a conformational change, leading to the activation of intracellular signaling cascades. While both CCK1 and CCK2 receptors primarily couple to Gq/11 proteins, they can also engage other G proteins, leading to a complex network of downstream events.[1][2]
CCK1 Receptor Signaling
The CCK1 receptor is known to couple to both Gq and Gs proteins.[1] Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[1] Gs coupling, on the other hand, activates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels. Both pathways can converge on the activation of mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt signaling cascades.[1]
CCK2 Receptor Signaling
The CCK2 receptor primarily couples to Gq/11 proteins, initiating the same PLC-mediated cascade as the CCK1 receptor.[1][2] Additionally, CCK2 receptor activation has been shown to involve Gα12/13, leading to the activation of RhoA and subsequent downstream effects.[1] Similar to the CCK1 receptor, the CCK2 receptor can also activate the MAPK and PI3K/Akt signaling pathways.[1][2]
Experimental Workflow Visualization
The following diagrams illustrate the logical flow of the key experimental protocols described above.
Conclusion
The a-desulfated cholecystokinin octapeptide is a critical pharmacological tool for the study of CCK receptors due to its pronounced selectivity for the CCK2 receptor over the CCK1 receptor. This technical guide has provided a detailed overview of its binding affinity, the experimental protocols used to determine these properties, and the downstream signaling pathways that are activated. The provided data and methodologies are intended to support researchers and drug development professionals in their efforts to understand the complex roles of the CCK system in health and disease and to facilitate the development of novel therapeutics targeting these receptors.
References
An In-depth Technical Guide to the Physiological Functions of a-Desulfated Cholecystokinin-8
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physiological functions of a-desulfated cholecystokinin-8 (CCK-8), a significant, yet often overlooked, endogenous peptide. While the sulfated form of CCK-8 has been extensively studied, the desulfated variant exhibits a distinct pharmacological profile, engaging with cholecystokinin (B1591339) receptors to elicit a range of biological effects. This document delves into the receptor binding affinities, downstream signaling pathways, and physiological roles of a-desulfated CCK-8 in key systems, including the gastrointestinal and central nervous systems. Detailed experimental protocols and quantitative data are presented to offer a practical resource for researchers and professionals in drug development.
Introduction
Cholecystokinin (CCK) is a peptide hormone and neurotransmitter that plays a crucial role in regulating various physiological processes. It exists in multiple molecular forms, with the C-terminal octapeptide (CCK-8) being a major biologically active fragment. The sulfation of a specific tyrosine residue within this octapeptide has long been considered critical for its high-affinity binding to the cholecystokinin-A (CCK-A) receptor and its potent physiological effects, particularly in the gastrointestinal system. However, the a-desulfated form of CCK-8 is also present endogenously and demonstrates distinct physiological activities, primarily through its interaction with the cholecystokinin-B (CCK-B) receptor. Understanding the specific functions of a-desulfated CCK-8 is essential for a complete picture of the cholecystokinin system and for the development of targeted therapeutics.
Receptor Binding and Selectivity
The physiological actions of a-desulfated CCK-8 are dictated by its binding affinity and selectivity for the two main cholecystokinin receptor subtypes: CCK-A (alimentary) and CCK-B (brain).
Binding Affinity Data
The sulfation of the tyrosine residue in CCK-8 dramatically influences its affinity for the CCK-A receptor. a-Desulfated CCK-8 exhibits a significantly lower affinity for the CCK-A receptor compared to its sulfated counterpart. In contrast, both sulfated and a-desulfated CCK-8 bind to the CCK-B receptor with high affinity.
| Ligand | Receptor Subtype | Species | Preparation | Ki (nM) | Reference |
| a-Desulfated CCK-8 | CCK-A | Guinea Pig | Pancreatic Acini | 28 | [1] |
| Sulfated CCK-8 | CCK-A | Guinea Pig | Pancreatic Acini | ~0.4 | [1] |
| a-Desulfated CCK-8 | CCK-B | Guinea Pig | Pancreatic Acini | High Affinity | [1] |
| Sulfated CCK-8 | CCK-B | Guinea Pig | Pancreatic Acini | ~0.4 | [1] |
Table 1: Comparative Binding Affinities of Sulfated and a-Desulfated CCK-8. This table summarizes the binding affinities (Ki) of sulfated and a-desulfated CCK-8 for CCK-A and CCK-B receptors in guinea pig pancreatic acini.
Receptor Selectivity
The differential binding affinities translate to a distinct receptor selectivity profile for a-desulfated CCK-8. While sulfated CCK-8 can be considered a relatively non-selective agonist with high affinity for both receptor subtypes, a-desulfated CCK-8 acts as a selective CCK-B receptor agonist due to its markedly reduced affinity for the CCK-A receptor.[2]
Signaling Pathways
Upon binding to CCK-A and CCK-B receptors, a-desulfated CCK-8 initiates a cascade of intracellular signaling events. Both receptors are G-protein coupled receptors (GPCRs).[2]
CCK-A Receptor Signaling
Activation of the CCK-A receptor, although weaker by the desulfated form, primarily couples to Gq/11, leading to the activation of phospholipase C (PLC).[3][4] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).[5] The CCK-A receptor can also couple to Gs, activating adenylate cyclase and increasing cyclic AMP (cAMP) levels.[6]
CCK-B Receptor Signaling
a-Desulfated CCK-8 binds with high affinity to the CCK-B receptor, which also primarily couples through Gq/11 to activate the PLC-IP3-DAG pathway.[3][4] Additionally, CCK-B receptor activation can lead to the stimulation of the mitogen-activated protein kinase (MAPK) cascade.[7]
Physiological Functions
The distinct receptor selectivity of a-desulfated CCK-8 results in a unique profile of physiological effects compared to its sulfated form.
Gastrointestinal System
Sulfated CCK-8 is a potent secretagogue for pancreatic enzyme secretion, an effect mediated by CCK-A receptors on pancreatic acinar cells. Due to its low affinity for the CCK-A receptor, a-desulfated CCK-8 is a significantly weaker stimulant of pancreatic enzyme release.[8] However, at higher concentrations, it can elicit a response.
| Ligand | Concentration | Species | Preparation | Effect on Amylase Secretion | Reference |
| a-Desulfated CCK-8 | 1, 10, 100 nM | Dog | Isolated Perfused Pancreas | Dose-dependent increase | [9] |
| Sulfated CCK-8 | 0.1, 1, 10 nM | Dog | Isolated Perfused Pancreas | Dose-dependent increase (more potent than desulfated) | [9] |
Table 2: Effect of Sulfated and a-Desulfated CCK-8 on Pancreatic Amylase Secretion.
Similar to pancreatic secretion, gallbladder contraction is primarily mediated by CCK-A receptors. Consequently, a-desulfated CCK-8 is substantially less potent than sulfated CCK-8 in stimulating gallbladder emptying.
Central Nervous System
The high affinity of a-desulfated CCK-8 for the widely distributed CCK-B receptors in the central nervous system suggests a more prominent role in neuromodulation.
While sulfated CCK-8 is a well-established satiety signal that reduces food intake, the role of a-desulfated CCK-8 is less potent in this regard when administered peripherally, likely due to the involvement of peripheral CCK-A receptors in mediating satiety.[10] However, central administration of CCK-B agonists, including a-desulfated CCK-8, can influence feeding behavior, though the effects are complex and can vary depending on the specific brain region targeted.
| Ligand | Administration Route | Dose | Species | Effect on Food Intake | Reference |
| a-Desulfated CCK-8 | Intraperitoneal | 0.45, 0.9, 1.8, 3.6 nmol/kg | Rat | Reduced meal size | [11] |
| Sulfated CCK-8 | Intraperitoneal | 0.45, 0.9, 1.8, 3.6 nmol/kg | Rat | Reduced meal size | [11] |
Table 3: Comparative Effects of Sulfated and a-Desulfated CCK-8 on Food Intake in Rats.
Activation of CCK-B receptors in the brain has been implicated in anxiety and panic attacks. Therefore, a-desulfated CCK-8, as a CCK-B agonist, may have anxiogenic effects. The role of CCK-B receptors in nociception is also an active area of research, with evidence suggesting their involvement in the modulation of pain perception.[12]
Experimental Protocols
Competitive Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of a-desulfated CCK-8 for CCK receptors.
Methodology:
-
Membrane Preparation: Homogenize tissues or cells expressing CCK-A or CCK-B receptors in a suitable buffer and isolate the membrane fraction by centrifugation.[13]
-
Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled CCK ligand (e.g., [¹²⁵I]Bolton-Hunter-CCK-8) and increasing concentrations of unlabeled a-desulfated CCK-8.[14]
-
Separation: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.[14]
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve. Calculate the IC₅₀ value (the concentration of competitor that inhibits 50% of specific radioligand binding). Determine the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]
In Vitro Pancreatic Acini Amylase Secretion Assay
This protocol measures the ability of a-desulfated CCK-8 to stimulate enzyme secretion from isolated pancreatic acini.
Methodology:
-
Acinar Isolation: Isolate pancreatic acini from a rodent pancreas by enzymatic digestion with collagenase, followed by mechanical dissociation.[15][16]
-
Incubation and Stimulation: Pre-incubate the isolated acini in a physiological buffer. Stimulate the acini with various concentrations of a-desulfated CCK-8 for a defined period.[15]
-
Sample Collection: Separate the acini from the incubation medium by centrifugation.
-
Amylase Assay: Measure the amylase activity in the supernatant using a commercially available colorimetric assay kit.
-
Data Analysis: Express the amount of amylase secreted as a percentage of the total amylase content (supernatant + acinar pellet). Plot the percentage of amylase release against the logarithm of the a-desulfated CCK-8 concentration to generate a dose-response curve and determine the EC₅₀ value.[15]
Conclusion
a-Desulfated CCK-8 is a physiologically relevant peptide with a distinct pharmacological profile characterized by its high affinity and selectivity for the CCK-B receptor. While its effects on peripheral gastrointestinal functions such as pancreatic secretion and gallbladder contraction are significantly less potent than its sulfated counterpart, its prominent role in the central nervous system warrants further investigation. The data and protocols presented in this guide provide a foundational resource for researchers and drug development professionals seeking to explore the nuanced functions of the cholecystokinin system and to develop novel therapeutics targeting CCK receptors. A deeper understanding of the specific actions of a-desulfated CCK-8 will undoubtedly contribute to a more complete picture of its role in health and disease.
References
- 1. Importance of sulfation of gastrin or cholecystokinin (CCK) on affinity for gastrin and CCK receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cholecystokinin receptor - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes [frontiersin.org]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. Schematic depiction of the signalling pathways stimulated by cholecystokinin (CCK) activation of the CCK1 receptor [pfocr.wikipathways.org]
- 6. The gastrin and cholecystokinin receptors mediated signaling network: a scaffold for data analysis and new hypotheses on regulatory mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Different signaling pathways are involved in CCK(B) receptor-mediated MAP kinase activation in COS-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of cholecystokinin (CCK)-4, nonsulfated CCK-8, and sulfated CCK-8 on pancreatic somatostatin, insulin, and glucagon secretion in the dog: studies in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cyclic estradiol replacement increases the satiety effect of CCK-8 in ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CCK-8 and CCK-58 differ in their effects on nocturnal solid meal pattern in undisturbed rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CCK-58 Elicits Both Satiety and Satiation in Rats while CCK-8 Elicits Only Satiation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antinociceptive profile of sulfated CCK-8. Comparison with CCK-4, unsulfated CCK-8 and other neuropeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 15. Assessing the Secretory Capacity of Pancreatic Acinar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Video: Assessing the Secretory Capacity of Pancreatic Acinar Cells [jove.com]
An In-depth Technical Guide to A-Desulfated Cholecystokinin Octapeptide (CCK-8-DS) in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
A-desulfated cholecystokinin (B1591339) octapeptide (CCK-8-DS or CCK-8-NS) is the non-sulfated form of the neuropeptide cholecystokinin octapeptide. While its sulfated counterpart (CCK-8-S) has been studied extensively, CCK-8-DS is emerging as a critical tool in neuroscience research due to its selective affinity for the cholecystokinin-B (CCK-B) receptor. This selectivity allows for the targeted investigation of CCK-B receptor-mediated pathways in the central nervous system (CNS), which are implicated in a range of neurological processes including anxiety, memory, pain perception, and the modulation of dopaminergic and GABAergic systems. This guide provides a comprehensive overview of CCK-8-DS, its mechanism of action, quantitative data on its receptor interactions, detailed experimental protocols for its study, and visualizations of its signaling pathways and experimental workflows.
Core Concepts: A-Desulfated Cholecystokinin Octapeptide (CCK-8-DS)
Cholecystokinin (CCK) is a peptide hormone and neurotransmitter found in the gastrointestinal system and the brain.[1] The C-terminal octapeptide fragment, CCK-8, is a major neuropeptide in the CNS.[2] The biological activity of CCK-8 is significantly influenced by the sulfation of a tyrosine residue. The non-sulfated form, a-desulfated cholecystokinin octapeptide (CCK-8-DS), displays a distinct receptor binding profile compared to its sulfated counterpart (CCK-8-S).[3]
Mechanism of Action and Receptor Selectivity
CCK-8-DS primarily exerts its effects through the cholecystokinin-B (CCK-B) receptor, a G-protein coupled receptor predominantly found in the central nervous system.[4][5] Unlike CCK-8-S, which binds with high affinity to both CCK-A and CCK-B receptors, CCK-8-DS shows a markedly reduced affinity for the CCK-A receptor, making it a selective agonist for the CCK-B receptor.[3][6] This selectivity is crucial for isolating and studying the specific roles of the CCK-B receptor in the brain.[3]
Activation of the CCK-B receptor by CCK-8-DS initiates a cascade of intracellular signaling events. As a G-protein coupled receptor, it can couple to various G-proteins, leading to the activation of multiple downstream pathways.[7] Research has shown that CCK-B receptor activation can lead to the modulation of phosphatidylinositol 3-kinase (PI3K), c-Src-dependent JNK pathways, and protein kinase C (PKC)-mediated MAP kinase activation.[7][8][9] These pathways are involved in regulating neuronal excitability, gene expression, and synaptic plasticity.
Role in Neurological Processes
The selective activation of CCK-B receptors by CCK-8-DS has been linked to several key neurological functions:
-
Anxiety and Panic Disorders: The CCKergic system, particularly through the CCK-B receptor, is strongly implicated in anxiety and stress-related behaviors.[10] Administration of CCK-B agonists can induce anxiety-like effects in animal models.[11]
-
Pain Perception: CCK-B receptors are involved in the modulation of nociceptive pathways. Activation of these receptors in dorsal root ganglion neurons can enhance neuronal excitability, suggesting a role in pain hypersensitivity.[8][9]
-
Memory and Cognition: The CCK-B receptor system has been shown to influence memory and learning processes.[2][10]
-
Dopamine (B1211576) and GABA Modulation: CCK-B receptors are known to modulate the release of key neurotransmitters. In different brain regions, CCK-B activation can influence both dopamine and GABA release, impacting motivation, reward, and inhibitory neurotransmission.[4]
Quantitative Data: Receptor Binding Affinities
The following table summarizes the binding affinities of sulfated and a-desulfated cholecystokinin octapeptide for the two cholecystokinin receptor subtypes.
| Ligand | Receptor Subtype | Binding Affinity (Ki) | Species | Reference |
| CCK-8 (sulfated) | CCK-A | ~0.6-1 nM | Human | [6] |
| CCK-8 (sulfated) | CCK-B | ~0.3-1 nM | Human | [6] |
| CCK-8-DS (a-desulfated) | CCK-A | ~500-fold lower than CCK-8-S | Human | [6] |
| CCK-8-DS (a-desulfated) | CCK-B | ~0.3-1 nM | Human | [6] |
Signaling Pathways and Experimental Workflows
CCK-B Receptor Signaling Pathway in Neurons
Activation of the CCK-B receptor by CCK-8-DS can trigger multiple downstream signaling cascades. One well-documented pathway in sensory neurons involves the inhibition of A-type K+ channels, leading to increased neuronal excitability.
Experimental Workflow: Radioligand Binding Assay
This workflow outlines the key steps in a competitive radioligand binding assay to determine the affinity of CCK-8-DS for the CCK-B receptor.
References
- 1. Cholecystokinin B receptor - Wikipedia [en.wikipedia.org]
- 2. CCK-B receptor: chemistry, molecular biology, biochemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. What are CCKB agonists and how do they work? [synapse.patsnap.com]
- 5. Functional Synergy between Cholecystokinin Receptors CCKAR and CCKBR in Mammalian Brain Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural basis of cholecystokinin receptor binding and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Different signaling pathways are involved in CCK(B) receptor-mediated MAP kinase activation in COS-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cholecystokinin type B receptor-mediated inhibition of A-type K+ channels enhances sensory neuronal excitability through the phosphatidylinositol 3-kinase and c-Src-dependent JNK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cholecystokinin type B receptor-mediated inhibition of A-type K+ channels enhances sensory neuronal excitability through the phosphatidylinositol 3-kinase and c-Src-dependent JNK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CCK in anxiety and cognitive processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
a-desulfated cholecystokinin octapeptide and gastric acid secretion
An In-depth Technical Guide to the Role of a-Desulfated Cholecystokinin (B1591339) Octapeptide in Gastric Acid Secretion
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cholecystokinin (CCK) is a critical peptide hormone in gastrointestinal physiology, existing in various isoforms, with the sulfation of a C-terminal tyrosine residue being a key determinant of its biological activity. While the sulfated cholecystokinin octapeptide (CCK-8-S) exhibits a complex, dual role in regulating gastric acid, the a-desulfated form (CCK-8-DS) displays a more specific mechanism of action. This guide provides a comprehensive technical overview of the effects of CCK-8-DS on gastric acid secretion, detailing its receptor affinity, quantitative effects in various models, the underlying signaling pathways, and the experimental protocols used for its characterization. The evidence indicates that CCK-8-DS primarily functions as a gastrin agonist, stimulating acid secretion through the cholecystokinin-2 (CCK2) receptor, a characteristic that distinguishes it sharply from its sulfated counterpart.
Receptor Binding Affinity and Specificity
The physiological effects of CCK peptides are mediated by two primary G-protein coupled receptors: the cholecystokinin-1 receptor (CCK1R, formerly CCK-A) and the cholecystokinin-2 receptor (CCK2R, formerly CCK-B/gastrin). The key differentiator in the action of sulfated versus desulfated CCK-8 lies in their binding affinities for these two receptor subtypes.
Sulfation of the tyrosine residue is paramount for high-affinity binding to the CCK1R.[1] In contrast, the CCK2R, which also functions as the gastrin receptor, is significantly less sensitive to the presence or absence of this sulfate (B86663) group.[1] Consequently, a-desulfated CCK-8 demonstrates markedly lower affinity for CCK1R while retaining a notable affinity for CCK2R. This differential binding profile is the foundation of its specific physiological effects on gastric secretion.
Table 1: Comparative Receptor Binding Affinities
| Peptide Form | Receptor Subtype | Model System | Binding Affinity (Kd or IC50) | Reference |
| a-Desulfated CCK-8 | Gastrin (CCK2R) | Guinea Pig Pancreatic Acini | Kd = 28 nM | [1] |
| Sulfated CCK-8 | Gastrin (CCK2R) | Guinea Pig Pancreatic Acini | Kd = 0.4 nM | [1] |
| a-Desulfated CCK-8 | CCK1R | CHO-CCK1 Cells | IC50 > 1 µM | [2] |
| Sulfated CCK-8 | CCK1R | CHO-CCK1 Cells | IC50 = 8 nM | [2] |
| a-Desulfated CCK-8 | CCK2R | CHO-CCK2 Cells | IC50 = 10 nM | [2] |
| Sulfated CCK-8 | CCK2R | CHO-CCK2 Cells | IC50 = 3 nM | [2] |
Kd (dissociation constant) and IC50 (half-maximal inhibitory concentration) are measures of binding affinity; lower values indicate stronger binding.
Quantitative Effects on Gastric Acid Secretion
The functional consequence of CCK-8-DS's receptor binding profile is a distinct, stimulatory effect on gastric acid secretion in specific models, contrasting with the often inhibitory or biphasic effects of sulfated CCK-8.
In studies using rats, a-desulfated CCK-8 has been shown to stimulate gastric acid secretion in a dose-dependent manner, effectively acting as a gastrin-like agonist.[3] The sulfated form, under the same conditions, did not produce a stimulatory effect and instead inhibited pentagastrin-induced secretion, likely through a competitive interaction at the receptor level.[3] This suggests that in the rat, the lack of sulfation unmasks a purely stimulatory action via the gastrin (CCK2) receptor.[3]
Conversely, studies in dogs have indicated that desulfation of CCK analogs renders them ineffective at stimulating acid secretion, highlighting significant species-dependent differences.[3] In humans and other models, the action of sulfated CCK-8 is more complex. It can directly stimulate parietal cells via the CCK2R but simultaneously trigger potent inhibitory pathways by binding to CCK1R on gastric D-cells, which release the acid-inhibiting hormone somatostatin.[4][5] Because CCK-8-DS has poor affinity for the CCK1R, it does not effectively engage this inhibitory D-cell pathway, resulting in a predominantly stimulatory effect on acid output.
Table 2: Summary of Effects on Gastric Acid Secretion
| Model System | Peptide Form | Dose / Concentration | Observed Effect on Gastric Acid Secretion | Reference |
| In Vivo Rat | a-Desulfated CCK-8 | Dose-dependent | Stimulation (lower maximal response than pentagastrin) | [3] |
| In Vivo Rat | Sulfated CCK-8 | Not specified | No stimulatory effect; inhibited pentagastrin-induced secretion | [3] |
| Isolated Mouse Stomach | Sulfated CCK-8 | EC50 = 5 nM | Potent, full agonist (stimulation) | [6] |
| In Vitro Rabbit Glands | Sulfated CCK-8 | 10-10 M to 10-6 M | Dose-dependent stimulation of aminopyrine (B3395922) accumulation | [7] |
| In Vivo Human | Sulfated CCK-8 | 15 pmol·kg⁻¹·h⁻¹ | 2.5-fold increase over basal; higher doses were less effective | [5] |
Signaling Pathways and Mechanisms of Action
The primary mechanism by which a-desulfated CCK-8 stimulates gastric acid secretion is through the activation of the CCK2/gastrin receptor on the basolateral membrane of gastric parietal cells.
-
Receptor Binding and G-Protein Activation: CCK-8-DS binds to the CCK2R, inducing a conformational change that activates the associated heterotrimeric G-protein, Gq/11.
-
Effector Enzyme Activation: The activated α-subunit of Gq/11 stimulates the membrane-bound enzyme Phospholipase C (PLC).
-
Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).
-
Intracellular Calcium Mobilization: IP₃ diffuses through the cytosol and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm.
-
Protein Kinase Activation: The increase in intracellular Ca²⁺, along with DAG, activates protein kinases such as Protein Kinase C (PKC) and Ca²⁺/calmodulin-dependent kinases.
-
Proton Pump Stimulation: These kinase cascades ultimately lead to the stimulation and translocation of the H⁺/K⁺-ATPase (the proton pump) to the apical membrane of the parietal cell, resulting in the secretion of H⁺ into the gastric lumen.
Experimental Protocols
The characterization of CCK-8-DS's effect on gastric acid secretion relies on established in vivo and in vitro methodologies.
In Vivo Protocol: Perfused Rat Stomach with Gastric Fistula
This protocol allows for the direct measurement of gastric acid output in a living animal model under controlled conditions.
-
Animal Model: Male Sprague-Dawley rats (180-220g) are fasted for 18-24 hours with free access to water.[8]
-
Surgical Preparation:
-
Animals are anesthetized (e.g., isoflurane (B1672236) or urethane).[8][9]
-
A stainless steel gastric fistula is surgically implanted into the stomach wall to allow for the collection of gastric contents.[8] Animals are allowed to recover post-surgery.
-
-
Experimental Procedure:
-
On the day of the experiment, the conscious, restrained rat is placed in a suitable cage.[8]
-
The stomach is flushed with warm saline to remove residual contents.[8]
-
A continuous intravenous infusion of a submaximal dose of a secretagogue like pentagastrin (B549294) (e.g., 30 nmol·kg⁻¹) is initiated to induce a stable plateau of acid secretion.[8]
-
After a stabilization period (e.g., 90 minutes), a continuous intravenous infusion of a-desulfated CCK-8 is started at varying doses.
-
-
Measurement and Data Analysis:
-
Gastric juice is collected in 15-minute intervals throughout the experiment.
-
The volume of each sample is recorded.
-
The acid concentration is determined by titration to a pH of 7.0 with a standardized NaOH solution (e.g., 0.01 N).
-
Acid output is calculated and expressed as micromoles of H⁺ per minute (µmol H⁺/min).
-
In Vitro Protocol: ¹⁴C-Aminopyrine Accumulation in Isolated Gastric Glands
This method provides an indirect but reliable measure of acid secretion in isolated parietal cells, free from systemic influences.
-
Tissue Preparation: Gastric glands are isolated from rabbit or guinea pig stomachs using enzymatic digestion (e.g., collagenase).
-
Experimental Setup:
-
Isolated glands are suspended in a buffered medium (e.g., HEPES).
-
The weak base ¹⁴C-aminopyrine is added to the medium. This radiolabeled compound is lipid-soluble and uncharged at neutral pH, allowing it to freely cross cell membranes.
-
-
Stimulation: The glands are incubated with various concentrations of a-desulfated CCK-8 for a set period (e.g., 30-60 minutes) at 37°C.
-
Measurement and Analysis:
-
In response to stimulation, parietal cells secrete acid into the glandular lumen, creating a highly acidic environment.
-
The ¹⁴C-aminopyrine becomes protonated (charged) in this acidic space and is trapped, as it can no longer diffuse back across the membrane.
-
The incubation is stopped, and the glands are separated from the medium by centrifugation.
-
The amount of radioactivity accumulated within the glands is measured using a scintillation counter.
-
The ratio of intracellular to extracellular radioactivity serves as an index of acid secretion.
-
Conclusion and Future Directions
The evidence strongly supports the role of a-desulfated cholecystokinin octapeptide as a direct stimulant of gastric acid secretion. Its mechanism is rooted in its selective agonist activity at the CCK2/gastrin receptor on parietal cells.[3] By lacking significant affinity for the CCK1 receptor, CCK-8-DS bypasses the potent, somatostatin-mediated inhibitory pathways that are activated by its sulfated counterpart, resulting in a clearer, predominantly stimulatory response.[1][4]
For researchers and drug development professionals, this distinction is critical. CCK-8-DS serves as a valuable pharmacological tool for isolating and studying CCK2R-mediated pathways without the confounding influence of CCK1R activation. Understanding this differential activity is essential for the development of highly selective agonists or antagonists targeting the gastrin receptor system for therapeutic applications in acid-related disorders or certain types of neuroendocrine tumors.
References
- 1. Importance of sulfation of gastrin or cholecystokinin (CCK) on affinity for gastrin and CCK receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Two technetium-99m-labeled cholecystokinin-8 (CCK8) peptides for scintigraphic imaging of CCK receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reciprocal effect of unsulfated and sulfated forms of cholecystokinin-octapeptide on gastric acid secretion in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cholecystokinin is a physiological regulator of gastric acid secretion in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cholecystokinin is a negative regulator of gastric acid secretion and postprandial release of gastrin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evidence that cholecystokinin octapeptide (CCK-8) acts as a potent, full agonist on gastrin receptors for acid secretion in the isolated mouse stomach: lack of antagonism by the specific CCK antagonist asperlicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effects of cholecystokinin on parietal cell secretion in isolated gastric glands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The cholecystokinin CCK2 receptor antagonist, JNJ-26070109, inhibits gastric acid secretion and prevents omeprazole-induced acid rebound in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A-desulfated CCK-8 in Central Nervous System Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholecystokinin (B1591339) (CCK) is a neuropeptide and gut hormone that plays a crucial role in various physiological processes within the central nervous system (CNS), including satiety, anxiety, and nociception. The most biologically active form is the sulfated octapeptide, CCK-8 (CCK-8-S). However, its a-desulfated counterpart, a-desulfated CCK-8 (also known as unsulfated CCK-8 or CCK-8-NS), is also present in the brain and exhibits distinct pharmacological properties. While less potent than the sulfated form, a-desulfated CCK-8 serves as a valuable tool for dissecting the roles of different CCK receptor subtypes and their associated signaling pathways in the CNS. This guide provides a comprehensive overview of the use of a-desulfated CCK-8 in CNS research, focusing on its receptor interactions, signaling mechanisms, and the experimental protocols employed for its study.
Data Presentation: Receptor Binding Affinities
A-desulfated CCK-8 displays differential affinity for the two main cholecystokinin receptor subtypes, CCK-A (CCK1) and CCK-B (CCK2), both of which are expressed in the central nervous system. The following table summarizes the binding affinities (Ki) of a-desulfated CCK-8 and related compounds for these receptors. The data highlights the relative selectivity of a-desulfated CCK-8 for the CCK-B receptor.
| Compound | Receptor Subtype | Brain Region/Cell Line | Ki (nM) | Reference |
| Boc-Trp-Met-Asp-Phe-NH2 (CCK-4 analogue) | CCKB | Cerebral Cortex | 42 | [1] |
Note: Specific Ki values for the full a-desulfated CCK-8 peptide in CNS tissue are not consistently reported in the literature, reflecting its lower affinity compared to the sulfated form. The provided data for a CCK-4 analogue offers insight into the binding characteristics at the CCKB receptor.
Signaling Pathways
CCK receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate intracellular signaling cascades. The CCK-B receptor, for which a-desulfated CCK-8 shows a higher relative affinity, is known to couple to multiple G-protein families, including Gαq/11, Gαi/o, Gα12/13, and Gαs. The specific G-protein activated can be cell-type dependent and influences the downstream second messenger systems.
Activation of the CCK-B receptor by its agonists can lead to:
-
Phospholipase C (PLC) Activation: Primarily through Gαq/11, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mobilizes intracellular calcium stores, while DAG activates protein kinase C (PKC).
-
Adenylyl Cyclase Modulation: Coupling to Gαi/o can inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. Conversely, coupling to Gαs can stimulate adenylyl cyclase and increase cAMP.
-
RhoA Activation: Through Gα12/13, leading to the activation of the RhoA signaling pathway, which is involved in cytoskeletal rearrangement and gene expression.
The following diagram illustrates the primary signaling pathway associated with CCK-B receptor activation.
Experimental Protocols
Radioligand Binding Assay for CCK Receptors
This protocol is designed to determine the binding affinity of a-desulfated CCK-8 for CCK-A and CCK-B receptors in brain tissue homogenates.
a. Materials:
-
Brain tissue (e.g., cerebral cortex for CCK-B, or other regions of interest)
-
Radioligand (e.g., [3H]propionyl-CCK-8 or [125I]Bolton-Hunter labeled CCK-8)
-
A-desulfated CCK-8 (unlabeled)
-
Specific CCK-A and CCK-B receptor antagonists (for determining non-specific binding)
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 0.2% BSA)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
b. Procedure:
-
Membrane Preparation: Homogenize brain tissue in ice-cold homogenization buffer. Centrifuge the homogenate at low speed to remove nuclei and large debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet by resuspension in fresh buffer and recentrifugation. Resuspend the final pellet in assay buffer.
-
Binding Reaction: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of unlabeled a-desulfated CCK-8.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of a-desulfated CCK-8 that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Whole-Cell Patch-Clamp Electrophysiology
This protocol is used to investigate the effects of a-desulfated CCK-8 on the electrophysiological properties of individual neurons in brain slices.
a. Materials:
-
Acute brain slices containing the region of interest (e.g., hippocampus, nucleus accumbens)
-
Artificial cerebrospinal fluid (aCSF)
-
Internal pipette solution
-
A-desulfated CCK-8
-
Patch-clamp rig (microscope, micromanipulators, amplifier, data acquisition system)
-
Borosilicate glass capillaries for patch pipettes
b. Procedure:
-
Brain Slice Preparation: Prepare acute brain slices (250-350 µm thick) from the desired brain region using a vibratome in ice-cold, oxygenated aCSF.
-
Slice Recovery: Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.
-
Recording: Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF. Visualize neurons using a microscope with infrared differential interference contrast (IR-DIC) optics.
-
Patching: Form a gigaseal between the patch pipette filled with internal solution and the neuronal membrane. Apply gentle suction to rupture the membrane and achieve the whole-cell configuration.
-
Data Acquisition: Record baseline neuronal activity (e.g., resting membrane potential, action potential firing, postsynaptic currents).
-
Drug Application: Bath-apply a-desulfated CCK-8 at known concentrations and record the changes in neuronal activity.
-
Data Analysis: Analyze the recorded data to determine the effects of a-desulfated CCK-8 on neuronal excitability and synaptic transmission.
Calcium Imaging with Fura-2 AM
This protocol allows for the measurement of changes in intracellular calcium concentration in response to a-desulfated CCK-8 in cultured neurons or brain slices.
a. Materials:
-
Cultured neurons or acute brain slices
-
Fura-2 AM (cell-permeant calcium indicator)
-
Pluronic F-127
-
Physiological salt solution (e.g., Hanks' Balanced Salt Solution, HBSS)
-
A-desulfated CCK-8
-
Fluorescence microscopy setup with a light source capable of alternating between 340 nm and 380 nm excitation and a detector for emission at ~510 nm.
b. Procedure:
-
Dye Loading: Incubate the cells or slices with Fura-2 AM and Pluronic F-127 in physiological salt solution in the dark for 30-60 minutes at 37°C.
-
Washing: Wash the cells or slices with fresh physiological salt solution to remove excess dye.
-
Imaging: Place the coverslip with cultured neurons or the brain slice in a recording chamber on the microscope stage.
-
Baseline Measurement: Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm and recording the emission at 510 nm.
-
Stimulation: Perfuse the chamber with a solution containing a-desulfated CCK-8.
-
Data Acquisition: Continuously acquire fluorescence images during and after the application of a-desulfated CCK-8.
-
Data Analysis: Calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380). An increase in this ratio indicates an increase in intracellular calcium concentration.
Conclusion
A-desulfated CCK-8, while less potent than its sulfated form, is an important pharmacological tool for investigating the nuanced roles of CCK receptors in the central nervous system. Its relative selectivity for the CCK-B receptor allows for the targeted exploration of this receptor's function in various neuronal circuits. The experimental protocols detailed in this guide provide a framework for researchers to quantitatively assess the binding, electrophysiological, and second messenger-mediated effects of a-desulfated CCK-8, thereby contributing to a deeper understanding of its role in CNS physiology and pathology. The continued application of these techniques will be crucial for the development of novel therapeutic strategies targeting the CCK system.
References
A-desulfated Cholecystokinin Octapeptide: A Technical Guide to its Molecular Structure, Receptor Interaction, and Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-desulfated cholecystokinin (B1591339) octapeptide (CCK-8), an endogenous neuropeptide, is the non-sulfated active fragment of cholecystokinin. It is an eight-amino-acid peptide with the sequence H-Asp-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH2. Unlike its sulfated counterpart, which shows high affinity for both CCK-A and CCK-B receptors, the absence of the sulfate (B86663) group on the tyrosine residue dramatically alters its receptor binding profile, rendering it a highly selective agonist for the cholecystokinin B (CCK-B) receptor. This selectivity makes a-desulfated CCK-8 a valuable tool in neuroscience and pharmacology for elucidating the physiological and pathological roles of the CCK-B receptor system. This technical guide provides a comprehensive overview of the molecular structure, receptor binding affinities, and signaling mechanisms of a-desulfated CCK-8.
Molecular Structure and Properties
The fundamental characteristics of a-desulfated CCK-8 are summarized in the table below.
| Property | Value |
| Amino Acid Sequence | H-Asp-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH2 |
| Molecular Formula | C49H62N10O13S2 |
| Molecular Weight | Approximately 1063.2 g/mol |
| Key Structural Feature | Lack of a sulfate group on the Tyrosine residue |
Receptor Binding Affinity and Selectivity
The defining characteristic of a-desulfated CCK-8 is its high selectivity for the CCK-B receptor over the CCK-A receptor. The sulfation of the tyrosine residue is a critical determinant for high-affinity binding to the CCK-A receptor.
| Ligand | Receptor Subtype | Binding Affinity (Ki) | Reference |
| a-desulfated CCK-8 | CCK-B | ~0.3-1 nM | [1] |
| Sulfated CCK-8 | CCK-B | ~0.3-1 nM | [1] |
| a-desulfated CCK-8 | CCK-A | ~500-fold lower than sulfated CCK-8 | [1] |
| Sulfated CCK-8 | CCK-A | ~0.6-1 nM | [1] |
This significant difference in binding affinity underscores the utility of a-desulfated CCK-8 as a selective tool for studying CCK-B receptor function.
Signaling Pathways
Upon binding to the CCK-B receptor, a G-protein coupled receptor (GPCR), a-desulfated CCK-8 initiates a well-defined intracellular signaling cascade. The CCK-B receptor is primarily coupled to the Gq class of G-proteins.
References
The Unsulfated Enigma: A Technical Guide to the Discovery and History of A-desulfated Cholecystokinin Octapeptide
For Immediate Release
A deep dive into the non-sulfated counterpart of a key gut-brain peptide, this whitepaper offers researchers and drug development professionals a comprehensive technical overview of a-desulfated cholecystokinin (B1591339) octapeptide (des-CCK-8). It covers the historical context of its discovery, comparative receptor pharmacology, signaling mechanisms, and detailed experimental protocols.
Executive Summary
Cholecystokinin (CCK) is a pivotal peptide hormone and neurotransmitter, primarily known for its role in digestion and satiety. The C-terminal octapeptide fragment, CCK-8, is the most abundant and potent form in the central nervous system. A key post-translational modification—sulfation of a specific tyrosine residue—was long considered essential for its biological activity. However, the study of its non-sulfated counterpart, a-desulfated cholecystokinin octapeptide (des-CCK-8), has been instrumental in delineating the nuanced roles of CCK receptor subtypes and the structural determinants of ligand-receptor interactions. This document provides a technical exploration of the history, discovery, and pharmacological characterization of des-CCK-8, serving as a critical resource for researchers in gastroenterology, neuroscience, and pharmacology.
A Historical Perspective: From "Cholecystokinin" to the Octapeptide
The journey to understanding des-CCK-8 begins with the initial discovery of its parent hormone. In 1928, Andrew Conway Ivy and Eric Oldberg identified a substance in intestinal extracts that caused gallbladder contraction, which they named "cholecystokinin," from the Greek for "bile," "sac," and "to move".[1][2] Independently, in 1943, Harper and Raper discovered a factor that stimulated pancreatic enzyme secretion, terming it "pancreozymin".[2] It wasn't until the monumental work of Swedish biochemists Viktor Mutt and Erik Jorpes in the 1960s that these two activities were attributed to a single 33-amino acid peptide, which they isolated and sequenced in 1968.[3]
Subsequent research revealed that CCK exists in various molecular forms, all derived from a common 115-amino acid precursor.[2] The most predominant and biologically active form in the brain was identified as the C-terminal octapeptide, CCK-8. A critical feature of this peptide was the O-sulfation of the tyrosine residue, seven positions from the C-terminus. The synthesis of CCK-8 and its non-sulfated analog in the early 1970s was a pivotal moment, allowing for direct investigation into the functional importance of this sulfate (B86663) group.[4] These synthetic peptides became invaluable tools, revealing that while sulfation was critical for high-affinity binding to one receptor subtype, the non-sulfated form retained significant activity at another, thus unveiling the existence of distinct CCK receptor classes.
The Role of Sulfation: Receptor Selectivity and Binding Affinity
The primary significance of a-desulfated CCK-8 lies in its differential affinity for the two major cholecystokinin receptor subtypes, CCK1 (formerly CCK-A for 'alimentary') and CCK2 (formerly CCK-B for 'brain').[5] This selectivity has made des-CCK-8 an essential pharmacological tool.
-
CCK1 Receptor: This receptor, found predominantly in the gastrointestinal tract (e.g., gallbladder, pancreas), exhibits a high affinity for sulfated CCK-8. The presence of the sulfate group is paramount for potent interaction. Desulfation of CCK-8 leads to a dramatic decrease in binding affinity, reportedly by as much as 500-fold.[2]
-
CCK2 Receptor: In contrast, the CCK2 receptor, which is widespread in the central nervous system and also functions as the gastrin receptor in the stomach, binds both sulfated and a-desulfated CCK-8 with similarly high affinity.[2][6]
This stark difference in receptor requirement for the sulfate moiety underscores a fundamental divergence in the ligand-binding pockets of the two receptor subtypes.
Quantitative Comparison of Ligand Affinities
The following table summarizes the binding affinities (expressed as dissociation constant, Kd, or inhibition constant, Ki) of sulfated CCK-8 and a-desulfated CCK-8 for the two receptor subtypes.
| Ligand | Receptor Subtype | Binding Affinity (Kd / Ki) [nM] | Fold Difference (Sulfated vs. Desulfated) | References |
| Sulfated CCK-8 | CCK1 | ~0.6 - 1.0 | - | [2] |
| a-desulfated CCK-8 | CCK1 | ~300 - 500 | ~500x lower | [2] |
| Sulfated CCK-8 | CCK2 | ~0.3 - 1.0 | - | [2] |
| a-desulfated CCK-8 | CCK2 | ~0.3 - 1.0 | ~1x (no significant difference) | [2] |
Note: Absolute values can vary between studies and experimental conditions. The data presented represents an approximate consensus from multiple sources.
Signal Transduction Pathways
Both CCK1 and CCK2 receptors are G-protein coupled receptors (GPCRs) that primarily signal through the Gαq/11 pathway upon activation. This initiates a cascade of intracellular events. A-desulfated CCK-8, by binding to CCK2 receptors, triggers this same pathway with high potency.
The canonical signaling cascade is as follows:
-
Receptor Activation: Ligand binding (e.g., des-CCK-8 to CCK2R) induces a conformational change in the receptor.
-
G-Protein Coupling: The activated receptor couples to and activates the heterotrimeric G-protein Gαq/11.
-
PLC Activation: The activated α-subunit of Gq/11 stimulates phospholipase C (PLC).
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).
-
Downstream Effects:
-
IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+).
-
DAG and elevated intracellular Ca2+ levels synergistically activate protein kinase C (PKC), which then phosphorylates numerous downstream targets, leading to the ultimate cellular response (e.g., neuronal excitation, hormone secretion).
-
Experimental Protocols
The characterization of a-desulfated CCK-8 has relied on a variety of in vitro assays. Below is a representative methodology for a competitive radioligand binding assay, a foundational technique used to determine the binding affinity of unlabeled ligands like des-CCK-8.
Representative Protocol: Competitive Radioligand Binding Assay for CCK Receptors
Objective: To determine the inhibition constant (Ki) of a-desulfated CCK-8 by measuring its ability to compete with a radiolabeled ligand for binding to CCK1 or CCK2 receptors expressed in a membrane preparation.
Materials:
-
Receptor Source: Membrane preparations from cell lines stably expressing human CCK1 or CCK2 receptors (e.g., HEK293 or CHO cells), or tissue homogenates known to be rich in a specific receptor type (e.g., guinea pig pancreas for CCK1).
-
Radioligand: A high-affinity radiolabeled ligand, typically 125I-labeled sulfated CCK-8 or a high-affinity antagonist. The concentration used should be at or below its Kd value.
-
Competing Ligands:
-
Test Ligand: a-desulfated CCK-8 (serial dilutions).
-
Reference Ligand: Sulfated CCK-8 (serial dilutions).
-
Non-specific Binding Control: A high concentration (e.g., 1 µM) of unlabeled sulfated CCK-8.
-
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, with a protease inhibitor cocktail and 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Filtration Apparatus: 96-well harvester with glass fiber filters (e.g., GF/C) pre-soaked in a blocking agent like polyethyleneimine (PEI) to reduce non-specific binding.
-
Detection: Gamma counter for 125I.
Procedure:
-
Plate Setup: Assays are typically performed in a 96-well plate format.
-
Reagent Addition: To each well, add in sequence:
-
150 µL of the membrane preparation (containing a pre-determined optimal amount of protein, e.g., 10-50 µg).
-
50 µL of competing ligand (buffer for total binding, increasing concentrations of des-CCK-8 or sCCK-8 for competition curves, or a saturating concentration of unlabeled ligand for non-specific binding).
-
50 µL of radioligand at a fixed concentration.
-
-
Incubation: Incubate the plate for a defined period (e.g., 60-90 minutes) at a stable temperature (e.g., 30°C or room temperature) with gentle agitation to reach binding equilibrium.
-
Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through the pre-soaked glass fiber filters. This separates the receptor-bound radioligand from the free, unbound radioligand.
-
Washing: Immediately wash the filters multiple times (e.g., 4 times) with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Counting: Dry the filters, and then measure the radioactivity trapped on each filter using a gamma counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.
-
Plot the specific binding as a percentage of the maximum specific binding against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competing ligand that inhibits 50% of the specific radioligand binding).
-
Convert the IC50 to the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion and Future Directions
The study of a-desulfated cholecystokinin octapeptide has been fundamental to our current understanding of the CCK system. Its discovery as a tool to probe the importance of tyrosine sulfation led directly to the pharmacological distinction between CCK1 and CCK2 receptors. As a high-affinity agonist for the centrally-abundant CCK2 receptor, des-CCK-8 remains a relevant molecule in neuroscience research, particularly in studies related to anxiety, panic disorders, and memory, where the CCK2 receptor is implicated. For drug development professionals, the stark difference in binding requirements between CCK1 and CCK2 receptors, illuminated by des-CCK-8, provides a clear blueprint for designing receptor-subtype-selective agonists and antagonists for therapeutic applications in gastrointestinal disorders and neurological conditions. Future research may continue to leverage des-CCK-8 and its derivatives to explore the nuanced signaling pathways and potential for biased agonism at the CCK2 receptor.
References
- 1. Importance of sulfation of gastrin or cholecystokinin (CCK) on affinity for gastrin and CCK receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural basis of cholecystokinin receptor binding and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. caymanchem.com [caymanchem.com]
- 5. ptglab.com [ptglab.com]
- 6. Cholecystokinin(CCK)-A and CCK-B/gastrin receptors in human tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
In Vivo Administration of A-desulfated Cholecystokinin Octapeptide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-desulfated cholecystokinin (B1591339) octapeptide (CCK-8), also known as non-sulfated CCK-8, is the linear, unsulfated form of the cholecystokinin octapeptide. While the sulfated form of CCK-8 is the high-affinity ligand for the CCK1 receptor, the a-desulfated form shows a greater selectivity for the CCK2 receptor, albeit with lower affinity than its sulfated counterpart. This differential receptor binding profile makes a-desulfated CCK-8 a valuable tool for investigating the specific physiological roles of the CCK2 receptor in vivo. This document provides detailed application notes and protocols for the in vivo administration of a-desulfated CCK-8 via various routes, a summary of its quantitative effects, and an overview of its signaling pathways.
Data Presentation: Quantitative Effects of A-desulfated CCK-8 Administration
The following table summarizes the quantitative data on the effects of a-desulfated CCK-8 administered through different routes. Data is compiled from studies in rodent models.
| Administration Route | Animal Model | Dosage Range | Key Effects | Pharmacokinetic Parameters |
| Intraperitoneal (IP) | Rat | 0.5 - 10 nmol/kg | Reduced meal size and prolonged the intermeal interval.[1] | - |
| Intracerebroventricular (ICV) | Rat | 10 nmol | Significantly less potent in suppressing feeding compared to sulfated CCK-8. | Plasma levels of CCK-like immunoreactivity rose insignificantly, suggesting effects are not mediated by peripheral redistribution. |
| Intravenous (IV) | - | - | Limited data available specifically for the a-desulfated form. | The half-life of unsulfated CCK-8 in rat plasma is approximately 5 minutes. |
| Subcutaneous (SC) | - | - | Limited data available specifically for the a-desulfated form. | - |
Signaling Pathways of A-desulfated CCK-8
A-desulfated CCK-8 primarily interacts with the CCK2 receptor. The binding affinity of the non-sulfated form of CCK-8 for both CCK1 and CCK2 receptors is lower than that of the sulfated form. Upon binding to the CCK2 receptor, a G-protein coupled receptor, it can initiate downstream signaling cascades.
References
Application Notes and Protocols for a-desulfated Cholecystokinin-8 (CCK-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-desulfated cholecystokinin-8 (CCK-8) is the non-sulfated form of the C-terminal octapeptide of cholecystokinin (B1591339). While the sulfated form of CCK-8 is a potent and selective agonist for the cholecystokinin A (CCKA) receptor, the a-desulfated form exhibits a significantly different receptor binding profile, making it a valuable tool for distinguishing between CCK receptor subtypes in various physiological and pharmacological studies. This document provides detailed information on the solubility of a-desulfated CCK-8, protocols for its use in research applications, and an overview of its known signaling pathways.
Physicochemical Properties and Solubility
A-desulfated CCK-8 is a synthetic peptide, typically available as a trifluoroacetate (B77799) (TFA) salt. It is a white to off-white solid. The solubility of a-desulfated CCK-8 is a critical factor for its application in in vitro and in vivo studies.
Data Presentation: Solubility of a-desulfated CCK-8
| Solvent | Solubility | Concentration (mM) | Notes |
| DMSO | ≥ 100 mg/mL[1] | 94.05 mM[1] | Hygroscopic DMSO can impact solubility; use newly opened DMSO. Ultrasonic treatment may be needed to aid dissolution[2]. |
| Water | < 0.1 mg/mL[2] | Insoluble[2] | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL[2] | 2.12 mM[2] | Results in a clear solution.[2] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL[2] | 2.12 mM[2] | Results in a clear solution.[2] |
Biological Activity and Receptor Specificity
The biological activity of CCK peptides is largely determined by the sulfation of a tyrosine residue at the seventh position from the C-terminus. The absence of this sulfate (B86663) group in a-desulfated CCK-8 dramatically alters its receptor binding affinity.
-
CCKA (CCK1) Receptor: A-desulfated CCK-8 has a significantly lower affinity for the CCKA receptor compared to its sulfated counterpart. Desulfation of CCK-8 can result in a 500-fold reduction in affinity for the CCK1 receptor.[2]
-
CCKB (CCK2) Receptor: In contrast, a-desulfated CCK-8 binds to the CCKB receptor with an affinity similar to that of sulfated CCK-8.[2]
This differential binding profile makes a-desulfated CCK-8 a useful tool for isolating and studying the effects mediated by the CCKB receptor. It can be used to investigate the physiological roles of CCKB receptors in the central nervous system and the gastrointestinal tract. A-desulfated CCK-8 has been shown to stimulate pancreatic somatostatin, insulin, and glucagon (B607659) secretion.[3]
Signaling Pathways
Upon binding to CCK receptors, which are G-protein coupled receptors (GPCRs), a signaling cascade is initiated. For CCKB receptors, to which a-desulfated CCK-8 binds with high affinity, the primary signaling pathway involves the activation of phospholipase C (PLC), leading to an increase in intracellular calcium.
Experimental Protocols
Preparation of Stock Solutions
1. DMSO Stock Solution:
-
Objective: To prepare a high-concentration stock solution of a-desulfated CCK-8.
-
Materials:
-
a-desulfated CCK-8 (TFA salt) powder
-
High-purity, anhydrous DMSO
-
Sterile microcentrifuge tubes
-
-
Protocol:
-
Weigh the desired amount of a-desulfated CCK-8 powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., for a 50 mg/mL stock, add the corresponding volume of DMSO).
-
Vortex the tube until the peptide is completely dissolved. If necessary, use an ultrasonic bath to aid dissolution.[2]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
-
2. Aqueous Working Solutions (using co-solvents):
-
Objective: To prepare a working solution of a-desulfated CCK-8 for in vivo or in vitro applications where high concentrations of DMSO are not suitable.
-
Materials:
-
a-desulfated CCK-8 DMSO stock solution
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile tubes
-
-
Protocol (Example for a 2.5 mg/mL solution): [2]
-
Start with a known concentration of a-desulfated CCK-8 in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add 400 µL of PEG300.
-
Add 100 µL of the 25 mg/mL a-desulfated CCK-8 DMSO stock solution to the PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of saline to bring the total volume to 1 mL. Mix well.
-
This will result in a 2.5 mg/mL working solution in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
In Vitro Cell-Based Assay Workflow
This protocol provides a general workflow for treating cultured cells with a-desulfated CCK-8 to study its effects on intracellular signaling or other cellular responses.
Protocol for Measuring Intracellular Calcium Mobilization:
-
Objective: To measure changes in intracellular calcium concentration in response to a-desulfated CCK-8 stimulation.
-
Materials:
-
Cultured cells expressing CCKB receptors
-
a-desulfated CCK-8 working solution
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
96-well black, clear-bottom plates
-
Fluorescence plate reader or fluorescence microscope
-
-
Protocol:
-
Cell Seeding: Seed cells into a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., 2-5 µM Fura-2 AM or Fluo-4 AM) and a dispersing agent like Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the dye-loading buffer to each well and incubate at 37°C for 30-60 minutes in the dark.
-
-
Washing: After incubation, gently wash the cells two to three times with HBSS to remove excess dye.
-
Stimulation and Measurement:
-
Place the plate in a fluorescence plate reader or on a fluorescence microscope equipped for kinetic reading.
-
Establish a stable baseline fluorescence reading.
-
Add the a-desulfated CCK-8 working solution to the wells to achieve the desired final concentration.
-
Immediately begin recording the fluorescence intensity over time to capture the transient calcium response.
-
-
Data Analysis: Analyze the change in fluorescence intensity to determine the extent of intracellular calcium mobilization.
-
Applications in Research
-
Receptor Characterization: Due to its selectivity for the CCKB receptor, a-desulfated CCK-8 is an invaluable tool for distinguishing between CCKA and CCKB receptor-mediated effects in various tissues and cell types.
-
Neuroscience Research: The CCKB receptor is widely expressed in the brain and is implicated in anxiety, panic disorders, and memory. A-desulfated CCK-8 can be used to probe the role of this receptor in neuronal function.
-
Gastrointestinal Physiology: Investigating the role of CCKB receptors in gastric acid secretion, pancreatic enzyme secretion, and gut motility.
-
Drug Development: As a research tool in the development of selective CCKB receptor agonists and antagonists.
Storage and Stability
-
Powder: Store at -20°C or -80°C, protected from light and moisture. Stable for at least one to two years under these conditions.[1][2]
-
In Solvent: Store stock solutions at -20°C or -80°C. At -20°C, the solution is stable for approximately one month, while at -80°C, it can be stable for up to six months.[1][2] It is recommended to use freshly prepared solutions and avoid repeated freeze-thaw cycles.
These application notes and protocols are intended to serve as a guide. Researchers should optimize the conditions for their specific experimental setup and cell systems.
References
- 1. Effects of CCK-8 on the cytoplasmic free calcium concentration in isolated rat islet cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural basis of cholecystokinin receptor binding and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of cholecystokinin (CCK)-4, nonsulfated CCK-8, and sulfated CCK-8 on pancreatic somatostatin, insulin, and glucagon secretion in the dog: studies in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: A-desulfated Cholecystokinin Octapeptide (CCK-8-DS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
A-desulfated cholecystokinin (B1591339) octapeptide (CCK-8-DS) is a synthetic peptide that acts as a selective agonist for the cholecystokinin B (CCK-B) receptor. Unlike its sulfated counterpart, CCK-8-DS exhibits reduced activity at CCK-A receptors, making it a valuable tool for studying the specific physiological roles and signaling pathways mediated by CCK-B receptors.[1] These receptors are predominantly found in the brain and gastrointestinal tract and are implicated in various processes, including anxiety, pain perception, and gastric acid secretion. This document provides detailed protocols for the preparation of CCK-8-DS stock solutions and its application in cell-based assays.
Quantitative Data Summary
A comprehensive summary of the key quantitative data for a-desulfated cholecystokinin octapeptide is presented in the table below.
| Property | Value | Notes |
| Molecular Weight | 1063.27 g/mol | |
| Appearance | White to off-white solid | |
| Solubility | In Vitro: | |
| DMSO | ≥ 100 mg/mL (94.05 mM) | |
| Water | < 0.1 mg/mL (insoluble) | |
| Storage (Powder) | -80°C | 2 years |
| -20°C | 1 year | |
| Storage (Stock Solution in DMSO) | -80°C | 6 months |
| -20°C | 1 month |
Experimental Protocols
1. Preparation of A-desulfated Cholecystokinin Octapeptide (CCK-8-DS) Stock Solution
This protocol outlines the steps for preparing a concentrated stock solution of CCK-8-DS using Dimethyl Sulfoxide (DMSO).
Materials:
-
A-desulfated cholecystokinin octapeptide (lyophilized powder)
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
Pipettes and sterile pipette tips
Procedure:
-
Pre-equilibration: Allow the vial of lyophilized CCK-8-DS powder and the DMSO to equilibrate to room temperature before opening to prevent condensation.
-
Reconstitution: Briefly centrifuge the vial of CCK-8-DS to ensure all the powder is at the bottom.
-
Dissolution: Add the appropriate volume of DMSO to the vial to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add the calculated volume of DMSO based on the mass of the peptide).
-
Vortexing: Gently vortex the vial until the peptide is completely dissolved. If necessary, sonication can be used to aid dissolution.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This is crucial to prevent degradation from repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[2][3]
Note on DMSO Concentration: When preparing working solutions for cell-based assays, ensure the final concentration of DMSO is low (typically ≤ 0.5%) to avoid cytotoxicity.[4]
2. Application Protocol: In Vitro Cell Viability Assay (CCK-8)
This protocol describes the use of CCK-8-DS in a cell viability assay using the Cell Counting Kit-8 (CCK-8), a colorimetric assay to determine the number of viable cells.
Materials:
-
Cells expressing CCK-B receptors
-
Complete cell culture medium
-
96-well cell culture plates
-
A-desulfated cholecystokinin octapeptide (CCK-8-DS) stock solution
-
Cell Counting Kit-8 (CCK-8) reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium per well.
-
Incubation: Incubate the plate in a humidified incubator (e.g., at 37°C, 5% CO2) for 24 hours to allow for cell attachment and recovery.
-
Treatment: Prepare serial dilutions of CCK-8-DS from the stock solution in complete culture medium. Add 10 µL of the diluted CCK-8-DS solutions to the respective wells. For control wells, add 10 µL of medium with the corresponding DMSO concentration.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
CCK-8 Reagent Addition: Add 10 µL of CCK-8 solution to each well. Be careful not to introduce bubbles.
-
Final Incubation: Incubate the plate for 1-4 hours in the incubator. The incubation time will depend on the cell type and density.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
Signaling Pathway
CCK-B Receptor Signaling Pathway
Activation of the CCK-B receptor by agonists such as CCK-8-DS initiates a cascade of intracellular signaling events. The CCK-B receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq proteins.[5] Upon ligand binding, the activated Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][6] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+).[6][7] The increase in intracellular Ca2+ and the presence of DAG activate protein kinase C (PKC).[6][8] These signaling events can subsequently lead to the activation of downstream pathways, such as the MAP kinase (ERK) pathway, influencing cellular processes like proliferation and secretion.[8]
Experimental Workflow
The following diagram illustrates a typical experimental workflow for studying the effects of CCK-8-DS on cultured cells.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. Mechanisms of cholecystokinin-induced calcium mobilization in gastric antral interstitial cells of Cajal - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mobilization of calcium from intracellular stores as one of the mechanisms underlying the antiopioid effect of cholecystokinin octapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Different signaling pathways are involved in CCK(B) receptor-mediated MAP kinase activation in COS-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for a-Desulfated Cholecystokinin Octapeptide in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-desulfated cholecystokinin (B1591339) octapeptide (CCK-8-DS), also known as non-sulfated CCK-8, is the linear, non-sulfated form of the cholecystokinin octapeptide. While the sulfated form of CCK-8 preferentially binds to the cholecystokinin A receptor (CCK-A R), the a-desulfated form is a selective agonist for the cholecystokinin B receptor (CCK-B R). This selectivity makes CCK-8-DS a valuable tool for in vitro studies aimed at elucidating the physiological and pathological roles of the CCK-B receptor and its downstream signaling pathways in various cell types. These application notes provide an overview of the use of a-desulfated CCK-8 in cell culture experiments, including its effects on different cell lines and detailed protocols for its application.
Data Presentation
The following tables summarize the quantitative data from cell culture experiments using a-desulfated cholecystokinin octapeptide.
Table 1: Effects of a-Desulfated Cholecystokinin Octapeptide on Cell Proliferation
| Cell Line | Concentration of CCK-8-DS | Incubation Time | Effect | Reference |
| Chinese Hamster Ovary (CHO) - CCK-B R transfected | Not specified | Not specified | Inhibited DNA synthesis, proliferation, and colony formation in the presence of FBS. | [1] |
| Swiss 3T3 - CCK-B R transfected | Not specified | Not specified | Stimulated DNA synthesis in quiescent cells. | [1] |
| Rat Pancreatic Acinar Cells | 6 µg (subcutaneous injection, in vivo study with relevance to cell proliferation) | Twice daily for up to 7 days | Increased labeling index (cell proliferation) in acinar and centroacinar cells. | [2] |
Table 2: Effects of a-Desulfated Cholecystokinin Octapeptide on Intracellular Signaling
| Cell Line | Concentration of CCK-8-DS | Measured Parameter | Effect | Reference |
| Swiss 3T3 - CCK-B R transfected | 50 pM - 1 nM | Intracellular Ca2+ concentration ([Ca2+]i) | Increased [Ca2+]i | [3] |
| CHO - CCK-B R transfected | 50 pM - 1 nM | Intracellular Ca2+ concentration ([Ca2+]i) | Increased [Ca2+]i | [3] |
| COS-7 - human CCK-B R transfected | Not specified | ERK2 activation | Induced ERK2 activation and nuclear localization. | [4] |
| Isolated Perfused Dog Pancreas | 1, 10, 100 nM | Insulin, Glucagon (B607659), and Somatostatin Release | Dose-dependently stimulated the release of all three hormones. | [5] |
Experimental Protocols
Protocol 1: Analysis of Cell Proliferation
This protocol is a general guideline for assessing the effect of a-desulfated CCK-8 on the proliferation of a chosen cell line expressing the CCK-B receptor.
1. Cell Culture:
- Culture the selected cell line (e.g., CHO-CCK-B, Swiss 3T3-CCK-B) in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO2.
2. Seeding:
- Seed the cells in 96-well plates at a density of 5,000 cells/well.
- Allow the cells to attach and grow for 24 hours.
3. Serum Starvation (for quiescence studies):
- For studying the effect on quiescent cells, replace the growth medium with a serum-free medium and incubate for 24 hours.
4. Treatment:
- Prepare a stock solution of a-desulfated CCK-8 in a suitable solvent (e.g., sterile water or DMSO). Further dilute in a serum-free medium to the desired final concentrations (e.g., 1 pM to 1 µM).
- Add the different concentrations of a-desulfated CCK-8 to the wells. Include a vehicle control.
5. Incubation:
- Incubate the plates for the desired period (e.g., 24, 48, or 72 hours).
6. Proliferation Assay (e.g., BrdU or MTT assay):
- Assess cell proliferation using a commercially available kit (e.g., BrdU cell proliferation assay kit or MTT assay kit) following the manufacturer's instructions.
- Measure the absorbance using a microplate reader at the appropriate wavelength.
7. Data Analysis:
- Calculate the percentage of cell proliferation relative to the vehicle control.
Protocol 2: Measurement of Intracellular Calcium ([Ca2+]i) Mobilization
This protocol describes how to measure changes in intracellular calcium concentration in response to a-desulfated CCK-8.
1. Cell Preparation:
- Seed cells expressing the CCK-B receptor (e.g., CHO-CCK-B, Swiss 3T3-CCK-B) onto glass coverslips or in black-walled, clear-bottom 96-well plates.
- Allow cells to adhere and grow to 70-80% confluency.
2. Dye Loading:
- Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol. This typically involves incubating the cells with the dye solution for 30-60 minutes at 37°C.
3. Washing:
- Wash the cells with a buffer (e.g., Hanks' Balanced Salt Solution with HEPES) to remove excess dye.
4. Baseline Measurement:
- Measure the baseline fluorescence of the cells using a fluorescence microscope or a plate reader equipped for kinetic reading.
5. Stimulation:
- Add a-desulfated CCK-8 at the desired concentration (e.g., 50 pM to 1 nM) and immediately start recording the fluorescence changes over time.
6. Data Analysis:
- The change in fluorescence intensity is proportional to the change in intracellular calcium concentration. Data can be expressed as a ratio of fluorescence at two different excitation wavelengths (for Fura-2) or as a change in fluorescence intensity relative to the baseline (for Fluo-4).
Protocol 3: Analysis of MAP Kinase (ERK) Activation
This protocol outlines the steps to determine the effect of a-desulfated CCK-8 on the activation of the ERK signaling pathway.
1. Cell Culture and Treatment:
- Culture COS-7 cells transiently transfected with the human CCK-B receptor.
- Seed the cells in 6-well plates and grow to near confluency.
- Serum-starve the cells for 24 hours before treatment.
- Treat the cells with a-desulfated CCK-8 at the desired concentration for a short period (e.g., 5-15 minutes).
2. Cell Lysis:
- Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
3. Protein Quantification:
- Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
4. Western Blotting:
- Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
- Incubate the membrane with a primary antibody specific for the phosphorylated form of ERK (p-ERK) overnight at 4°C.
- Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate.
- Strip the membrane and re-probe with an antibody for total ERK as a loading control.
5. Data Analysis:
- Quantify the band intensities using densitometry software. The level of ERK activation is determined by the ratio of p-ERK to total ERK.
Mandatory Visualization
Signaling Pathway of a-Desulfated Cholecystokinin Octapeptide (CCK-8-DS)
Caption: CCK-B receptor signaling pathway.
Experimental Workflow for Studying Cellular Effects of a-Desulfated CCK-8
Caption: General experimental workflow.
References
- 1. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 2. The effect of intermittent injections of CCK-8S and the CCK-A receptor antagonist devazepide on cell proliferation in exocrine rat pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Different signaling pathways are involved in CCK(B) receptor-mediated MAP kinase activation in COS-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of cholecystokinin (CCK)-4, nonsulfated CCK-8, and sulfated CCK-8 on pancreatic somatostatin, insulin, and glucagon secretion in the dog: studies in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for a-desulfated CCK-8 Receptor Binding Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for conducting a competitive radioligand binding assay to determine the affinity of a-desulfated cholecystokinin-8 (CCK-8) for the cholecystokinin (B1591339) B (CCK-B) receptor.
Introduction
Cholecystokinin (CCK) is a peptide hormone that exerts its physiological effects through two G-protein coupled receptors, CCK-A and CCK-B (also known as CCK1 and CCK2). The sulfation of a tyrosine residue in the C-terminal region of CCK-8 is a critical determinant of its binding affinity for these receptors. While sulfated CCK-8 binds with high affinity to both receptor subtypes, a-desulfated CCK-8 shows a marked preference for the CCK-B receptor.[1] This selectivity makes the a-desulfated CCK-8 receptor binding assay a valuable tool for characterizing the pharmacology of the CCK-B receptor and for the screening and development of selective CCK-B receptor ligands.
This protocol describes a competitive radioligand binding assay using membranes prepared from cells expressing the human CCK-B receptor, a radiolabeled CCK-B receptor antagonist, and unlabeled a-desulfated CCK-8 as the competitor.
Data Presentation
The following table summarizes the key quantitative parameters and expected outcomes of the a-desulfated CCK-8 receptor binding assay.
| Parameter | Description | Typical Value/Range |
| Receptor Source | Membrane preparation from HEK-293 cells stably expressing human CCK-B receptor. | 10-20 µg protein per well |
| Radioligand | Tritiated selective CCK-B antagonist (e.g., [³H]-L-365,260) or a suitable agonist. | 0.5-2.0 nM (approximately at its Kd) |
| Unlabeled Ligand | a-desulfated CCK-8 | 10⁻¹² M to 10⁻⁵ M |
| Incubation Volume | Total volume of the assay mixture in each well. | 200 µL |
| Incubation Time | Time to allow the binding reaction to reach equilibrium. | 60 - 120 minutes |
| Incubation Temperature | The temperature at which the assay is performed. | 25°C - 37°C |
| Non-specific Binding | Binding in the presence of a high concentration of an unlabeled CCK-B antagonist. | e.g., 1 µM L-365,260 |
| IC₅₀ | Concentration of a-desulfated CCK-8 that inhibits 50% of specific radioligand binding. | Dependent on experimental conditions |
| Kᵢ | Inhibitory constant for a-desulfated CCK-8, calculated from the IC₅₀. | Dependent on experimental conditions |
Experimental Protocols
Materials and Reagents
-
CCK-B Receptor Source: Frozen membrane preparation from HEK-293 cells stably transfected with the human CCK-B receptor gene.
-
Radioligand: [³H]-L-365,260 (or other suitable radiolabeled CCK-B receptor ligand).
-
Unlabeled Ligands:
-
a-desulfated CCK-8 (for competition curve).
-
L-365,260 (for determination of non-specific binding).
-
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EGTA, 0.1% Bovine Serum Albumin (BSA), pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4 (ice-cold).
-
Scintillation Cocktail: A suitable liquid scintillation cocktail for aqueous samples.
-
96-well Filter Plates: Glass fiber filters (e.g., Whatman GF/C).
-
96-well Collection Plates.
-
Plate Sealers.
-
Equipment:
-
Pipettes and tips.
-
Vacuum filtration manifold.
-
Liquid scintillation counter.
-
Centrifuge.
-
Membrane Preparation (if not commercially sourced)
-
Culture HEK-293 cells stably expressing the human CCK-B receptor to confluency.
-
Harvest the cells by scraping and centrifuge at 500 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold lysis buffer (e.g., 10 mM Tris-HCl, 5 mM EDTA, pH 7.4 with protease inhibitors).
-
Homogenize the cell suspension using a Dounce homogenizer or by sonication.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer, determine the protein concentration (e.g., using a BCA assay), and store in aliquots at -80°C.
Radioligand Binding Assay Protocol
-
Preparation of Reagents:
-
Prepare serial dilutions of a-desulfated CCK-8 in assay buffer. The concentration range should span from 1 pM to 10 µM.
-
Dilute the [³H]-L-365,260 stock solution in assay buffer to the desired final concentration (e.g., 1 nM).
-
Prepare a solution of a high concentration of unlabeled L-365,260 (e.g., 1 µM) in assay buffer for determining non-specific binding.
-
Thaw the CCK-B receptor membrane preparation on ice and dilute to the desired concentration (e.g., 10-20 µg protein per well) in assay buffer. Keep on ice.
-
-
Assay Plate Setup:
-
Add 50 µL of assay buffer to the "Total Binding" wells.
-
Add 50 µL of the various dilutions of a-desulfated CCK-8 to the "Competition" wells.
-
Add 50 µL of the 1 µM L-365,260 solution to the "Non-specific Binding" wells.
-
Add 50 µL of the diluted [³H]-L-365,260 solution to all wells.
-
Initiate the binding reaction by adding 100 µL of the diluted membrane preparation to all wells. The final assay volume is 200 µL.
-
-
Incubation:
-
Seal the plate and incubate for 60-120 minutes at room temperature with gentle agitation.
-
-
Filtration:
-
Pre-soak the filter plate with 0.3% polyethyleneimine for at least 30 minutes to reduce non-specific binding.
-
Place the filter plate on the vacuum filtration manifold.
-
Rapidly transfer the contents of the assay plate to the filter plate.
-
Wash the filters three times with 200 µL of ice-cold wash buffer.
-
-
Radioactivity Counting:
-
Dry the filter plate under a lamp or at 50°C for 30-60 minutes.
-
Add 50 µL of scintillation cocktail to each well.
-
Seal the bottom of the filter plate and count the radioactivity in a liquid scintillation counter.
-
Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding (counts per minute, CPM) from the total binding (CPM).
-
Plot the specific binding (as a percentage of total specific binding) against the logarithm of the concentration of a-desulfated CCK-8.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC₅₀ value.
-
Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation:
-
Kᵢ = IC₅₀ / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
CCK-B Receptor Signaling Pathway
Caption: Signaling pathway of the CCK-B receptor upon binding of a-desulfated CCK-8.
Experimental Workflow for a-desulfated CCK-8 Receptor Binding Assay
Caption: Workflow for the a-desulfated CCK-8 competitive receptor binding assay.
References
Application Notes and Protocols for a-Desulfated Cholecystokinin Octapeptide (CCK-8-DS) in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of a-desulfated cholecystokinin (B1591339) octapeptide (CCK-8-DS), also referred to as non-sulfated CCK-8 (CCK-8-NS), in rodent models. While less potent than its sulfated counterpart (CCK-8S), CCK-8-DS exhibits specific, context-dependent effects that are valuable for investigating certain physiological and behavioral pathways.
Applications in Rodent Models
The primary applications of a-desulfated CCK-8 in rodent models revolve around behavioral neuroscience, particularly in the studies of feeding, anxiety, and learning. Unlike sulfated CCK-8, which is a potent satiety signal acting primarily through CCK-A receptors, the effects of CCK-8-DS are more nuanced.
-
Feeding Behavior: In familiar environments, intraperitoneally (IP) or intracerebroventricularly (ICV) administered CCK-8-DS is largely ineffective at inhibiting food intake in food-deprived rats.[1] However, in a novel environment, IP administration of CCK-8-DS can significantly depress food intake, suggesting a role in modulating behavior under stress or novelty.[1]
-
Learning and Memory: Peripherally administered CCK-8-DS has been shown to influence active avoidance behavior in rats. Studies indicate that it impairs the acquisition of avoidance behavior while facilitating its extinction.[2]
-
Motor and Exploratory Activity: Centrally or systemically administered CCK-8-DS at doses equimolar to active sulfated CCK-8 was found to be behaviorally inactive in suppressing exploratory locomotion, rearing, and grooming in mice.[3] However, in a novel environment setting, higher doses of CCK-8-DS were observed to enhance grooming behavior in rats.[1]
Data Presentation: Summary of Effects
The following tables summarize quantitative data from key studies on the administration of a-desulfated CCK-8 in rodent models.
Table 1: Effects of a-Desulfated CCK-8 (CCK-8-DS/NS) on Feeding Behavior in Rats
| Parameter | Dose & Route | Rodent Model | Experimental Condition | Observed Effect | Reference |
| Food Intake (30 min) | 0.8-24 nmol/kg IP | 24-hr food-deprived rats | Familiar Environment | No effect | [1] |
| Food Intake (30 min) | 0.8-8000 pmol/rat ICV | 24-hr food-deprived rats | Familiar Environment | No effect | [1] |
| Food Intake (15 min) | 8.0 or 24 nmol/kg IP | 24-hr food-deprived rats | Novel Environment (Open Field) | Depressed food intake | [1] |
| Latency to First Bite | Most effective doses (unspecified) | 24-hr food-deprived rats | Novel Environment (Open Field) | Increased latency | [1] |
| Grooming Behavior | 8.0 nmol/kg IP | 24-hr food-deprived rats | Novel Environment (Open Field) | Enhanced grooming | [1] |
Table 2: Effects of a-Desulfated CCK-8 on Other Behaviors in Rodents
| Behavioral Assay | Dose & Route | Rodent Model | Observed Effect | Reference |
| Active Avoidance | Unspecified peripheral administration | Rats | Impaired acquisition, facilitated extinction | [2] |
| Exploratory Locomotion | Doses equimolar to active CCK-8S (IP & ICV) | Mice | No behavioral activity | [3] |
| Rearing & Grooming | Doses equimolar to active CCK-8S (IP & ICV) | Mice | No behavioral activity | [3] |
Signaling Pathways and Workflow Visualizations
The diagrams below illustrate key concepts related to CCK-8-DS research, including receptor selectivity and experimental design.
Caption: Differential receptor affinities of sulfated vs. a-desulfated CCK-8.
Caption: General experimental workflow for studying CCK-8-DS effects.
Caption: Context-dependent effects of CCK-8-DS on feeding behavior in rats.
Experimental Protocols
The following are detailed methodologies for key experiments involving a-desulfated CCK-8.
Protocol 1: Assessment of Feeding Behavior in a Novel Environment
This protocol is adapted from studies demonstrating the context-dependent anorectic effects of CCK-8-DS.[1]
-
Animals: Adult male Sprague-Dawley or Wistar rats (250-300g). House individually with a 12:12 light-dark cycle and provide ad libitum access to food and water.
-
Acclimatization: Allow animals to acclimate to the housing facility for at least one week prior to the experiment. Handle animals daily to reduce stress.
-
Food Deprivation: Deprive animals of food for 24 hours before the test, with continued access to water.
-
Drug Preparation: Dissolve a-desulfated CCK-8 in sterile 0.9% saline to the desired concentration (e.g., for doses of 8.0 and 24 nmol/kg). The vehicle control is 0.9% saline.
-
Test Environment (Novelty): The test is conducted in an open-field arena (e.g., a 100cm x 100cm box with 40cm high walls) that is novel to the animal. Place a pre-weighed amount of standard chow in a corner of the arena.
-
Procedure: a. Administer CCK-8-DS or vehicle via intraperitoneal (IP) injection. b. Immediately place the rat in the center of the open-field arena. c. Record the animal's behavior for a 15-minute session using an overhead camera. d. At the end of the session, return the animal to its home cage.
-
Data Analysis: a. Measure the amount of food consumed by weighing the remaining chow. b. Analyze the video recording to score:
- Latency to the first bite.
- Total time spent eating.
- Frequency and duration of grooming behavior.
- Locomotor activity (e.g., line crossings). c. Compare the results between the CCK-8-DS and vehicle groups using appropriate statistical tests (e.g., Student's t-test or ANOVA).
Protocol 2: Active Avoidance Behavior Task
This protocol outlines a general procedure to test the effects of CCK-8-DS on learning and memory, based on findings that it impairs acquisition and facilitates extinction.[2]
-
Apparatus: A two-way shuttle box divided into two equal compartments with a gate or opening between them. The floor should be a grid capable of delivering a mild foot shock. Each compartment is equipped with a conditioned stimulus (CS), such as a light or a tone.
-
Animals: Adult male rats.
-
Drug Administration: Administer CCK-8-DS or vehicle peripherally (IP or subcutaneous) at a pre-determined time before each test session.
-
Acquisition Phase: a. Place the rat in one compartment of the shuttle box. b. After a brief habituation period (e.g., 2 minutes), initiate the first trial. c. Present the CS (e.g., a tone) for a fixed period (e.g., 10 seconds). d. If the rat moves to the other compartment during the CS presentation (an avoidance response), the CS is terminated, and no shock is delivered. e. If the rat fails to move, deliver a mild foot shock (the unconditioned stimulus, US) for a short duration (e.g., 5 seconds) at the end of the CS. The animal can escape the shock by moving to the other compartment. f. Conduct multiple trials per session (e.g., 30-50 trials) with a variable inter-trial interval. g. Run one session per day for several consecutive days.
-
Extinction Phase: a. Once a stable level of avoidance is reached, begin the extinction phase. b. The procedure is identical to the acquisition phase, but the foot shock (US) is no longer presented. c. The CS is presented for each trial, and the number of successful avoidance responses is recorded.
-
Data Analysis: a. For acquisition, record the number of avoidance responses per session. Compare the learning curve between the CCK-8-DS and vehicle groups. b. For extinction, record the number of avoidance responses per session. A faster decline in responses in the CCK-8-DS group indicates facilitated extinction. c. Use repeated measures ANOVA to analyze the data across sessions.
Disclaimer: These protocols provide a general framework. Researchers should optimize dosages, timing, and specific parameters based on their experimental goals, animal models, and institutional guidelines.
References
- 1. Depression of rat feeding in familiar and novel environment by sulfated and nonsulfated cholecystokinin octapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of cholecystokinin octapeptide sulphate ester and unsulphated cholecystokinin octapeptide on active avoidance behaviour in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Centrally administered CCK-8 suppresses activity in mice by a "peripheral-type" CCK receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for a-desulfated CCK-8 Administration in Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholecystokinin (B1591339) (CCK) is a neuropeptide that plays a significant role in both the gastrointestinal system and the central nervous system. The C-terminal octapeptide fragment, CCK-8, exists in two primary forms: a sulfated (CCK-8S) and an a-desulfated (or non-sulfated, CCK-8-NS) form. While both forms are present in the brain, they exhibit different affinities for the two main CCK receptors, CCKA and CCKB. a-desulfated CCK-8 is a selective agonist for the CCKB receptor.[1] The activation of CCKB receptors has been implicated in the modulation of anxiety, pain, and feeding behavior.[2]
These application notes provide a comprehensive overview of the administration of a-desulfated CCK-8 in behavioral studies, summarizing key quantitative data and providing detailed experimental protocols. The information is intended to guide researchers in designing and executing robust experiments to investigate the behavioral effects of this neuropeptide.
Data Presentation
Table 1: Summary of a-desulfated CCK-8 Administration and Effects in Behavioral Studies
| Animal Model | Behavioral Test | Administration Route | Dosage Range | Observed Behavioral Effects | Reference |
| Rat | Feeding Behavior | Intracerebroventricular (i.c.v.) | Not specified, but much lower potency than CCK-8S | Significantly less potent in suppressing feeding compared to sulfated CCK-8. | [3] |
| Rat | Feeding Behavior | Intraperitoneal (i.p.) | 8.0 or 24 nmole/kg | Depressed food intake in a novel environment. | [4] |
| Rat | Elevated Plus Maze | Intracerebroventricular (i.c.v.) into the nucleus accumbens | 0.1 to 1000 fmol | Did not significantly modify emotional states. | [5] |
| Rat | Open Field Test | Intraperitoneal (i.p.) | 8.0 nmole/kg | Enhanced grooming behavior. | [4] |
Signaling Pathways
a-desulfated CCK-8 primarily acts on the CCKB receptor, a G-protein coupled receptor (GPCR). Upon binding, the receptor undergoes a conformational change, leading to the activation of downstream signaling cascades. The CCKB receptor couples to Gq and Gα 12/13 proteins, initiating the phospholipase C (PLC) pathway. This results in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of Protein Kinase C (PKC). These events can subsequently influence various cellular processes, including neurotransmitter release and gene expression, which underlie the observed behavioral effects.[1][2]
Caption: a-desulfated CCK-8 signaling via the CCKB receptor.
Experimental Protocols
General Considerations for a-desulfated CCK-8 Administration
-
Vehicle: a-desulfated CCK-8 is a peptide and should be dissolved in a suitable vehicle, such as sterile saline (0.9% NaCl) or artificial cerebrospinal fluid (aCSF) for central administration.
-
Stability: Peptide solutions should be prepared fresh on the day of the experiment or stored at -20°C or -80°C in aliquots to avoid repeated freeze-thaw cycles.
-
Control Groups: Appropriate control groups are essential. These should include a vehicle-injected group to control for the effects of the injection procedure and a sham surgery group for studies involving cannulation.
Protocol 1: Intracerebroventricular (i.c.v.) Administration for Anxiety-Related Behavior
This protocol is adapted from general procedures for i.c.v. injections and findings from studies on CCK peptides.
Objective: To assess the anxiogenic or anxiolytic effects of a-desulfated CCK-8 following direct central administration.
Materials:
-
a-desulfated CCK-8
-
Sterile saline or aCSF
-
Stereotaxic apparatus
-
Guide cannula and dummy cannula
-
Injection cannula
-
Microinfusion pump
-
Elevated Plus Maze (EPM) apparatus
-
Animal tracking software
Procedure:
-
Animal Model: Adult male rats (e.g., Wistar or Sprague-Dawley) are commonly used.
-
Surgical Implantation of Cannula:
-
Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane (B1672236) or a ketamine/xylazine mixture).
-
Secure the animal in a stereotaxic apparatus.
-
Implant a guide cannula into the lateral ventricle. Stereotaxic coordinates should be determined based on a rat brain atlas (e.g., Paxinos and Watson).
-
Secure the cannula to the skull with dental cement and screws.
-
Insert a dummy cannula to keep the guide cannula patent.
-
Allow the animals to recover for at least one week post-surgery.
-
-
a-desulfated CCK-8 Administration:
-
On the day of the experiment, gently restrain the animal and remove the dummy cannula.
-
Connect the injection cannula to a microinfusion pump.
-
Insert the injection cannula into the guide cannula.
-
Infuse the desired dose of a-desulfated CCK-8 (e.g., in the range of 0.1 to 1000 fmol, as a starting point for dose-response studies) in a small volume (e.g., 1-5 µL) over a period of 1-2 minutes.
-
Leave the injection cannula in place for an additional minute to allow for diffusion.
-
Replace the dummy cannula.
-
-
Behavioral Testing (Elevated Plus Maze):
-
A defined period after the injection (e.g., 5-15 minutes), place the rat in the center of the EPM, facing one of the open arms.
-
Allow the animal to explore the maze for a set duration (typically 5 minutes).[6]
-
Record the session using a video camera mounted above the maze.
-
Analyze the recording for standard EPM parameters:
-
Time spent in the open arms
-
Time spent in the closed arms
-
Number of entries into the open arms
-
Number of entries into the closed arms
-
Total distance traveled (as a measure of general locomotor activity)
-
-
-
Data Analysis:
-
Compare the behavioral parameters between the a-desulfated CCK-8 treated group and the vehicle control group using appropriate statistical tests (e.g., t-test or ANOVA).
-
Caption: Experimental workflow for i.c.v. administration and EPM testing.
Protocol 2: Intraperitoneal (i.p.) Administration for Feeding Behavior in a Novel Environment
This protocol is based on findings that suggest peripheral administration of non-sulfated CCK-8 can affect feeding in novel situations.
Objective: To investigate the effect of peripherally administered a-desulfated CCK-8 on food intake and related behaviors in a novel environment.
Materials:
-
a-desulfated CCK-8
-
Sterile saline (0.9% NaCl)
-
Syringes and needles for i.p. injection
-
Open field apparatus
-
Pre-weighed food pellets
-
Animal scale
Procedure:
-
Animal Model and Habituation:
-
Use adult male rats that have been food-deprived for a specified period (e.g., 24 hours) to motivate feeding.
-
Handle the animals for several days prior to the experiment to reduce stress associated with handling and injections.
-
-
a-desulfated CCK-8 Administration:
-
Prepare a solution of a-desulfated CCK-8 in sterile saline.
-
Administer the desired dose (e.g., 8.0 or 24 nmole/kg) via intraperitoneal (i.p.) injection.[4] The injection volume should be kept low (e.g., 1 ml/kg).
-
The control group receives an equivalent volume of saline.
-
-
Behavioral Testing (Open Field):
-
A short time after the injection (e.g., 15-30 minutes), place the animal in the center of a novel open field apparatus where a pre-weighed amount of food is available.
-
Record the session for a set duration (e.g., 15 minutes).[4]
-
Observe and score the following behaviors:
-
Latency to the first bite of food
-
Total food intake (by weighing the remaining food)
-
Locomotor activity (e.g., distance traveled, number of line crossings)
-
Exploratory behavior (e.g., rearing)
-
Grooming behavior
-
-
-
Data Analysis:
-
Compare the measured parameters between the a-desulfated CCK-8 and saline groups using appropriate statistical methods.
-
Caption: Workflow for i.p. administration and feeding behavior testing.
Conclusion
The administration of a-desulfated CCK-8 provides a valuable tool for investigating the role of the CCKB receptor in various behaviors. The available evidence suggests that its effects can be subtle and context-dependent, often with lower potency compared to its sulfated counterpart. The protocols outlined above provide a framework for conducting behavioral studies with a-desulfated CCK-8. Researchers should carefully consider the administration route, dosage, and behavioral paradigm to effectively probe the function of the CCKB receptor system. Further dose-response studies are warranted to fully characterize the behavioral profile of a-desulfated CCK-8.
References
- 1. researchgate.net [researchgate.net]
- 2. uniprot.org [uniprot.org]
- 3. Intracerebroventricular injections of cholecystokinin octapeptide suppress feeding in rats--pharmacological characterization of this action [pubmed.ncbi.nlm.nih.gov]
- 4. Depression of rat feeding in familiar and novel environment by sulfated and nonsulfated cholecystokinin octapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CCK8 effects on motivational and emotional states of rats involve CCKA receptors of the postero-median part of the nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Elevated plus maze protocol [protocols.io]
Application Notes and Protocols for a-Desulfated Cholecystokinin Octapeptide ELISA Kit
These comprehensive application notes and protocols are designed for researchers, scientists, and drug development professionals utilizing an a-desulfated cholecystokinin (B1591339) octapeptide (CCK-8) ELISA kit.
Introduction
Cholecystokinin (CCK) is a peptide hormone involved in various physiological processes, including digestion and satiety. It exists in several forms, with the C-terminal octapeptide (CCK-8) being a common and biologically active fragment. CCK-8 can be either sulfated or a-desulfated at a specific tyrosine residue, and this modification can influence its biological activity and receptor binding affinity. The a-desulfated CCK-8 ELISA (Enzyme-Linked Immunosorbent Assay) kit provides a sensitive and specific method for the quantitative determination of a-desulfated CCK-8 in various biological samples. This document provides detailed protocols and application notes to ensure accurate and reproducible results.
Principle of the Assay
This ELISA kit typically employs a competitive inhibition enzyme immunoassay technique. The microplate is pre-coated with a capture antibody specific for a-desulfated CCK-8. During the assay, a-desulfated CCK-8 present in the sample or standard competes with a fixed amount of biotinylated a-desulfated CCK-8 for binding to the antibody. After washing away unbound substances, a streptavidin-HRP conjugate is added, which binds to the biotinylated CCK-8. A substrate solution is then added, and the color development is inversely proportional to the concentration of a-desulfated CCK-8 in the sample. The reaction is terminated by the addition of a stop solution, and the absorbance is measured at 450 nm. A standard curve is generated to determine the concentration of a-desulfated CCK-8 in the unknown samples.
Quantitative Data Summary
The following tables summarize typical quantitative data for a-desulfated CCK-8 ELISA kits. Note that specific values may vary between manufacturers, and it is essential to refer to the kit-specific manual for precise information.
Table 1: Assay Characteristics
| Parameter | Typical Value |
| Detection Range | 0.1 to 10 ng/mL |
| Sensitivity (IC50) | Approximately 0.3 ng/mL[1] |
| Sample Type | Serum, Plasma, Cell Culture Supernatants, Other Biological Fluids |
| Reactivity | Varies by kit (e.g., Human, Rat, Mouse) |
Table 2: Sample Handling and Dilution
| Sample Type | Collection and Storage | Recommended Dilution |
| Serum | Allow blood to clot for 2 hours at room temperature or overnight at 4°C. Centrifuge for 20 minutes at 1,000 x g. Store supernatant at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[2][3] | 1:1 with diluent buffer[4] |
| Plasma | Collect plasma using EDTA or heparin as an anticoagulant. Centrifuge for 15 minutes at 1,000 x g within 30 minutes of collection. Store supernatant at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[2][3][4] | 1:1 with diluent buffer[4] |
| Cell Culture Supernatants | Centrifuge for 20 minutes at 1,000 x g to remove particulates. Assay immediately or store at -20°C or -80°C.[3] | Varies; to be determined by the user. |
| Other Biological Fluids | Centrifuge to remove particulates. Assay immediately or store at -20°C or -80°C. | Varies; to be determined by the user. |
Experimental Protocols
Reagent Preparation
-
Wash Buffer (1x): If provided as a concentrate (e.g., 20x or 30x), dilute with deionized or distilled water to the final working concentration. For example, dilute 20 mL of 30x Wash Buffer concentrate into 580 mL of deionized water to prepare 600 mL of 1x Wash Buffer.[5]
-
Standards: Reconstitute the lyophilized standard with the provided standard diluent to create a stock solution. Allow it to dissolve completely and then perform serial dilutions to generate a standard curve. For instance, a stock of 1000 pg/mL can be serially diluted to create standards of 500, 250, 125, 62.5, 31.25, and 15.63 pg/mL.[6] The diluent buffer serves as the zero standard (0 pg/mL).
-
Biotinylated a-desulfated CCK-8: Briefly centrifuge the vial before use. Dilute the concentrated biotinylated peptide to its working concentration with the appropriate diluent buffer as specified in the kit manual.
-
Streptavidin-HRP Conjugate: Briefly centrifuge the vial before use. Dilute the concentrated Streptavidin-HRP to its working concentration with the provided HRP diluent.
Assay Procedure
-
Preparation: Bring all reagents and samples to room temperature before use. It is recommended to run all standards and samples in duplicate.
-
Well Setup: Determine the number of wells required for standards, samples, and a blank.
-
Standard and Sample Addition: Add 50 µL of each standard and sample into the appropriate wells.
-
Biotinylated Antibody Addition: Immediately add 50 µL of the prepared Biotin-labeled Antibody working solution to each well. Gently tap the plate to ensure thorough mixing.[7]
-
Incubation: Seal the plate and incubate for 1-2 hours at 37°C.
-
Washing: Aspirate the liquid from each well. Wash each well with 1x Wash Buffer (approximately 300-350 µL per well). Repeat the wash process 3-5 times as specified in the kit manual. After the final wash, remove any remaining wash buffer by inverting the plate and blotting it against clean paper towels.[2][4]
-
Streptavidin-HRP Addition: Add 100 µL of the diluted Streptavidin-HRP working solution to each well.
-
Incubation: Seal the plate and incubate for 30-60 minutes at 37°C.[2][3]
-
Washing: Repeat the washing step as described in step 6.
-
Substrate Addition: Add 90 µL of TMB Substrate solution to each well.[2][8]
-
Incubation: Incubate the plate for 15-30 minutes at 37°C in the dark. The liquid will turn blue.
-
Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change to yellow.[2][8]
-
Read Absorbance: Immediately measure the absorbance at 450 nm using a microplate reader.
-
Calculation: Construct a standard curve by plotting the mean absorbance of each standard against its concentration. Use the standard curve to determine the concentration of a-desulfated CCK-8 in the samples.
Mandatory Visualizations
Experimental Workflow
Caption: A flowchart illustrating the major steps of the a-desulfated CCK-8 competitive ELISA protocol.
Signaling Pathway
Caption: A simplified diagram of the putative signaling pathway for a-desulfated CCK-8.
Concluding Remarks
The a-desulfated cholecystokinin octapeptide ELISA kit is a powerful tool for the specific quantification of this peptide in biological samples. Adherence to the protocol and proper sample handling are crucial for obtaining accurate and reliable data. It is important to note that the biological activity of a-desulfated CCK-8 can differ from its sulfated counterpart, and these differences are an active area of research. Both forms can interact with CCK receptors, but often with varying affinities, leading to distinct physiological responses.[4][7] For instance, studies have shown that both sulfated and non-sulfated CCK-8 can stimulate pancreatic insulin (B600854) and glucagon (B607659) secretion, though the sulfated form may be more potent.[7] The activation of CCK receptors can initiate downstream signaling cascades involving G-proteins, leading to intracellular calcium mobilization and the activation of pathways such as the p38 MAPK pathway.[8][9] Careful experimental design and data interpretation are therefore essential when investigating the roles of sulfated versus a-desulfated CCK-8.
References
- 1. Cholecystokinin octapeptides alter the release of endogenous dopamine from the rat nucleus accumbens in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cholesterol-dependent dynamic changes in the conformation of the type 1 cholecystokinin receptor affect ligand binding and G protein coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CCK 8 Octapeptide, sulfated - Echelon Biosciences [echelon-inc.com]
- 4. Reciprocal effect of unsulfated and sulfated forms of cholecystokinin-octapeptide on gastric acid secretion in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. C-terminal octapeptide of cholecystokinin decreases food intake in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of cholecystokinin (CCK)-4, nonsulfated CCK-8, and sulfated CCK-8 on pancreatic somatostatin, insulin, and glucagon secretion in the dog: studies in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of CCK-8 on the cytoplasmic free calcium concentration in isolated rat islet cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CCK8 inhibits expression of TNF-α in the spleen of endotoxic shock rats and signal transduction mechanism of p38 MAPK - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Quantitative Analysis of a-desulfated Cholecystokinin-8 (CCK-8) by HPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholecystokinin-8 (CCK-8) is a crucial peptide hormone and neurotransmitter involved in various physiological processes, including digestion, satiety, and anxiety. It exists in a biologically active sulfated form and a less active a-desulfated (or non-sulfated) form. Distinguishing and quantifying these two forms is essential for accurately understanding their respective physiological roles and for the development of targeted therapeutics. This document provides a detailed protocol and application notes for the sensitive and specific detection of a-desulfated CCK-8 in biological matrices using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS), a powerful analytical technique for peptide quantification.
While methods for the sulfated form of CCK-8 are established, specific, validated protocols for the a-desulfated form are less common in published literature. The following protocol is a representative method based on established principles of peptide analysis by LC-MS/MS and may serve as a robust starting point for method development and validation.
Principle of the Method
This method utilizes the high selectivity of HPLC for separating a-desulfated CCK-8 from its sulfated counterpart and other endogenous components. The separated analyte is then introduced into a tandem mass spectrometer. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides exceptional specificity and sensitivity by monitoring a specific precursor ion to product ion transition unique to a-desulfated CCK-8. Quantification is achieved by comparing the response of the endogenous analyte to a standard curve generated from known concentrations of a synthetic a-desulfated CCK-8 standard.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
-
Objective: To extract a-desulfated CCK-8 from a biological matrix (e.g., plasma), remove interfering substances like proteins and salts, and concentrate the sample.
-
Materials:
-
Plasma samples collected with protease inhibitors (e.g., EDTA, aprotinin).
-
Internal Standard (IS): Stable isotope-labeled a-desulfated CCK-8 or a peptide with similar chemical properties.
-
SPE Cartridges: Mixed-mode or reversed-phase (e.g., Oasis HLB or C18).
-
Reagents: 4% Phosphoric Acid, Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ultrapure Water.
-
-
Procedure:
-
Pre-treatment: Thaw plasma samples on ice. Centrifuge at 4°C for 10 minutes at ~10,000 x g to remove any particulates.
-
Spiking: To 500 µL of plasma, add the internal standard to a final concentration appropriate for the expected analyte levels.
-
Acidification & Protein Precipitation: Add 500 µL of 4% phosphoric acid to the plasma sample. Vortex thoroughly to mix and precipitate proteins. Centrifuge at 4°C for 15 minutes at ~14,000 x g.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by washing sequentially with 1 mL of Methanol followed by 1 mL of ultrapure water.
-
Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% Methanol in water to remove salts and other polar impurities.
-
Elution: Elute the a-desulfated CCK-8 and internal standard from the cartridge with 1 mL of an appropriate solvent, such as 90% Acetonitrile with 0.1% Formic Acid.
-
Drying and Reconstitution: Dry the eluate under a gentle stream of nitrogen at 40°C. Reconstitute the dried sample in 100 µL of the initial HPLC mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B). Vortex to ensure complete dissolution. The sample is now ready for HPLC-MS/MS analysis.
-
HPLC-MS/MS Analysis
-
Objective: To chromatographically separate and quantify a-desulfated CCK-8 using a tandem mass spectrometer.
-
Instrumentation:
-
HPLC system capable of binary gradient elution.
-
Reversed-phase analytical column (e.g., C18, 2.1 x 50 mm, 1.8 µm).
-
Tandem mass spectrometer with an electrospray ionization (ESI) source.
-
-
HPLC Conditions (Representative):
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 5 1.0 5 5.0 40 5.1 95 6.0 95 6.1 5 | 8.0 | 5 |
-
Note: This gradient is a starting point and must be optimized to ensure baseline separation of a-desulfated CCK-8 from sulfated CCK-8 and other potential interferences.
-
-
MS/MS Conditions (Predicted):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Amino Acid Sequence (a-desulfated CCK-8): Asp-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH2
-
Monoisotopic Mass: ~1036.32 Da
-
Precursor Ion (Q1): The doubly charged ion [M+2H]²⁺ at m/z 519.2 is often preferred for peptides of this size for better sensitivity. The singly charged ion [M+H]⁺ at m/z 1037.3 can also be evaluated.
-
MRM Transitions:
Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) a-desulfated CCK-8 519.2 Predict y7 (808.3) Requires optimization a-desulfated CCK-8 519.2 Predict y6 (693.3) Requires optimization | Internal Standard | To be determined | To be determined | Requires optimization |
-
Note: The product ions and collision energies listed are predictive and require experimental optimization by infusing a standard solution of a-desulfated CCK-8 into the mass spectrometer.
-
Data Presentation
Quantitative performance data for a validated HPLC-MS/MS method for sulfated CCK-8 is presented below as a reference and a target for the development of an a-desulfated CCK-8 assay.[1][2] Similar performance characteristics should be achievable for the a-desulfated form with proper method optimization.
| Parameter | Performance Metric |
| Analyte | Sulfated CCK-8 [1][2] |
| Matrix | Hamster Plasma[1][2] |
| Quantification Range | 0.05 to 2.5 ng/mL[1][2] |
| Assay Accuracy (% RE) | Average 11.3%[1][2] |
| Assay Precision (% CV) | 15.5%[1][2] |
RE: Relative Error; CV: Coefficient of Variation
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the major steps in the analytical workflow for the quantification of a-desulfated CCK-8.
Caption: HPLC-MS/MS workflow for a-desulfated CCK-8.
Logical Relationship of CCK-8 Forms
This diagram shows the relationship between the precursor protein and the different forms of CCK-8.
Caption: Biosynthesis pathway of CCK-8 forms.
References
Troubleshooting & Optimization
Technical Support Center: A-desulfated Cholecystokinin Octapeptide (CCK-8) Solution Stability
Welcome to the technical support center for a-desulfated cholecystokinin (B1591339) octapeptide (CCK-8). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of a-desulfated CCK-8 in solution and to offer troubleshooting for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for a-desulfated CCK-8 solid and stock solutions?
A1: For optimal stability, a-desulfated CCK-8 as a lyophilized powder should be stored at -20°C or -80°C. Once reconstituted into a stock solution, the following storage conditions are recommended[1][2]:
| Storage Temperature | Duration | Notes |
| -80°C | Up to 6 months | Sealed, protected from moisture and light. Aliquoting is recommended to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month | Sealed, protected from moisture and light. Suitable for shorter-term storage. |
Q2: What solvents are recommended for reconstituting a-desulfated CCK-8?
A2: A-desulfated CCK-8 can be reconstituted in various organic solvents and aqueous solutions. For in vitro experiments, a common practice is to first prepare a concentrated stock solution in an organic solvent like DMSO, and then dilute it with aqueous buffers or media. A suggested solvent system for in vivo studies involves a mixture of DMSO, PEG300, Tween-80, and saline[1][2].
Q3: What is the stability of a-desulfated CCK-8 in biological fluids?
A3: A-desulfated CCK-8 is rapidly degraded in plasma. The degradation is primarily caused by aminopeptidases[3].
| Biological Matrix | Half-life |
| Human Plasma | 18 minutes |
| Rat Plasma | 5 minutes |
Troubleshooting Guides
Issue 1: Peptide Precipitation or Aggregation in Solution
Symptoms:
-
Visible particulates or cloudiness in the solution.
-
Inconsistent results in biological assays.
-
Loss of peptide concentration over time.
Possible Causes and Solutions:
| Cause | Solution |
| High Peptide Concentration: | The concentration of the peptide may exceed its solubility in the chosen solvent system. It is advisable to determine the optimal concentration for your specific application. |
| Hydrophobic Interactions: | Aggregation of cholecystokinin analogues can be mediated by hydrophobic bonding. |
| pH and Buffer Effects: | The pH of the solution can significantly impact peptide solubility and aggregation. For other octapeptides, acidic pH (e.g., pH 4.0) in acetate (B1210297) or glutamate (B1630785) buffers has been shown to improve stability. |
| Improper Storage: | Repeated freeze-thaw cycles can promote aggregation. It is recommended to aliquot stock solutions into single-use volumes. |
Issue 2: Chemical Degradation of the Peptide
Symptoms:
-
Loss of biological activity.
-
Appearance of new peaks in HPLC analysis.
-
Inconsistent experimental outcomes.
Primary Degradation Pathways and Mitigation Strategies:
-
Enzymatic Degradation: In biological samples, a-desulfated CCK-8 is susceptible to cleavage by aminopeptidases[3].
-
Mitigation: The use of peptidase inhibitors can be considered for in vitro studies where enzymatic degradation is a concern.
-
-
Oxidation: The methionine residue in the peptide sequence is susceptible to oxidation, which can lead to a loss of biological activity.
-
Mitigation:
-
Use deoxygenated buffers and solvents for solution preparation.
-
Minimize exposure of the solution to air by working in an inert atmosphere (e.g., under argon or nitrogen).
-
Store solutions protected from light.
-
-
-
Hydrolysis: Peptide bonds can be hydrolyzed, especially at extreme pH values and elevated temperatures.
-
Mitigation:
-
Maintain the pH of the solution within a stable range. Based on studies of similar octapeptides, a pH of 4.0 may provide good stability.
-
Store solutions at recommended low temperatures.
-
-
Experimental Protocols
Protocol 1: Stability Assessment of a-desulfated CCK-8 in Aqueous Buffers
This protocol outlines a general procedure to assess the stability of a-desulfated CCK-8 in different buffer systems.
1. Materials:
- A-desulfated CCK-8 (lyophilized powder)
- Various buffers (e.g., phosphate, acetate, citrate) at different pH values (e.g., 4.0, 5.5, 7.4)
- High-purity water
- HPLC system with a C18 column
2. Procedure:
- Prepare stock solutions of a-desulfated CCK-8 in a suitable organic solvent (e.g., DMSO).
- Dilute the stock solution to the desired final concentration in the different aqueous buffers.
- Incubate the solutions at various temperatures (e.g., 4°C, 25°C, 37°C).
- At specified time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot from each solution.
- Analyze the samples by RP-HPLC to determine the remaining concentration of the intact peptide.
3. Data Analysis:
- Plot the percentage of remaining peptide against time for each condition.
- Calculate the degradation rate constant and half-life for each condition.
Visualizations
Caption: Workflow for assessing the stability of a-desulfated CCK-8.
Caption: Key degradation pathways for a-desulfated CCK-8 in solution.
References
Technical Support Center: A-desulfated CCK-8 Degradation in Plasma and Serum
Welcome to the technical support center for researchers, scientists, and drug development professionals working with a-desulfated cholecystokinin-8 (CCK-8). This resource provides essential information, troubleshooting guides, and frequently asked questions to assist you in your in vitro experiments studying the degradation of a-desulfated CCK-8 in plasma and serum.
Frequently Asked Questions (FAQs)
Q1: What is a-desulfated CCK-8, and why is its stability in plasma and serum a concern?
A-desulfated CCK-8 is a biologically active peptide that lacks the sulfate (B86663) group on the tyrosine residue, which is present in the more common form of CCK-8. Like many therapeutic peptides, its efficacy and in vivo half-life are significantly limited by rapid degradation from proteases present in blood. Understanding its stability in plasma and serum is a critical first step in preclinical development to devise strategies for improving its pharmacokinetic profile.
Q2: What are the primary enzymes responsible for the degradation of a-desulfated CCK-8 in plasma?
The primary enzymes implicated in the degradation of both sulfated and unsulfated CCK-8 in plasma are aminopeptidases.[1] Inhibition studies using bestatin (B1682670) and puromycin (B1679871) have shown a significant reduction in the cleavage of CCK-8, pointing towards the major role of these enzymes in its breakdown.[1]
Q3: What is the expected half-life of a-desulfated CCK-8 in human and rat plasma?
The degradation of a-desulfated CCK-8 follows a multi-rate kinetic profile. The faster-degrading system shows a significantly shorter half-life for the unsulfated form compared to the sulfated peptide. In human plasma, the half-life of unsulfated CCK-8 is approximately 18 minutes, while in rat plasma, it is even more rapid at around 5 minutes.[1]
Q4: What is the difference between using plasma and serum for stability studies?
Plasma is the liquid component of blood containing anticoagulants, which inhibits the coagulation cascade and the activation of certain proteases. Serum is the liquid that remains after blood has been allowed to clot, a process that activates a cascade of proteases. Consequently, peptides are often degraded more rapidly in serum than in plasma.[2][3] For this reason, plasma is often the preferred matrix for in vitro stability studies that aim to more closely mimic in vivo circulatory conditions.
Q5: What are the main degradation products of CCK-8 in plasma?
Aminopeptidase activity suggests that the primary degradation pathway involves the cleavage of amino acids from the N-terminus of the peptide. For instance, CCK-9 analogs are rapidly converted to their corresponding CCK-8 forms in plasma, indicating the removal of the N-terminal amino acid.[1]
Troubleshooting Guides
This section addresses common problems encountered during the experimental analysis of a-desulfated CCK-8 degradation in plasma or serum.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Rapid Degradation (Half-life appears much shorter than expected) | 1. High intrinsic activity of proteases in the plasma/serum batch.2. Suboptimal storage of plasma/serum, leading to protease activation.3. Incorrect incubation temperature. | 1. Test multiple batches of plasma/serum and select one with consistent activity.2. Ensure plasma/serum is stored at -80°C in single-use aliquots to avoid freeze-thaw cycles.3. Verify incubator/water bath temperature is precisely 37°C. |
| Low or No Peptide Recovery | 1. Adsorption of the peptide to plasticware (e.g., microcentrifuge tubes, pipette tips).2. Inefficient protein precipitation.3. Peptide co-precipitation with plasma/serum proteins. | 1. Use low-binding microcentrifuge tubes and pipette tips.2. Optimize the protein precipitation step. Acetonitrile with 1% trifluoroacetic acid (TFA) is a common and effective precipitant.3. Ensure thorough vortexing after adding the precipitating agent and adequate centrifugation to separate the protein pellet from the supernatant containing the peptide. |
| High Variability Between Replicates | 1. Inconsistent timing of sample collection and reaction quenching.2. Inaccurate pipetting of the peptide, plasma/serum, or quenching solution.3. Non-homogenous mixing of the peptide in the plasma/serum at the start of the incubation. | 1. Use a precise timer and a standardized workflow for adding the quenching solution to each sample at the designated time points.2. Calibrate pipettes regularly and use appropriate pipetting techniques.3. Gently vortex or mix the sample immediately after spiking the peptide into the plasma/serum. |
| Extraneous Peaks in HPLC/LC-MS Chromatogram | 1. Contaminants from the plasma/serum matrix.2. Impurities in the synthetic peptide.3. Degradation of the peptide during sample processing or storage. | 1. Run a blank plasma/serum sample (without peptide) to identify endogenous peaks.2. Confirm the purity of the a-desulfated CCK-8 standard by running it alone.3. Keep samples on ice or in a cooled autosampler during analysis to prevent further degradation. |
Quantitative Data Summary
The following table summarizes the reported in vitro half-life of a-desulfated CCK-8 in plasma.
| Peptide | Matrix | Species | Half-life (Faster Degrading System) | Reference |
| a-desulfated CCK-8 | Plasma | Human | 18 minutes | [1] |
| a-desulfated CCK-8 | Plasma | Rat | 5 minutes | [1] |
| Sulfated CCK-8 | Plasma | Human | 50 minutes | [1] |
| Sulfated CCK-8 | Plasma | Rat | 17 minutes | [1] |
Experimental Protocols
Protocol: In Vitro Stability Assay of a-desulfated CCK-8 in Plasma
This protocol outlines the key steps for assessing the stability of a-desulfated CCK-8 in plasma using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
1. Materials and Reagents:
-
a-desulfated CCK-8 peptide (high purity, >95%)
-
Human or rat plasma (with anticoagulant, e.g., EDTA, heparin)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching/Precipitating Solution: Acetonitrile (ACN) with 1% Trifluoroacetic Acid (TFA)
-
RP-HPLC system with a C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Incubator or water bath at 37°C
-
Low-binding microcentrifuge tubes
2. Procedure:
-
Preparation:
-
Thaw frozen plasma aliquots at 37°C. Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to remove any cryoprecipitates. Use the clear supernatant.
-
Prepare a stock solution of a-desulfated CCK-8 in an appropriate solvent (e.g., DMSO or water) at a high concentration (e.g., 1 mg/mL).
-
Pre-warm the plasma to 37°C.
-
-
Incubation:
-
In a low-binding microcentrifuge tube, add the required volume of pre-warmed plasma.
-
Spike the plasma with the a-desulfated CCK-8 stock solution to achieve the desired final concentration (e.g., 10-100 µg/mL). Ensure the final concentration of the stock solvent is low (<1%) to not affect enzymatic activity.
-
Gently vortex to mix and immediately take the T=0 time point sample.
-
Incubate the remaining mixture at 37°C.
-
At subsequent time points (e.g., 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.
-
-
Sample Quenching and Protein Precipitation:
-
For each time point aliquot, add at least two volumes of ice-cold quenching/precipitating solution (ACN with 1% TFA).
-
Vortex vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Incubate on ice for at least 15 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.
-
-
Analysis by RP-HPLC:
-
Carefully transfer the supernatant to an HPLC vial.
-
Inject the supernatant onto the RP-HPLC system.
-
Separate the peptide from its degradation products using a suitable gradient of Mobile Phase A and B.
-
Monitor the elution of the peptide by UV absorbance at 214 nm or 280 nm.
-
-
Data Analysis:
-
Identify the peak corresponding to the intact a-desulfated CCK-8 based on the retention time of a standard.
-
Integrate the peak area of the intact peptide at each time point.
-
Calculate the percentage of intact peptide remaining at each time point relative to the T=0 sample.
-
Plot the percentage of intact peptide versus time and calculate the half-life (t½) by fitting the data to a one-phase decay model.
-
Visualizations
Caption: Experimental workflow for the plasma stability assay of a-desulfated CCK-8.
Caption: Proposed degradation pathway of a-desulfated CCK-8 in plasma.
References
- 1. Degradation of cholecystokinin octapeptide, related fragments and analogs by human and rat plasma in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
Technical Support Center: A-desulfated Cholecystokinin Octapeptide (CCK-8ds) Assays and TFA Counterion Effects
This resource is designed for researchers, scientists, and drug development professionals working with a-desulfated cholecystokinin (B1591339) octapeptide (CCK-8ds). It provides troubleshooting guidance and answers to frequently asked questions regarding the interference of the trifluoroacetic acid (TFA) counterion in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is a-desulfated cholecystokinin octapeptide (CCK-8ds) and what is its primary receptor?
A-desulfated cholecystokinin octapeptide is a synthetic, biologically active fragment of the cholecystokinin hormone.[1][2][3] Unlike its sulfated counterpart, it primarily interacts with the cholecystokinin-B (CCK-B or CCK2) receptor, a G-protein coupled receptor (GPCR).[4][5] This interaction is crucial in various physiological processes, including the modulation of anxiety, stimulation of gastric acid secretion, and various neurological pathways.[5][6]
Q2: What is a TFA counterion and why is it present in my synthetic CCK-8ds sample?
Trifluoroacetic acid (TFA) is a strong acid extensively used during solid-phase peptide synthesis for cleaving the peptide from the resin and during purification with reverse-phase HPLC.[7][8][9][10] Consequently, the positively charged amino groups on the peptide form a salt with the negatively charged TFA anion.[8][10] Although lyophilization (freeze-drying) removes free, unbound TFA, the ionically bound TFA remains, meaning your peptide is supplied as a TFA salt.[7][8][11]
Q3: How can the TFA counterion interfere with my biological assays?
Residual TFA in your peptide preparation can cause a range of issues, leading to unreliable or misleading results:
-
Cellular Toxicity and Proliferation Effects: TFA can be toxic to cells in culture, and its effects can be unpredictable.[12] It has been shown to inhibit cell proliferation in some instances (as low as 10 nM) and stimulate it in others, leading to false positives or negatives in viability and cytotoxicity assays.[7][9]
-
Alteration of pH: As a strong acid, TFA can lower the pH of your peptide stock solution and, subsequently, your assay buffer.[7][9] This pH shift can alter the peptide's structure, receptor binding affinity, and overall biological activity.[7]
-
Direct Receptor Modulation: There is evidence that TFA can act as an allosteric modulator of certain receptors, which could directly interfere with the intended peptide-receptor interaction studies.[7][9]
-
Assay Signal Interference: TFA can interfere with certain analytical techniques. For example, its strong absorbance band around 1673 cm-1 can overlap with the amide I band of peptides in infrared spectroscopy, complicating secondary structure analysis.[7][9] It may also interfere with fluorescence-based assays.[13][14][15]
Q4: I am observing lower-than-expected activity with my CCK-8ds peptide. Could TFA be the cause?
Yes, this is a common problem. The presence of TFA can lead to an overestimation of the actual peptide content by weight, as the counterions contribute to the total mass of the lyophilized powder.[7] Therefore, weighing the peptide salt and assuming it's 100% peptide will result in a lower actual molar concentration of the active peptide in your solution.[7] Additionally, direct inhibitory effects of TFA on cells or receptor binding can also contribute to reduced apparent activity.[9][12]
Q5: What are the recommended methods for removing or replacing the TFA counterion?
The two most common and effective methods for TFA removal are:
-
Lyophilization with Hydrochloric Acid (HCl): This involves repeatedly dissolving the peptide in a dilute HCl solution and then lyophilizing it. The stronger acid (HCl) displaces the TFA, which is removed as a volatile acid during the freeze-drying process. This is a widely adopted and effective method.[8][12][16][17][18]
-
Ion-Exchange Chromatography (IEX): This technique separates the peptide from the TFA counterions based on charge. The peptide is bound to a resin, the TFA is washed away, and the peptide is then eluted with a solution containing a more biologically compatible counterion, such as acetate (B1210297) or chloride.[7][12][16][17]
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues encountered during experiments with CCK-8ds that may be related to TFA counterion effects.
Problem: Inconsistent or non-reproducible results in cell-based assays.
| Possible Cause | Troubleshooting Steps |
| Variable TFA concentration between peptide batches. | 1. If possible, quantify the TFA content in your peptide batches using methods like ion chromatography or 19F-NMR.[10][19] 2. Perform a TFA removal/exchange procedure on all batches to standardize the counterion.[7][12] 3. Always run a "vehicle control" with the TFA-exchanged buffer to assess baseline effects.[12] |
| TFA-induced effects on cell health (proliferation/viability). | 1. Run a dose-response curve with TFA alone (in the same concentration range expected from your peptide stock) on your specific cell line to determine its intrinsic effect.[10] 2. Consider switching to a more TFA-tolerant assay or perform TFA exchange on your peptide.[7] |
| pH shift in assay medium. | 1. Measure the pH of your final assay medium after adding the peptide stock solution. 2. Ensure your assay buffer has sufficient buffering capacity. 3. If a significant pH drop is observed, adjust the pH or perform TFA exchange.[7] |
Problem: Low signal or unexpected dose-response curve in a receptor binding assay.
| Possible Cause | Troubleshooting Steps |
| Inaccurate peptide concentration. | 1. Account for the mass of TFA (MW = 114 g/mol ) when calculating the molar concentration of your peptide.[7] 2. For precise quantification, consider performing amino acid analysis to determine the exact peptide content.[7] |
| TFA interference with receptor-ligand binding. | 1. Perform a TFA exchange to replace it with a more inert counterion like chloride or acetate.[7][12] 2. Run control experiments with the new counterion to ensure it does not affect the assay.[12] |
| Peptide degradation. | 1. Analyze the purity and integrity of your peptide stock using HPLC and mass spectrometry, especially after TFA removal procedures.[12][20] 2. Ensure proper storage of the peptide (lyophilized at -20°C or -80°C, protected from light and moisture).[17] |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting unexpected assay results.
Caption: A flowchart for diagnosing and resolving common issues in peptide assays.
Quantitative Data on TFA Effects
While specific quantitative data for CCK-8ds is limited, the following tables summarize the observed effects of TFA on other peptides and in relevant assays. This data illustrates the potential magnitude of interference.
Table 1: Effect of TFA on Cell Proliferation Assays
| Cell Type | Peptide/Compound | Assay | TFA Effect | Approximate Effective TFA Concentration |
| Fetal Rat Osteoblasts | Amylin | Cell Proliferation | Inhibition | > 10 nM[9] |
| Murine Glioma Cells | TFA alone | [3H]leucine incorporation | Stimulation | 0.5 - 7.0 mM[9] |
| MDCK cells | Total Flavones (TFA) | MTT Assay | Cytotoxicity at high concentrations | IC50 > 800 µg/mL[21] |
This table compiles data from multiple sources and is intended to be illustrative of the varied effects of TFA.
Table 2: Comparison of IC50 Values in Different Assay Types with Potential Interferences
| Drug | Cell Line | Assay Type | IC50 Value (µg/mL) | Note |
| Doxorubicin (DOX) | HeLa | CCK-8 | 0.311[22] | Colored compound, potential for interference. |
| Doxorubicin (DOX) | HeLa | RTCA | 0.364[22] | Real-time analysis, less prone to colorimetric interference. |
| CCM | HeLa | CCK-8 | 27.513[22] | Significant difference suggests interference in the CCK-8 assay. |
| CCM | HeLa | RTCA | 10.7[22] |
This data highlights how assay choice can influence results, a factor to consider when dealing with potentially interfering substances like TFA.[22]
Experimental Protocols
Protocol 1: TFA Removal by Lyophilization with HCl
This protocol is adapted from established methods for exchanging TFA for chloride ions.[8][12][18]
Materials:
-
TFA salt of CCK-8ds peptide
-
High-purity water (e.g., Milli-Q)
-
100 mM Hydrochloric acid (HCl) solution
-
Lyophilizer
-
Low-protein-binding microtubes
Procedure:
-
Dissolution: Dissolve the peptide in high-purity water to a concentration of approximately 1 mg/mL.[8][12]
-
Acidification: Add the 100 mM HCl solution to the peptide solution to achieve a final HCl concentration between 2-10 mM.[8][12] Concentrations outside this range may lead to incomplete exchange or peptide modification.[8][18]
-
Incubation: Let the solution stand at room temperature for at least one minute.[8][12]
-
Freezing: Rapidly freeze the solution, preferably in liquid nitrogen.[8][12]
-
Lyophilization: Lyophilize the frozen sample overnight until all the solvent is removed.[8][12]
-
Repeat: To ensure complete TFA removal, repeat steps 1-5 at least two more times, re-dissolving the lyophilized powder in the dilute HCl solution each time.[8][12]
-
Final Reconstitution: After the final lyophilization step, reconstitute the peptide hydrochloride salt in your desired assay buffer.[8]
Protocol 2: CCK-B Receptor-Mediated Calcium Mobilization Assay
This protocol describes a method to measure the activation of the CCK-B receptor by monitoring intracellular calcium changes, a common downstream event for Gq-coupled receptors.[7][9][11]
Materials:
-
HEK293 or CHO cells stably expressing the human CCK-B receptor.
-
A-desulfated CCK-8ds (preferably as HCl or acetate salt).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).[9][11]
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
96- or 384-well black, clear-bottom microplates.
-
Fluorescence plate reader with kinetic reading capabilities and liquid handling (e.g., FLIPR or FlexStation).[7][9]
Procedure:
-
Cell Seeding: Seed the CCK-B receptor-expressing cells into the microplates at an optimized density to achieve a 90-100% confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.[8]
-
Dye Loading: Prepare the fluorescent calcium dye solution according to the manufacturer's instructions. Remove the cell culture medium from the plate and add the dye solution to each well. Incubate for 30-60 minutes at 37°C.[8][11]
-
Washing (if required): Depending on the dye kit, you may need to gently wash the cells with assay buffer to remove extracellular dye. "No-wash" kits are also available.[16]
-
Compound Preparation: Prepare serial dilutions of the CCK-8ds peptide in the assay buffer.
-
Measurement: Place the plate in the fluorescence reader. Record a baseline fluorescence reading for 10-20 seconds. Then, use the instrument's liquid handler to add the CCK-8ds dilutions to the wells and continue to record the fluorescence signal kinetically for 2-3 minutes.[16]
-
Data Analysis: The change in fluorescence intensity (peak minus baseline) corresponds to the intracellular calcium concentration. Plot the response against the peptide concentration to generate a dose-response curve and calculate the EC50 value.[11]
Signaling Pathway Visualization
A-desulfated CCK-8ds acts as an agonist at the CCK-B receptor, which is a Gq-coupled GPCR. The activation of this receptor initiates a well-characterized signaling cascade involving phospholipase C and intracellular calcium mobilization.[4][23]
Caption: Simplified signaling cascade initiated by CCK-8ds binding to the CCK-B receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Temperature dependence of high-affinity CCK receptor binding and CCK internalization in rat pancreatic acini - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. Reciprocal effect of unsulfated and sulfated forms of cholecystokinin-octapeptide on gastric acid secretion in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of sulfated cholecystokinin octapeptide and cholecystokinin tetrapeptide in rat behavior after blockade of nitric oxide synthase by L-NAME - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 8. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 9. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of fluorescent compound interference in 4 fluorescence polarization assays: 2 kinases, 1 protease, and 1 phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 17. genscript.com [genscript.com]
- 18. lifetein.com [lifetein.com]
- 19. Cholecystokinin/sulfakinin peptide signaling: conserved roles at the intersection between feeding, mating and aggression - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Analysis of oxidation process of cholecystokinin octapeptide with reactive oxygen species by high-performance liquid chromatography and subsequent electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes - PMC [pmc.ncbi.nlm.nih.gov]
a-desulfated CCK-8 aggregation issues and prevention
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with a-desulfated cholecystokinin-8 (CCK-8). The information provided addresses common issues related to the aggregation of this peptide and offers strategies for prevention and analysis.
Frequently Asked Questions (FAQs)
Q1: What is a-desulfated CCK-8, and why is aggregation a concern?
A-desulfated CCK-8 is a biologically active peptide that is the non-sulfated form of cholecystokinin (B1591339) octapeptide. It is known to be hydrophobic, which can lead to self-aggregation in aqueous solutions. This aggregation can result in a loss of biological activity, inaccurate quantification, and precipitation, thereby affecting experimental reproducibility and outcomes.
Q2: What are the primary factors that influence the aggregation of a-desulfated CCK-8?
Several factors can contribute to the aggregation of a-desulfated CCK-8:
-
Concentration: Higher peptide concentrations increase the likelihood of intermolecular interactions and aggregation.
-
pH: The pH of the solution can affect the net charge of the peptide. Aggregation is often most pronounced near the peptide's isoelectric point (pI), where the net charge is zero.
-
Temperature: Elevated temperatures can increase the rate of aggregation.[1]
-
Ionic Strength: The salt concentration of the buffer can either promote or inhibit aggregation depending on the specific ions and their concentration.[2][3]
-
Solvent: The type of solvent used to dissolve and dilute the peptide plays a critical role.[4][5]
Q3: How can I prevent or minimize the aggregation of a-desulfated CCK-8?
Several strategies can be employed to mitigate aggregation:
-
Proper Dissolution Technique: Due to its hydrophobicity, a-desulfated CCK-8 may require an organic solvent for initial dissolution before dilution in an aqueous buffer.[5]
-
Use of Additives: Certain excipients can help to reduce aggregation.
-
Control of Experimental Conditions: Careful control of pH, temperature, and peptide concentration can significantly reduce aggregation.
-
Proper Storage: Storing the peptide correctly in its lyophilized form and as a solution is crucial.[4][6]
Q4: How should I properly store a-desulfated CCK-8?
Proper storage is critical to maintaining the integrity of a-desulfated CCK-8:
-
Lyophilized Peptide: For long-term storage, the lyophilized powder should be kept at -20°C or -80°C in a desiccated environment.[4][6] Before opening, the vial should be allowed to warm to room temperature in a desiccator to prevent condensation.[4]
-
Peptide Solutions: Once dissolved, it is best to prepare single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1][6] If possible, use sterile, oxygen-free water or buffer for dissolution, especially since the sequence contains methionine, which is prone to oxidation.[4][7]
Troubleshooting Guides
Problem: My a-desulfated CCK-8 will not dissolve in aqueous buffer.
This is a common issue due to the peptide's hydrophobic nature.
Solution Workflow:
-
Start with a small amount: Before dissolving the entire sample, test the solubility with a small portion.[8]
-
Use an organic solvent for initial dissolution:
-
Try dissolving the peptide in a minimal amount of dimethyl sulfoxide (B87167) (DMSO).[5][9]
-
Slowly add the peptide-DMSO solution dropwise to your aqueous buffer while vortexing.[10] This helps to prevent localized high concentrations that can lead to precipitation.
-
-
Consider pH adjustment: If the peptide is still not dissolving, the pH of the aqueous buffer may need to be adjusted. Since a-desulfated CCK-8 has acidic residues (Asp), a slightly basic buffer (pH > 7) may improve solubility. However, avoid extreme pH values that could denature the peptide.
-
Sonication: Brief periods of sonication in a water bath can help to break up small aggregates and improve dissolution.[1]
Problem: My a-desulfated CCK-8 solution becomes cloudy or forms a precipitate over time.
This is a clear indication of aggregation.
Preventative Measures and Solutions:
-
Optimize pH: Ensure the pH of your working solution is at least 1-2 units away from the peptide's isoelectric point (pI).
-
Reduce Concentration: If your experimental design allows, work with a lower concentration of the peptide.
-
Add Anti-Aggregation Agents: The addition of certain excipients can help to maintain the peptide in a monomeric state. The effectiveness of these agents is peptide-dependent and may require optimization.
| Additive | Recommended Concentration | Notes |
| Arginine | 50-100 mM | Often effective in preventing aggregation of hydrophobic peptides. |
| Guanidine-HCl or Urea | 6 M or 8 M, respectively | These are strong denaturing agents and should only be used for solubilization if they are compatible with your downstream application, as they will disrupt peptide secondary structure.[8] |
| Organic Co-solvents | Varies (e.g., 10-20% ethanol (B145695) or acetonitrile) | Can help to keep hydrophobic peptides in solution, but may interfere with biological assays. |
-
Control Temperature: Store stock solutions at -20°C or -80°C. For experiments, maintain a consistent and appropriate temperature, avoiding unnecessary exposure to high temperatures.[1]
Experimental Protocols
Protocol for Dissolving and Storing a-desulfated CCK-8
-
Pre-dissolution Preparation:
-
Allow the lyophilized peptide vial to equilibrate to room temperature in a desiccator for at least 30 minutes.[4]
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
-
Initial Dissolution:
-
Add a minimal volume of high-purity DMSO to the vial to achieve a high concentration stock solution (e.g., 10 mg/mL).
-
Vortex gently until the peptide is fully dissolved.
-
-
Dilution in Aqueous Buffer:
-
Slowly add the DMSO stock solution dropwise to your desired aqueous buffer while gently vortexing. Do not add the buffer to the DMSO stock.
-
It is recommended to filter the final peptide solution through a 0.22 µm syringe filter to remove any potential micro-aggregates.[10]
-
-
Storage:
Protocol for Detecting a-desulfated CCK-8 Aggregation using Thioflavin T (ThT) Assay
This assay detects the presence of amyloid-like fibrillar aggregates.
-
Reagent Preparation:
-
Prepare a 1 mM stock solution of Thioflavin T (ThT) in sterile, deionized water. Filter the solution through a 0.22 µm syringe filter.
-
Prepare your a-desulfated CCK-8 peptide at various concentrations in the desired buffer. Include a buffer-only control.
-
-
Assay Procedure:
-
In a 96-well black, clear-bottom plate, add your peptide samples.
-
Add the ThT stock solution to each well to a final concentration of 10-25 µM.
-
Incubate the plate at a desired temperature (e.g., 37°C) with intermittent shaking.
-
-
Data Acquisition:
-
Measure the fluorescence intensity at regular intervals using a microplate reader with excitation at ~440-450 nm and emission at ~480-490 nm.
-
An increase in fluorescence over time indicates the formation of amyloid-like aggregates.
-
Visualizations
Below are diagrams illustrating key concepts related to a-desulfated CCK-8.
Caption: Troubleshooting workflow for dissolving a-desulfated CCK-8.
Caption: Simplified CCK-1 receptor signaling pathway.
Caption: Simplified CCK-2 receptor signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Effects of ionic strength and sugars on the aggregation propensity of monoclonal antibodies: influence of colloidal and conformational stabilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
- 5. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Peptide Storage and Solubilization - Custom Peptide Synthesis [activotec.com]
- 8. genscript.com [genscript.com]
- 9. Energetics of cosolvent effect on peptide aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: a-Desulfated Cholecystokinin Octapeptide (CCK-8-DS) Dose-Response Assays
This guide provides troubleshooting, frequently asked questions (FAQs), and detailed protocols for researchers working with a-desulfated cholecystokinin (B1591339) octapeptide (CCK-8-DS) to optimize dose-response curve generation.
Frequently Asked Questions (FAQs)
Q1: What is a-desulfated cholecystokinin octapeptide (CCK-8-DS) and how does it differ from sulfated CCK-8?
A1: a-Desulfated cholecystokinin octapeptide is a form of the CCK-8 peptide that lacks the sulfate (B86663) group on its tyrosine residue. This modification significantly reduces its binding affinity and potency at the cholecystokinin A (CCK-A or CCK1) receptor, while largely maintaining its affinity for the cholecystokinin B (CCK-B or CCK2) receptor.[1][2] This makes CCK-8-DS a useful tool for selectively studying CCK-B receptor-mediated effects.[1]
Q2: Which signaling pathways are typically activated by CCK-8-DS?
A2: CCK-8-DS primarily acts through the CCK-B receptor, a G-protein coupled receptor (GPCR). Upon binding, it typically activates the Gq/11 pathway, leading to the stimulation of Phospholipase C (PLC).[3][4] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).[4][5]
Q3: What is a typical EC50 value for CCK-8-DS?
A3: The half-maximal effective concentration (EC50) for CCK-8-DS is highly dependent on the expression system (cell line, receptor density) and the assay readout (e.g., calcium mobilization, cAMP accumulation). Generally, due to its lower affinity for the CCK-A receptor, you can expect a significantly higher EC50 value when studying CCK-A mediated responses compared to sulfated CCK-8. For CCK-B receptors, the potency is more comparable to the sulfated form.
Q4: Can I use a cell viability/proliferation assay like a CCK-8 kit to measure the dose-response of CCK-8-DS?
A4: This can be misleading. The "CCK-8" in "Cell Counting Kit-8" is an abbreviation for the WST-8 reagent and is unrelated to Cholecystokinin-8.[6][7][8] CCK-8-DS can have trophic or inhibitory effects on cell growth in certain cell types, which can be measured with a viability assay over longer incubation times (e.g., 24-72 hours).[9][10] However, for acute dose-response curves measuring receptor activation (which occurs in seconds to minutes), functional assays like calcium mobilization are more appropriate.[11][12][13]
Data Presentation
Table 1: Comparative Receptor Affinity and Potency
| Ligand | Receptor Target | Relative Affinity | Typical Potency (EC50) Range |
| Sulfated CCK-8 | CCK-A (CCK1) | High | Nanomolar (nM) |
| CCK-B (CCK2) | High | Nanomolar (nM) | |
| a-Desulfated CCK-8 (CCK-8-DS) | CCK-A (CCK1) | Low | Micromolar (µM) |
| CCK-B (CCK2) | High | Nanomolar (nM) to low Micromolar (µM) |
Note: Absolute values are highly dependent on the experimental system.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No response or very weak signal | 1. Low receptor expression in the chosen cell line. 2. Inappropriate assay for the signaling pathway (e.g., using a cAMP assay for a Gq-coupled receptor). 3. Peptide degradation. 4. Incorrect peptide concentration. | 1. Use a cell line with confirmed high-level expression of the CCK-B receptor or transfect cells. 2. Confirm that the CCK-B receptor in your system couples to the Gq pathway and use a calcium mobilization assay.[5][11] 3. Prepare fresh peptide stocks. Store stock solutions at -20°C or -80°C. 4. Verify peptide stock concentration and perform a wider range of dilutions. |
| High background signal | 1. Constitutive receptor activity. 2. Assay artifacts (e.g., autofluorescence of compounds or plates). 3. Cell stress or over-confluency. | 1. Use an inverse agonist to establish a baseline or use a different cell line. 2. Run a control plate with vehicle only to determine background. 3. Ensure cells are healthy and seeded at an optimal density. Avoid letting cells become over-confluent.[14] |
| Poorly defined sigmoidal curve | 1. Insufficient data points, especially around the EC50. 2. Incorrect concentration range (too narrow or too wide). 3. Issues with serial dilutions. | 1. Use a wider range of concentrations with more points in the linear portion of the curve. A log or half-log dilution series is recommended. 2. Perform a preliminary range-finding experiment with wide concentration steps (e.g., 10 nM to 100 µM). 3. Use high-quality pipettes and ensure thorough mixing at each dilution step. |
| High variability between replicates | 1. Uneven cell seeding.[6] 2. Pipetting errors. 3. Edge effects in the microplate.[15] | 1. Ensure a uniform single-cell suspension before plating.[6] 2. Use a multichannel pipette for consistency and change tips between concentrations. 3. Avoid using the outermost wells of the plate or fill them with PBS/media to maintain humidity. |
Experimental Protocols & Visualizations
Protocol: Calcium Mobilization Assay for CCK-8-DS Dose-Response
This protocol is designed for measuring the activation of Gq-coupled CCK-B receptors in a 96-well format using a fluorescent plate reader (e.g., FlexStation).
Materials:
-
HEK293 cells stably expressing the human CCK-B receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Black, clear-bottom 96-well assay plates.[11]
-
a-Desulfated Cholecystokinin Octapeptide (CCK-8-DS).
-
Fluorescent calcium indicator dye kit (e.g., Fluo-4 AM, FLIPR Calcium Assay Kit).[11][13]
-
Probenecid (if required for the cell line to prevent dye leakage).[11][12]
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
Procedure:
-
Cell Plating:
-
The day before the assay, seed the CCK-B receptor-expressing cells into the 96-well plates at a density that will yield a 90-100% confluent monolayer on the day of the experiment.[12] A typical density is 40,000–80,000 cells per well.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Peptide Preparation:
-
Prepare a high-concentration stock solution of CCK-8-DS in a suitable solvent (e.g., DMSO or water).
-
Perform serial dilutions in Assay Buffer to create a range of concentrations (e.g., 10-fold dilutions from 1 mM to 1 nM). Prepare enough for a final 10X concentration (the reader will add 1 part peptide to 9 parts dye/cell mixture).
-
-
Dye Loading:
-
Prepare the calcium indicator dye solution according to the manufacturer's instructions, often including probenecid.[11]
-
Aspirate the cell culture medium from the wells.
-
Add 100 µL of the dye solution to each well.
-
Incubate the plate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature in the dark.[12]
-
-
Measurement:
-
Set up the fluorescent plate reader to measure kinetic changes in fluorescence upon ligand addition.
-
Establish a stable baseline reading for 10-20 seconds.
-
The instrument will then automatically add a specific volume (e.g., 20 µL) of the 10X CCK-8-DS dilutions to the corresponding wells.
-
Continue to record the fluorescence signal for at least 90-120 seconds to capture the peak response.
-
-
Data Analysis:
-
Calculate the response for each well (e.g., maximum fluorescence minus baseline).
-
Normalize the data (e.g., setting the highest response to 100% and vehicle control to 0%).
-
Plot the normalized response against the logarithm of the CCK-8-DS concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic equation) to fit the curve and determine the EC50 value.[16]
-
Visualizations
CCK-B Receptor Signaling Pathway
Caption: CCK-B receptor activation via the Gq pathway.
Experimental Workflow: Dose-Response Assay
Caption: Workflow for a calcium mobilization dose-response assay.
Troubleshooting Logic: No Signal
Caption: Troubleshooting guide for a "no signal" result.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Reciprocal effect of unsulfated and sulfated forms of cholecystokinin-octapeptide on gastric acid secretion in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. benchchem.com [benchchem.com]
- 6. Cell Function | Abnormal CCK-8 Experimental Results? This Article Will Help You Troubleshoot [elabscience.com]
- 7. bosterbio.com [bosterbio.com]
- 8. CCK-8 Assay: A sensitive tool for cell viability | Abcam [abcam.com]
- 9. Dose-dependent pancreatotrophic effect of cholecystokinin-octapeptide in the rat: the influence of starvation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. High- and low-affinity CCKA receptor states mediate specific growth inhibitory effects on CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 12. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 13. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 14. revvity.com [revvity.com]
- 15. researchgate.net [researchgate.net]
- 16. How to Interpret Dose-Response Curves [sigmaaldrich.com]
a-desulfated CCK-8 non-specific binding in receptor assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with a-desulfated cholecystokinin-8 (CCK-8) in receptor binding assays.
Frequently Asked Questions (FAQs)
Q1: What is a-desulfated CCK-8, and how does its binding to cholecystokinin (B1591339) receptors differ from the sulfated form?
A1: a-desulfated CCK-8 is a form of the cholecystokinin octapeptide that lacks the sulfate (B86663) group on its tyrosine residue. This modification significantly affects its binding affinity and selectivity for the two main cholecystokinin receptor subtypes, CCK1R and CCK2R. Generally, sulfated CCK-8 (sCCK-8) binds with high affinity to both CCK1 and CCK2 receptors. In contrast, a-desulfated CCK-8 (nsCCK-8) exhibits a substantially lower affinity for both receptor types, with a moderate selectivity for the CCK2 receptor.[1] Desulfation of CCK-8 can lead to a 500-fold reduction in affinity for the CCK1 receptor.
Q2: Why am I observing high non-specific binding with a-desulfated CCK-8 in my receptor assay?
A2: High non-specific binding (NSB) with peptide ligands like a-desulfated CCK-8 can arise from several factors. Peptides can be "sticky" due to hydrophobic or electrostatic interactions with assay components like plasticware, filters, and cell membranes. Since a-desulfated CCK-8 has a lower affinity for its specific receptors, the proportion of non-specific to specific binding can be more pronounced.
Q3: What is an acceptable level of non-specific binding in a radioligand binding assay?
A3: Ideally, non-specific binding should be less than 50% of the total binding at the highest radioligand concentration used.[1] High non-specific binding can obscure the specific binding signal, leading to inaccurate calculations of receptor affinity (Kd) and density (Bmax).[1]
Quantitative Data Summary
The following table summarizes the binding affinities (IC50 values) of sulfated and non-sulfated CCK-8 for human CCK1 and CCK2 receptors.
| Ligand | Receptor | IC50 (nM) | Reference |
| Sulfated CCK-8 | hCCK1R | 8 | [2] |
| Non-sulfated CCK-8 | hCCK1R | >1000 | [2] |
| Sulfated CCK-8 | hCCK2R | 3 | [2] |
| Non-sulfated CCK-8 | hCCK2R | 10 | [2] |
Experimental Protocols
Detailed Protocol for a Competitive Radioligand Binding Assay
This protocol is designed for a 96-well plate format to determine the binding affinity of a-desulfated CCK-8 by competing against a radiolabeled sulfated CCK-8.
1. Membrane Preparation:
-
Harvest cells expressing the cholecystokinin receptor of interest.
-
Homogenize the cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, with protease inhibitors).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.[3]
-
Wash the membrane pellet by resuspending it in fresh lysis buffer and repeating the high-speed centrifugation.[2]
-
Resuspend the final pellet in the assay buffer.
-
Determine the protein concentration using a standard protein assay (e.g., BCA).
-
Store membrane aliquots at -80°C until use.[2]
2. Assay Procedure (Final Assay Volume: 250 µL):
-
Total Binding Wells: Add 50 µL of radiolabeled sCCK-8, 50 µL of assay buffer, and 150 µL of the membrane preparation.
-
Non-Specific Binding Wells: Add 50 µL of radiolabeled sCCK-8, 50 µL of a high concentration of unlabeled sCCK-8 (e.g., 1 µM), and 150 µL of the membrane preparation.
-
Competitor Wells: Add 50 µL of radiolabeled sCCK-8, 50 µL of varying concentrations of a-desulfated CCK-8, and 150 µL of the membrane preparation.
-
Incubate the plate with gentle agitation for a predetermined time at a specific temperature (e.g., 60 minutes at 30°C) to reach equilibrium.[3]
3. Filtration and Detection:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/C) that have been pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[3]
-
Dry the filters.
-
Add a scintillation cocktail to the filters in scintillation vials.
-
Measure the radioactivity using a scintillation counter.
4. Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.
-
Plot the percentage of specific binding against the log concentration of the competitor (a-desulfated CCK-8).
-
Determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.
-
Calculate the inhibitory constant (Ki) from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Troubleshooting Guide: High Non-Specific Binding
| Potential Cause | Troubleshooting Steps & Solutions |
| Radioligand Issues | - Use a lower concentration of radioligand: A common starting point is a concentration at or below the Kd value.[1] - Check the purity of the radioligand: Impurities can contribute to high NSB. Ensure radiochemical purity is >90%.[4] - Consider the hydrophobicity of the radioligand: Hydrophobic ligands tend to exhibit higher non-specific binding.[4] |
| Tissue/Cell Preparation | - Reduce the amount of membrane protein: A typical range for most receptor assays is 100-500 µg of membrane protein.[1] It may be necessary to titrate the amount of cell membrane to optimize the assay.[1] - Ensure proper homogenization and washing of membranes: This removes endogenous ligands and other interfering substances. |
| Assay Conditions | - Optimize incubation time and temperature: Shorter incubation times can sometimes reduce NSB, but ensure equilibrium is reached for specific binding.[1] - Modify the assay buffer: Including agents like bovine serum albumin (BSA) can help reduce non-specific interactions.[5] - Increase the volume and/or number of wash steps: Use ice-cold wash buffer.[1] |
| Filtration Technique | - Pre-soak filters: Treat filters with agents like polyethyleneimine (PEI) or BSA to block non-specific binding sites on the filter itself. - Ensure rapid filtration and washing: Prolonged contact time can increase NSB. |
Visualizations
Signaling Pathways
Caption: Simplified signaling pathways for CCK1 and CCK2 receptors.
Experimental Workflow
References
a-desulfated CCK-8 solubility issues in aqueous buffers
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding solubility issues with a-desulfated cholecystokinin (B1591339) octapeptide (a-desulfated CCK-8) in aqueous buffers. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of a-desulfated CCK-8 in aqueous buffers?
A-desulfated CCK-8 has very low solubility in purely aqueous buffers such as water, phosphate-buffered saline (PBS), and Tris buffer.[1] One supplier specifies its solubility in water as less than 0.1 mg/mL, categorizing it as practically insoluble.[1] This inherent low solubility is a primary challenge when preparing solutions for in vitro and in vivo experiments.
Q2: In which solvents can a-desulfated CCK-8 be dissolved at a higher concentration?
A-desulfated CCK-8 exhibits significantly better solubility in organic solvents and co-solvent mixtures. It is readily soluble in dimethyl sulfoxide (B87167) (DMSO) at concentrations of 50 mg/mL or even higher (≥ 100 mg/mL), although sonication may be required to achieve this.[1][2] For subsequent dilution into aqueous systems, it is crucial to start with a concentrated stock in an appropriate organic solvent.
Q3: How does the solubility of a-desulfated CCK-8 compare to its sulfated counterpart?
The sulfated form of CCK-8 generally exhibits better solubility in aqueous buffers. For instance, sulfated CCK-8 is reported to be soluble in PBS (pH 7.2) at up to 10 mg/mL.[3] The presence of the sulfate (B86663) group on the tyrosine residue increases the peptide's polarity, enhancing its interaction with water molecules.
Q4: I am observing precipitation when diluting my DMSO stock of a-desulfated CCK-8 into an aqueous buffer. What is happening?
This is a common issue known as "salting out" or precipitation. When the concentrated DMSO stock is introduced into the aqueous buffer, the peptide's solubility drastically decreases, causing it to fall out of solution. The troubleshooting guide below provides strategies to mitigate this problem, primarily by using carefully formulated co-solvent systems.
Q5: What are the recommended storage conditions for a-desulfated CCK-8 solutions?
Once dissolved, it is recommended to prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can degrade the peptide and affect its solubility. For stock solutions in solvents like DMSO, storage at -20°C for up to one month or -80°C for up to six months is advised.[1][2] Always refer to the manufacturer's specific recommendations.
Solubility Data
The following table summarizes the known solubility parameters for a-desulfated CCK-8.
| Solvent/Buffer System | Concentration | Observations |
| Water | < 0.1 mg/mL | Practically insoluble[1] |
| DMSO | ≥ 50-100 mg/mL | Soluble; may require sonication[1][2] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | Clear solution[1][2] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL | Suspended solution; requires sonication[2] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | Clear solution[1][2] |
Troubleshooting Guide for Solubility Issues
This guide addresses common problems encountered when preparing a-desulfated CCK-8 solutions for experimental use.
Problem 1: The lyophilized peptide does not dissolve in my aqueous buffer (e.g., PBS, Tris).
-
Root Cause: A-desulfated CCK-8 has intrinsically low solubility in aqueous solutions due to its hydrophobic amino acid residues.
-
Solution Workflow:
Caption: Troubleshooting workflow for initial solubilization.
Problem 2: My peptide solution is cloudy or shows visible precipitates after dilution.
-
Root Cause: The final concentration of the organic solvent may be too low to maintain the peptide's solubility in the aqueous buffer, or the peptide is prone to aggregation.
-
Solutions:
-
Use a Co-solvent System: Do not dilute the DMSO stock directly into a buffer. Instead, use a validated co-solvent system. See the detailed protocols below. These formulations use excipients like PEG300 and Tween-80 to improve solubility.[1][2]
-
Sonication: Gentle sonication in a water bath can help break up aggregates and facilitate dissolution. Be cautious with sonication time and power to avoid heating the sample, which could degrade the peptide.
-
Warming: Gentle warming (e.g., to 37°C) can sometimes aid dissolution, but this should be done with care as excessive heat can also lead to degradation.
-
pH Adjustment: While data for a-desulfated CCK-8 is limited, for some peptides, adjusting the pH away from their isoelectric point can improve solubility. This should be approached with caution as it may affect the peptide's activity and stability.
-
Problem 3: The peptide precipitates out of solution over time or after a freeze-thaw cycle.
-
Root Cause: The solution may be supersaturated, or the peptide may be unstable under the storage conditions. Repeated freeze-thaw cycles can promote aggregation and precipitation.
-
Solutions:
-
Aliquot Stock Solutions: Prepare single-use aliquots of your stock solution to minimize freeze-thaw cycles.
-
Storage: Store aliquots at -80°C for long-term stability.[1][2]
-
Re-solubilization: If precipitation occurs upon thawing, try gentle vortexing or sonication to redissolve the peptide before use.
-
Fresh Preparations: For sensitive experiments, preparing the final working solution fresh from a stock solution on the day of use is the most reliable approach.
-
Experimental Protocols
Protocol 1: High-Solubility Aqueous Formulation
This protocol is designed to achieve a clear aqueous solution suitable for most experimental applications.[1][2]
-
Prepare a Concentrated Stock: Dissolve a-desulfated CCK-8 in 100% DMSO to a concentration of 25 mg/mL.
-
Co-solvent Dilution (example for 1 mL final volume):
-
Take 100 µL of the 25 mg/mL DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of saline (0.9% NaCl) to reach a final volume of 1 mL.
-
The final concentration will be 2.5 mg/mL.
Caption: Workflow for preparing a high-solubility formulation.
-
Protocol 2: Formulation for a Suspended Solution
This protocol results in a suspended solution, which can be suitable for certain applications like oral or intraperitoneal injections.[2]
-
Prepare a Concentrated Stock: As in Protocol 1, prepare a 25 mg/mL stock in 100% DMSO.
-
Suspension Preparation (example for 1 mL final volume):
-
Prepare a 20% (w/v) solution of SBE-β-CD (sulfobutylether-β-cyclodextrin) in saline.
-
Take 100 µL of the 25 mg/mL DMSO stock solution.
-
Add 900 µL of the 20% SBE-β-CD solution.
-
Sonicate the mixture until a uniform suspension is achieved.
-
The final concentration will be 2.5 mg/mL.
-
Signaling Pathway Context
Understanding the context in which a-desulfated CCK-8 is used can be important. While it has a much lower affinity for CCK receptors compared to the sulfated form, it can still be used in various experimental paradigms. CCK peptides primarily signal through two G-protein coupled receptors: CCK-A (CCK1) and CCK-B (CCK2).
Caption: Simplified CCK receptor signaling pathway.
References
Technical Support Center: A-desulfated Cholecystokinin Octapeptide (CCK-8) Quality Control and Purity Analysis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the quality control and purity analysis of a-desulfated cholecystokinin (B1591339) octapeptide (CCK-8).
Frequently Asked Questions (FAQs)
Q1: What is a-desulfated cholecystokinin octapeptide (CCK-8)?
A-desulfated cholecystokinin octapeptide is a synthetic peptide that lacks the sulfate (B86663) group on its tyrosine residue. This modification alters its binding affinity, making it a selective ligand for CCK-B receptors over CCK-A receptors. It is utilized in research to investigate the central and gastric functions mediated by CCK-B receptors.[1]
Q2: What is the expected purity of commercially available a-desulfated CCK-8?
Commercially available a-desulfated CCK-8 for research purposes typically has a purity of greater than 95%.[2] Some suppliers offer higher purity grades, such as 99.54%.[3]
Q3: How should a-desulfated CCK-8 be stored?
For long-term storage, a-desulfated CCK-8 powder should be stored at -20°C or -80°C. Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[3] It is recommended to keep the peptide sealed and protected from moisture and light.[3]
Q4: What are common impurities that can be found in synthetic a-desulfated CCK-8?
Impurities in synthetic peptides like a-desulfated CCK-8 can arise during solid-phase peptide synthesis (SPPS). These can include deletion sequences (missing amino acids), insertion sequences (extra amino acids), and incompletely deprotected peptides. Oxidation of methionine residues is also a common modification.
Troubleshooting Guides
HPLC Analysis Issues
| Issue | Possible Cause | Troubleshooting Steps |
| Poor peak shape (tailing or fronting) | 1. Column degradation. 2. Inappropriate mobile phase pH. 3. Sample overload. | 1. Use a new or validated column. 2. Adjust the mobile phase pH to be ~2 units away from the peptide's pI. 3. Reduce the sample concentration or injection volume. |
| Ghost peaks | 1. Contamination in the mobile phase or injector. 2. Carryover from a previous injection. | 1. Use fresh, high-purity solvents and additives. 2. Implement a needle wash step in the injection sequence. |
| Inconsistent retention times | 1. Fluctuation in mobile phase composition. 2. Temperature variations. 3. Column aging. | 1. Ensure proper mixing and degassing of the mobile phase. 2. Use a column oven to maintain a consistent temperature. 3. Equilibrate the column thoroughly before each run. |
| Unexpected peaks in the chromatogram | 1. Sample degradation. 2. Presence of impurities from synthesis. 3. Air bubbles in the detector. | 1. Prepare fresh samples and store them appropriately. 2. Analyze the unexpected peaks by mass spectrometry to identify them. 3. Degas the mobile phase to prevent bubble formation. |
Mass Spectrometry Analysis Issues
| Issue | Possible Cause | Troubleshooting Steps |
| Low signal intensity | 1. Poor ionization of the peptide. 2. Suboptimal MS parameters. 3. Sample degradation. | 1. Adjust the mobile phase composition to include ion-pairing agents like formic acid or TFA. 2. Optimize source parameters (e.g., capillary voltage, gas flow). 3. Use freshly prepared samples. |
| Presence of unexpected masses | 1. In-source fragmentation. 2. Presence of adducts (e.g., sodium, potassium). 3. Impurities or degradation products. | 1. Optimize fragmentation energy. 2. Use high-purity solvents and check for sources of salt contamination. 3. Correlate with HPLC data and consider forced degradation studies to identify potential degradation products.[4][5] |
| Non-reproducible spectra | 1. Instability of the electrospray. 2. Contamination of the ion source. | 1. Check the spray needle and ensure a stable spray. 2. Clean the ion source according to the manufacturer's instructions. |
Quantitative Data Summary
| Parameter | Typical Value | Analytical Method |
| Purity | >95% to >99% | HPLC-UV |
| Molecular Weight (Calculated) | ~1143.3 Da | Mass Spectrometry |
| Common Adducts | [M+H]+, [M+Na]+, [M+K]+ | Mass Spectrometry |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
This protocol outlines a general method for determining the purity of a-desulfated CCK-8.
1. Materials and Reagents:
-
A-desulfated CCK-8 sample
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Water, HPLC grade
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 3.5 µm)
2. Instrumentation:
-
HPLC system with a UV detector
-
Data acquisition and analysis software
3. Chromatographic Conditions:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: 5% to 65% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the peptide in Mobile Phase A to a concentration of 1 mg/mL.
4. Procedure:
-
Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes.
-
Inject a blank (Mobile Phase A) to establish a baseline.
-
Inject the a-desulfated CCK-8 sample.
-
Record the chromatogram for 30 minutes.
-
Integrate the peaks and calculate the purity as the percentage of the main peak area relative to the total peak area.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
This protocol provides a general method for confirming the identity of a-desulfated CCK-8.
1. Materials and Reagents:
-
Same as for HPLC analysis.
2. Instrumentation:
-
LC-MS system (e.g., coupled with an electrospray ionization - ESI - source)
-
Data acquisition and analysis software
3. LC Conditions:
-
Use the same chromatographic conditions as described for the HPLC purity analysis.
4. MS Conditions:
-
Ionization Mode: Positive ESI
-
Mass Range: m/z 300-1500
-
Capillary Voltage: 3.5 kV
-
Drying Gas Flow: 10 L/min
-
Drying Gas Temperature: 300°C
5. Procedure:
-
Perform the LC separation as described above.
-
Direct the eluent from the LC column to the MS detector.
-
Acquire mass spectra across the elution profile.
-
Extract the mass spectrum for the main peak and confirm that the observed mass-to-charge ratio corresponds to the expected molecular weight of a-desulfated CCK-8.
Visualizations
Caption: Quality Control Workflow for A-desulfated CCK-8.
Caption: Potential Degradation Pathways of A-desulfated CCK-8.
References
Technical Support Center: a-Desulfated Cholecystokinin Octapeptide (CCK-8-DS) and Fluorescent Probes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with a-desulfated cholecystokinin (B1591339) octapeptide (CCK-8-DS) in fluorescence-based assays.
Troubleshooting Guides
Issue 1: Unexpected Decrease in Fluorescence Signal (Quenching)
Symptoms:
-
A lower-than-expected fluorescence reading in samples containing CCK-8-DS compared to controls.
-
A progressive decrease in signal intensity with increasing concentrations of CCK-8-DS.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Direct Quenching by CCK-8-DS | Peptides, depending on their amino acid composition, can cause quenching of certain fluorophores through mechanisms like photoinduced electron transfer (PET) or Förster resonance energy transfer (FRET) if there is spectral overlap.[1] To investigate this, perform a control experiment by titrating CCK-8-DS into a solution of the fluorescent probe alone (in the absence of cells or your target protein) and measure the fluorescence. |
| Inner Filter Effect | At high concentrations, CCK-8-DS might absorb light at the excitation or emission wavelengths of the fluorescent probe, leading to an apparent decrease in signal. To check for this, measure the absorbance spectrum of CCK-8-DS at the concentrations used in your assay. If there is significant absorbance, consider using a lower concentration of the peptide or a fluorescent probe with different spectral properties. |
| pH Changes | The addition of a peptide solution, which may be stored in a buffer of a different pH, could alter the pH of the assay medium. Some fluorescent dyes are sensitive to pH changes.[2] Measure the pH of your assay solution with and without CCK-8-DS. If a significant change is observed, adjust the buffering capacity of your assay medium. |
Issue 2: High Background Fluorescence
Symptoms:
-
Elevated fluorescence readings in the wells containing CCK-8-DS, even in the absence of the intended biological reaction.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Intrinsic Fluorescence of CCK-8-DS | Some peptides can exhibit autofluorescence, although this is less common for short, unmodified peptides. To check for this, measure the fluorescence of a solution of CCK-8-DS alone at the excitation and emission wavelengths of your assay. |
| Contaminants in the Peptide Preparation | Impurities from the peptide synthesis or purification process, such as residual solvents or protecting groups, might be fluorescent.[3] Ensure you are using a high-purity grade (>95%) of CCK-8-DS. If you suspect contamination, you can try to further purify the peptide or obtain it from a different supplier. |
Issue 3: Inconsistent or Non-Reproducible Results
Symptoms:
-
High variability between replicate wells.
-
Difficulty in reproducing results between experiments.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Peptide Aggregation | Peptides can aggregate in solution, leading to inconsistent concentrations and activity. To minimize aggregation, dissolve the peptide in an appropriate solvent as recommended by the manufacturer and store it in aliquots to avoid repeated freeze-thaw cycles. Sonication can sometimes help to break up aggregates. |
| Non-Specific Binding | CCK-8-DS might non-specifically bind to the surfaces of your assay plate or to other components in your assay, affecting its effective concentration. Including a small amount of a non-ionic detergent like Tween-20 (e.g., 0.01%) in your assay buffer can help to reduce non-specific binding.[3] |
Frequently Asked Questions (FAQs)
Q1: Can a-desulfated cholecystokinin octapeptide (CCK-8-DS) interfere with calcium imaging assays using probes like Fura-2 or Fluo-4?
While there is no direct evidence in the literature specifically documenting interference of CCK-8-DS with Fura-2 or Fluo-4, it is a possibility that should be considered. Peptides can interact with fluorescent dyes, potentially causing quenching or enhancement of the signal. It is crucial to perform control experiments.
-
Control Experiment: Prepare a solution of your calcium indicator (e.g., Fluo-4 AM) in your assay buffer and measure its baseline fluorescence. Then, add CCK-8-DS at the working concentration and observe any changes in fluorescence. This will help you determine if there is a direct interaction between the peptide and the dye.
Q2: I am using a "CCK-8 assay" to measure cell viability. Is this the same as the cholecystokinin octapeptide? Will the peptide interfere with this assay?
This is a common point of confusion. The "Cell Counting Kit-8 (CCK-8)" is a colorimetric assay for determining cell viability and proliferation.[4][5][6][7] It utilizes a water-soluble tetrazolium salt (WST-8) that is reduced by cellular dehydrogenases to produce an orange-colored formazan (B1609692) product.[4][5][6][7] The absorbance of this formazan is measured, typically at around 450 nm.[4][5][6][7]
This assay is not fluorescence-based and is not related to the cholecystokinin octapeptide (CCK-8) peptide. Therefore, the a-desulfated CCK-8 peptide is not an inherent component of the CCK-8 cell viability assay. If you are adding CCK-8-DS to your cells as a treatment and then using the CCK-8 assay, direct interference with the assay components is unlikely as it is a colorimetric readout. However, you should still run a control of CCK-8-DS in media with the CCK-8 reagent (without cells) to ensure it does not directly reduce the WST-8 salt.
Q3: What are some general best practices to minimize potential interference from CCK-8-DS in fluorescence-based assays?
-
Use the lowest effective concentration of CCK-8-DS: This will minimize any potential for direct quenching or inner filter effects.
-
Run proper controls: Always include controls with the fluorescent probe and CCK-8-DS in the absence of the biological target to assess for direct interactions.
-
Choose the right fluorophore: If you observe interference, consider switching to a fluorescent probe with different spectral properties or one that is known to be less susceptible to quenching. Red-shifted fluorophores are often less prone to interference from autofluorescence of biological molecules.[3]
-
Ensure high peptide purity: Use a high-purity grade of CCK-8-DS to avoid interference from contaminants.[3]
Experimental Protocols
Protocol 1: Assessing Direct Interference of CCK-8-DS with a Fluorescent Probe
This protocol is designed to determine if CCK-8-DS directly affects the fluorescence of your chosen probe.
Materials:
-
Your fluorescent probe (e.g., Fluo-4 AM, fluorescein-labeled antibody)
-
a-Desulfated cholecystokinin octapeptide (CCK-8-DS)
-
Assay buffer (the same buffer used in your main experiment)
-
Fluorometer or microplate reader
Procedure:
-
Prepare a working solution of your fluorescent probe in the assay buffer at the concentration used in your experiment.
-
Prepare a stock solution of CCK-8-DS in a suitable solvent and then dilute it in the assay buffer to create a series of concentrations (e.g., from 0 to 100 µM).
-
In a microplate, add the fluorescent probe solution to each well.
-
Add the different concentrations of the CCK-8-DS solution to the wells. Include a control well with only the fluorescent probe and buffer.
-
Incubate the plate for a period of time that is relevant to your main experiment, protecting it from light.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Plot the fluorescence intensity as a function of the CCK-8-DS concentration. A significant decrease in fluorescence with increasing peptide concentration suggests direct quenching.
Signaling Pathways and Experimental Workflows
CCK Receptor Signaling Pathway
Cholecystokinin (CCK) receptors, CCK1R and CCK2R, are G-protein coupled receptors. Their activation by ligands like CCK-8 initiates several intracellular signaling cascades. The primary pathway involves the activation of Gq protein, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[1][3][8] Another pathway involves the activation of Gs, which stimulates adenylyl cyclase (AC) to produce cyclic AMP (cAMP).[1][3]
Caption: CCK Receptor Signaling Pathways.
Experimental Workflow: Troubleshooting Peptide Interference
This workflow outlines the logical steps to identify and mitigate potential interference from CCK-8-DS in a fluorescence-based assay.
Caption: Workflow for Troubleshooting Peptide Interference.
References
- 1. Schematic depiction of the signalling pathways stimulated by cholecystokinin (CCK) activation of the CCK1 receptor [pfocr.wikipathways.org]
- 2. Fluorescent Peptides: A Guide for Life Science Researchers - AltaBioscience [altabioscience.com]
- 3. Frontiers | Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes [frontiersin.org]
- 4. lumiprobe.com [lumiprobe.com]
- 5. bosterbio.com [bosterbio.com]
- 6. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Sulfated vs. A-desulfated Cholecystokinin Octapeptide: A Comparative Analysis of Activity
The sulfation of the tyrosine residue in the cholecystokinin (B1591339) octapeptide (CCK-8) is a critical determinant of its biological activity, particularly its affinity and potency at the cholecystokinin-A (CCKA) receptor. While both the sulfated (CCK-8-S) and a-desulfated (CCK-8-DS) forms are biologically active, their pharmacological profiles differ significantly, influencing their physiological effects from digestion to neural regulation.
Sulfated CCK-8 is the endogenous form with high affinity for both CCKA and cholecystokinin-B (CCKB) receptors, though it is notably more potent at the CCKA receptor.[1][2] In contrast, the a-desulfated form exhibits a marked reduction in affinity for the CCKA receptor, while retaining a higher affinity for the CCKB receptor.[3] This differential receptor affinity underpins their distinct physiological roles.
Comparative Analysis of Receptor Binding and Functional Potency
The key distinction in the activity of sulfated and a-desulfated CCK-8 lies in their interaction with the two main cholecystokinin receptor subtypes.
| Peptide | Receptor Subtype | Binding Affinity (IC50/Kd) | Functional Potency (EC50) | Reference |
| Sulfated CCK-8 (CCK-8-S) | CCKA (CCK1) | High (IC50: 8 nM; Kd: 0.4 nM) | High | [1][3] |
| CCKB (CCK2) | High (IC50: 3 nM) | High | [3] | |
| A-desulfated CCK-8 (CCK-8-DS) | CCKA (CCK1) | Low (IC50: >1 µM) | Low | [1][3] |
| CCKB (CCK2) | High (IC50: 10 nM; Kd: 28 nM) | High | [1][3] |
Table 1: Comparative Receptor Binding and Functional Potency. This table summarizes the binding affinities (IC50/Kd) and functional potencies of sulfated and a-desulfated CCK-8 at CCKA and CCKB receptors.
Physiological and Pharmacological Effects
The differences in receptor affinity translate to varied physiological and pharmacological effects.
-
Gastrointestinal Function: Sulfated CCK-8 is a potent stimulator of pancreatic enzyme secretion and gallbladder contraction, actions primarily mediated by the CCKA receptor.[1][4] It also influences gastric emptying and satiety.[5] A-desulfated CCK-8, due to its low affinity for CCKA receptors, is significantly less potent in stimulating these digestive processes.[1] Interestingly, in rats, unsulfated CCK-8 was found to stimulate gastric acid secretion in a dose-dependent manner, a gastrin-like effect, while the sulfated form had no stimulatory effect and even inhibited pentagastrin-induced secretion.[6]
-
Food Intake: Both forms of CCK-8 can influence food intake. However, non-sulfated CCK-8 has been shown to reduce meal size and prolong the intermeal interval in rats, an effect suggested to be mediated by the CCKB receptor.[7]
-
Central Nervous System: In the central nervous system, where CCKB receptors are more abundant, both peptides exhibit activity. They have been implicated in modulating dopamine (B1211576) release and anxiety-like behaviors.[8][9] However, studies on anxiety models in rats showed that while a CCKB agonist induced anxiety-like behavior, sulfated CCK-8 did not.[10] Some research suggests that in certain biological tests within the CNS, the sulfated and non-sulfated forms are equivalent, with the non-sulfated form sometimes being more potent.[8]
Experimental Methodologies
The characterization of the differential activities of sulfated and a-desulfated CCK-8 relies on a variety of in vitro and in vivo experimental protocols.
Receptor Binding Assays
These assays are fundamental to determining the binding affinities of the peptides to their receptors.
A typical competitive binding assay involves incubating a source of CCK receptors (e.g., pancreatic acini or cell lines expressing the receptors) with a fixed concentration of a radiolabeled CCK-8 ligand and varying concentrations of the unlabeled test peptides (sulfated or a-desulfated CCK-8).[1] By measuring the displacement of the radioligand, the inhibitory concentration 50% (IC50), which reflects the binding affinity of the test peptide, can be determined.
Functional Assays
These assays measure the biological response elicited by the peptides.
-
Amylase Secretion Assay: To assess the potency of CCK peptides in stimulating pancreatic secretion, isolated pancreatic acini are incubated with different concentrations of the peptides. The amount of amylase released into the supernatant is then quantified as a measure of the physiological response.[1]
-
Calcium Mobilization Assay: CCK receptor activation leads to an increase in intracellular calcium concentration. This can be measured in cultured cells expressing the receptors by pre-loading them with a calcium-sensitive fluorescent dye. The change in fluorescence upon peptide stimulation is monitored to determine the half-maximal effective concentration (EC50).
Signaling Pathways
The binding of CCK-8 to its G-protein coupled receptors initiates a cascade of intracellular signaling events.
Upon binding of CCK-8 to either the CCKA or CCKB receptor, the associated Gq/11 protein is activated. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). These signaling events lead to the final cellular responses, such as enzyme secretion or smooth muscle contraction.
References
- 1. Importance of sulfation of gastrin or cholecystokinin (CCK) on affinity for gastrin and CCK receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CCK 8 Octapeptide, sulfated - Echelon Biosciences [echelon-inc.com]
- 3. Two technetium-99m-labeled cholecystokinin-8 (CCK8) peptides for scintigraphic imaging of CCK receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of pro-cholecystokinin (CCK) sulfation by treatment with sodium chlorate alters its processing and decreases cellular content and secretion of CCK 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of cholecystokinin-octapeptide (CCK-8) on food intake and gastric emptying in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reciprocal effect of unsulfated and sulfated forms of cholecystokinin-octapeptide on gastric acid secretion in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Non-sulfated cholecystokinin-8 reduces meal size and prolongs the intermeal interval in male Sprague Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo sulfation of cholecystokinin octapeptide. Possible interactions of the two forms of cholecystokinin with dopamine in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cholecystokinin octapeptides alter the release of endogenous dopamine from the rat nucleus accumbens in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of cholecystokinin tetrapeptide and sulfated cholecystokinin octapeptide in rat models of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to a-Desulfated Cholecystokinin Octapeptide and Other CCK Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of a-desulfated cholecystokinin (B1591339) octapeptide (CCK-8-DS) with other prominent cholecystokinin (CCK) receptor agonists. The information presented herein is intended to assist researchers in selecting the appropriate agonists for their studies by providing objective performance data, detailed experimental methodologies, and visual representations of key biological pathways.
Introduction to CCK Receptors and Their Agonists
Cholecystokinin (CCK) receptors are G protein-coupled receptors (GPCRs) that play crucial roles in the gastrointestinal system and the central nervous system.[1] There are two main subtypes: the CCK1 receptor (CCK1R), predominantly found in the periphery (e.g., pancreas, gallbladder), and the CCK2 receptor (CCK2R), which is abundant in the brain and stomach.[1] These receptors are activated by endogenous peptide hormones, primarily cholecystokinin and gastrin. The sulfated form of cholecystokinin octapeptide (CCK-8) is a potent agonist for both receptor subtypes.[1] In contrast, a-desulfated CCK-8 (CCK-8-DS) exhibits significantly different binding affinities and functional activities, making it a valuable tool for distinguishing between CCK1R and CCK2R mediated effects.
Comparative Agonist Performance at CCK Receptors
The primary difference between sulfated and a-desulfated CCK-8 lies in their affinity for the CCK1 receptor. The presence of a sulfate (B86663) group on the tyrosine residue is critical for high-affinity binding to CCK1R.[2] Desulfation results in a dramatic reduction in affinity at CCK1R, while its high affinity for CCK2R is largely maintained.[2] This section summarizes the quantitative data on the binding affinities and functional potencies of various CCK receptor agonists.
Table 1: Binding Affinities (Ki/IC50) and Functional Potency (EC50) of CCK Receptor Agonists
| Agonist | Receptor | Binding Affinity (nM) | Functional Potency (EC50) (nM) | Reference |
| Sulfated CCK-8 | CCK1R | Ki: 0.6 - 1 | EC50: 4.17 x 10⁻¹ (Calcium Flux) | [2][3] |
| CCK2R | Ki: 0.3 - 1 | EC50: 5 (Acid Secretion) | [2][4] | |
| a-Desulfated CCK-8 | CCK1R | 500-fold lower than sulfated CCK-8 | - | [2] |
| CCK2R | Ki: ~1 - 28 | - | [2][5] | |
| Gastrin-17 (sulfated) | CCK1R | 1,000-10,000-fold lower than sulfated CCK-8 | - | [2] |
| CCK2R | Ki: ~0.08 | - | [5] | |
| Gastrin-17 (non-sulfated) | CCK1R | 1,000-10,000-fold lower than sulfated CCK-8 | - | [2] |
| CCK2R | Ki: ~1.5 | - | [5] | |
| Pentagastrin | CCK1R | IC50: 1100 | - | [1] |
| CCK2R | IC50: 11 | EC50: 161 (Acid Secretion) | [1][4] | |
| A71378 | CCK1R | IC50: 0.4 | EC50: 0.16 (Amylase Secretion) | [6] |
| CCK2R | IC50: 300 | EC50: 600 (Calcium Mobilization) | [6] |
Note: Ki and IC50 values represent the concentration of the ligand that inhibits 50% of radioligand binding, indicating binding affinity. EC50 values represent the concentration of the agonist that produces 50% of the maximal response, indicating functional potency. Direct comparison between Ki/IC50 and EC50 should be made with caution as they are determined through different experimental assays.
Signaling Pathways of CCK Receptors
Upon agonist binding, CCK1 and CCK2 receptors undergo conformational changes and activate intracellular signaling cascades through heterotrimeric G proteins. Both receptors primarily couple to Gq, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium and protein kinase C (PKC) activity.[7] However, there are key differences in their signaling capabilities. CCK1R can also couple to Gs, stimulating adenylyl cyclase and cyclic AMP (cAMP) production, and to Gα13 to activate RhoA.[8][9] CCK2R, on the other hand, can couple to Gα12/13 proteins to promote cell proliferation.[7]
Caption: CCK Receptor Signaling Pathways.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize CCK receptor agonists.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a ligand for its receptor.
Caption: Radioligand Binding Assay Workflow.
Protocol:
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the target CCK receptor in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in the assay buffer. Determine protein concentration using a suitable method (e.g., BCA assay).
-
-
Binding Reaction:
-
In a 96-well plate, add the membrane preparation, a fixed concentration of radioligand (e.g., [³H]CCK-8 or [¹²⁵I]CCK-8), and a range of concentrations of the unlabeled competing agonist.
-
For total binding, omit the competing agonist. For non-specific binding, add a high concentration of an unlabeled ligand.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Separation and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filter pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the log concentration of the competing agonist and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]
-
Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration following receptor activation, a hallmark of Gq-coupled receptor signaling.
Caption: Calcium Mobilization Assay Workflow.
Protocol:
-
Cell Culture:
-
Plate cells stably or transiently expressing the CCK receptor of interest in a 96-well black-walled, clear-bottom plate and culture until they form a confluent monolayer.
-
-
Dye Loading:
-
Remove the culture medium and wash the cells with a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in the buffer for a specified time (e.g., 30-60 minutes) at 37°C. The acetoxymethyl (AM) ester allows the dye to cross the cell membrane.
-
-
Agonist Stimulation:
-
Wash the cells to remove excess dye.
-
Using a fluorescence plate reader with an integrated liquid handling system, add varying concentrations of the CCK receptor agonist to the wells.
-
-
Fluorescence Measurement:
-
Immediately after agonist addition, measure the fluorescence intensity at appropriate excitation and emission wavelengths over time. The change in fluorescence is proportional to the change in intracellular calcium concentration.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each agonist concentration.
-
Plot the peak response as a function of the log concentration of the agonist and fit the data to a sigmoidal dose-response curve to determine the EC50 value.[11]
-
Conclusion
The choice of a CCK receptor agonist is critical for elucidating the specific roles of CCK1R and CCK2R in physiological and pathological processes. a-Desulfated CCK-8 serves as a valuable pharmacological tool due to its selectivity for the CCK2R over the CCK1R. This guide provides a comparative framework, including quantitative data and detailed experimental protocols, to aid researchers in the rational selection and application of these important research compounds. The provided signaling pathway diagrams and experimental workflows offer a clear visual reference for understanding the mechanisms of action and the methodologies used to study these receptors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structural basis of cholecystokinin receptor binding and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. innoprot.com [innoprot.com]
- 4. Evidence that cholecystokinin octapeptide (CCK-8) acts as a potent, full agonist on gastrin receptors for acid secretion in the isolated mouse stomach: lack of antagonism by the specific CCK antagonist asperlicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Importance of sulfation of gastrin or cholecystokinin (CCK) on affinity for gastrin and CCK receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A71378: a CCK agonist with high potency and selectivity for CCK-A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes [frontiersin.org]
- 8. The gastrin and cholecystokinin receptors mediated signaling network: a scaffold for data analysis and new hypotheses on regulatory mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Receptor Selectivity Profile of A-desulfated CCK-8
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the receptor binding selectivity of a-desulfated cholecystokinin-8 (CCK-8) for the cholecystokinin-A (CCK-A) and cholecystokinin-B (CCK-B) receptors. The information presented herein is supported by experimental data to facilitate informed decisions in research and drug development.
Receptor Binding Affinity of A-desulfated CCK-8
A-desulfated CCK-8, also known as nonsulfated CCK-8, exhibits a distinct receptor selectivity profile compared to its sulfated counterpart. The absence of the sulfate (B86663) group on the tyrosine residue significantly impacts its affinity for the CCK-A receptor while having a minimal effect on its binding to the CCK-B receptor.
Quantitative Binding Affinity Data
The following table summarizes the binding affinities (Ki) of sulfated and a-desulfated CCK-8 for human CCK-A and CCK-B receptors.
| Ligand | CCK-A Receptor (Ki) | CCK-B Receptor (Ki) | Selectivity (CCK-A/CCK-B) |
| Sulfated CCK-8 | ~0.6-1 nM[1] | ~0.3-1 nM[1] | ~1 |
| A-desulfated CCK-8 | ~300-500 nM (500-fold reduction)[1] | ~0.3-1 nM[1] | ~300-500 fold for CCK-B |
Note: Ki is the inhibition constant, representing the concentration of a ligand that will bind to half the available receptors at equilibrium in the absence of a competing ligand. A lower Ki value indicates a higher binding affinity.
The data clearly indicates that while sulfated CCK-8 is a non-selective agonist with high affinity for both receptor subtypes, a-desulfated CCK-8 is a highly selective CCK-B receptor agonist. The desulfation leads to a dramatic 500-fold decrease in affinity for the CCK-A receptor[1].
Rank Order of Potency
The rank order of potency for various CCK analogues further illustrates the selectivity of a-desulfated CCK-8:
-
CCK-A Receptor: sulfated CCK-8 > L-364,718 >> nonsulfated CCK-8 = L-365,260 ≥ gastrin[2]
-
CCK-B Receptor: sulfated CCK-8 > gastrin = nonsulfated CCK-8 > L-365,260 > L-364,718[2]
Experimental Protocols
The binding affinities presented above are typically determined using radioligand binding assays. Below is a detailed methodology for a competitive binding assay.
Radioligand Binding Assay Protocol
This protocol outlines the steps to determine the binding affinity of a-desulfated CCK-8 for CCK-A and CCK-B receptors.
1. Materials:
-
Cell Membranes: Membranes from cells stably expressing either human CCK-A or CCK-B receptors.
-
Radioligand: A high-affinity radiolabeled ligand for CCK receptors, such as [³H]propionylated CCK-8 or ¹²⁵I-CCK-8.
-
Competitors: Sulfated CCK-8 (for control) and a-desulfated CCK-8 (test compound).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM EGTA, and 0.1% bovine serum albumin (BSA).
-
Wash Buffer: Cold assay buffer.
-
Scintillation Cocktail: For radioactivity measurement.
-
Glass Fiber Filters: Pre-treated with a substance like polyethyleneimine to reduce non-specific binding.
-
Filtration Apparatus: To separate bound and free radioligand.
-
Scintillation Counter: To measure radioactivity.
2. Experimental Procedure:
-
Membrane Preparation: Thaw the cell membranes on ice and resuspend them in the assay buffer to a final protein concentration of 10-50 µ g/well .
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Assay buffer
-
Increasing concentrations of the competitor (a-desulfated CCK-8 or sulfated CCK-8).
-
A fixed concentration of the radioligand (typically at or below its Kd value).
-
Cell membrane suspension.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60-120 minutes) to reach binding equilibrium.
-
Termination of Binding: Rapidly filter the contents of each well through the glass fiber filters using the filtration apparatus. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of unlabeled sulfated CCK-8) from the total binding.
-
Plot the specific binding as a function of the competitor concentration.
-
Fit the data using a non-linear regression model to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz, illustrate the receptor selectivity, a typical experimental workflow, and the downstream signaling pathways.
References
Unraveling the Kinetics: A Comparative Analysis of a-desulfated and Sulfated Cholecystokinin Octapeptide Binding
For researchers, scientists, and professionals in drug development, understanding the nuanced interactions between ligands and their receptors is paramount. This guide provides a detailed comparison of the binding kinetics of a-desulfated cholecystokinin (B1591339) octapeptide (CCK-8-ds) and its sulfated counterpart (CCK-8-s) with their respective receptors, cholecystokinin receptor 1 (CCK1R) and cholecystokinin receptor 2 (CCK2R). The data presented herein, compiled from robust experimental studies, highlights the critical role of sulfation in receptor affinity and selectivity.
The sulfation of the tyrosine residue in cholecystokinin octapeptide (CCK-8) is a key determinant of its binding affinity, particularly for the CCK1 receptor. Experimental evidence consistently demonstrates that the presence of the sulfate (B86663) group is crucial for high-affinity binding to CCK1R. In contrast, the CCK2 receptor exhibits a more comparable affinity for both the sulfated and a-desulfated forms of CCK-8.
Quantitative Comparison of Binding Affinities
The binding affinities of sulfated and a-desulfated CCK-8 to CCK1R and CCK2R have been determined through various radioligand binding assays. The data, summarized in the table below, clearly illustrates the differential binding profiles. Dissociation constants (Kd) and inhibition constants (Ki) are presented, with lower values indicating higher binding affinity.
| Ligand | Receptor | Parameter | Value (nM) | Fold Difference (ds vs. s) | Reference |
| CCK-8 (sulfated) | CCK1R | Ki | ~0.6 - 1 | - | [1] |
| a-desulfated CCK-8 | CCK1R | Ki | ~300 - 500 | ~500-fold lower affinity | [1] |
| CCK-8 (sulfated) | CCK2R (Gastrin Receptor) | Kd | 0.4 | - | [2] |
| a-desulfated CCK-8 | CCK2R (Gastrin Receptor) | Kd | 28 | 70-fold lower affinity | [2] |
| CCK-8 (sulfated) | CCK2R | Ki | ~0.3 - 1 | - | [1] |
| a-desulfated CCK-8 | CCK2R | Ki | ~0.3 - 1 | No significant difference | [1] |
Experimental Protocols
The following is a representative protocol for a competitive radioligand binding assay used to determine the binding kinetics of CCK-8 analogs.
Objective: To determine the binding affinity (Ki) of a-desulfated CCK-8 and sulfated CCK-8 for CCK1 and CCK2 receptors.
Materials:
-
Cell lines stably expressing human CCK1R or CCK2R (e.g., CHO, HEK293)
-
Radioligand: [³H]CCK-8 or [¹²⁵I]CCK-8
-
Unlabeled ligands: Sulfated CCK-8 and a-desulfated CCK-8
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
96-well filter plates
-
Scintillation fluid
-
Liquid scintillation counter or gamma counter
Procedure:
-
Cell Culture and Membrane Preparation:
-
Culture cells expressing the target receptor to an appropriate density.
-
Harvest the cells and homogenize them in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in the binding buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Competitive Binding Assay:
-
In a 96-well filter plate, add a constant concentration of the radioligand ([³H]CCK-8 or [¹²⁵I]CCK-8).
-
Add increasing concentrations of the unlabeled competitor ligands (sulfated CCK-8 or a-desulfated CCK-8) to different wells.
-
To determine non-specific binding, add a high concentration of unlabeled sulfated CCK-8 to a set of wells.
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate at a specific temperature (e.g., 37°C) for a predetermined time to reach equilibrium.
-
-
Separation and Detection:
-
Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and add scintillation fluid.
-
Quantify the radioactivity on the filters using a liquid scintillation counter or gamma counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain the specific binding at each competitor concentration.
-
Plot the specific binding as a function of the log of the competitor concentration.
-
Fit the data using a non-linear regression model to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathways
The binding of CCK-8 to its receptors initiates a cascade of intracellular signaling events. The CCK1R primarily couples to the Gq/11 family of G proteins.
References
Comparative Validation of a-Desulfated Cholecystokinin Octapeptide in Primary Cell Lines
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of a-Desulfated Cholecystokinin (B1591339) Octapeptide Performance with Supporting Experimental Data.
This guide provides a comprehensive comparison of a-desulfated cholecystokinin octapeptide (CCK-8-DS) with its sulfated counterpart (CCK-8S) and other related peptides, focusing on their validation in primary cell lines. The information presented is intended to assist researchers in selecting the appropriate peptide for their experimental needs by providing objective performance data and detailed methodologies.
Executive Summary
Cholecystokinin (CCK) is a crucial peptide hormone and neurotransmitter that exerts its effects through two main G protein-coupled receptors: CCK1 and CCK2. The sulfation of the tyrosine residue in the C-terminal octapeptide (CCK-8) is a critical determinant of its receptor selectivity and potency. While sulfated CCK-8 (CCK-8S) is a high-affinity agonist for the CCK1 receptor, a-desulfated CCK-8 (CCK-8-DS) demonstrates a preference for the CCK2 receptor, which it shares with gastrin. This guide delves into the comparative binding affinities and functional potencies of these peptides in primary cell models, providing essential data for researchers investigating the physiological and pathological roles of the CCK system.
Comparative Performance Data
The following tables summarize the quantitative data on the binding affinities and functional potencies of CCK-8-DS and its alternatives in relevant primary cell and tissue preparations.
Table 1: Comparative Binding Affinities of CCK and Gastrin Peptides
| Peptide | Receptor | Primary Tissue Preparation | Binding Affinity (Kd, nM) |
| a-Desulfated CCK-8 (CCK-8-DS) | Gastrin/CCK2 | Guinea Pig Pancreatic Acini | 28 |
| Sulfated CCK-8 (CCK-8S) | Gastrin/CCK2 | Guinea Pig Pancreatic Acini | 0.4 |
| a-Desulfated Gastrin-17 | Gastrin/CCK2 | Guinea Pig Pancreatic Acini | 1.5 |
| Sulfated Gastrin-17 | Gastrin/CCK2 | Guinea Pig Pancreatic Acini | 0.08 |
| a-Desulfated CCK-8 (CCK-8-DS) | CCK | Guinea Pig Pancreatic Acini | High (low affinity) |
| Sulfated CCK-8 (CCK-8S) | CCK | Guinea Pig Pancreatic Acini | Low (high affinity) |
Data sourced from a study on guinea pig pancreatic acini.
Table 2: Functional Potency of CCK Peptides in Primary Cell Lines
| Peptide | Primary Cell Line | Functional Assay | Potency (EC50) |
| a-Desulfated CCK-8 (CCK-8-DS) | Cultured Rat Cerebral Cortical Neurons | Increased Synaptic Activity | Less potent than CCK-8S |
| Sulfated CCK-8 (CCK-8S) | Cultured Rat Cerebral Cortical Neurons | Increased Synaptic Activity | More potent than CCK-8-DS |
| Sulfated CCK-8 (CCK-8S) | Cultured Myenteric Neurons | Intracellular Ca2+ Increase | Concentration-dependent |
| Gastrin | Cultured Myenteric Neurons | Intracellular Ca2+ Increase | 1 µM induced response |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways activated by CCK peptides and a typical experimental workflow for their validation in primary cell lines.
The Critical Role of Sulfation in CCK-8 Immunoassays: A Guide to Cross-Reactivity with a-desulfated CCK-8
For researchers, scientists, and drug development professionals, the accurate measurement of cholecystokinin-8 (CCK-8) is paramount for a wide range of physiological and pharmacological studies. However, the specificity of immunoassays for the biologically active, sulfated form of CCK-8 versus its inactive, a-desulfated counterpart is a critical consideration that can significantly impact experimental outcomes. This guide provides a comprehensive comparison of the cross-reactivity of a-desulfated CCK-8 in various immunoassays, supported by experimental data and detailed protocols.
The biological activity of CCK-8 is critically dependent on the sulfation of a specific tyrosine residue. This modification is essential for high-affinity binding to the cholecystokinin-A (CCK-A) receptor, which mediates many of the peptide's physiological effects, including gallbladder contraction and pancreatic enzyme secretion. In contrast, the cholecystokinin-B (CCK-B) receptor can bind both sulfated and a-desulfated CCK-8 with similar high affinity. This differential receptor affinity underscores the importance of using immunoassays that can distinguish between these two forms.
Immunoassay Specificity: A Comparative Analysis
The cross-reactivity of an immunoassay determines its ability to differentiate between the target analyte and structurally similar molecules. In the context of CCK-8, an ideal immunoassay would exhibit high specificity for the sulfated form and minimal cross-reactivity with the a-desulfated form.
| Immunoassay Kit | Analyte | Cross-Reactant | Reported Cross-Reactivity |
| Rat CCK-8 ELISA Kit (Assay Genie) | Sulfated CCK-8 | CCK-8 analogues | No significant cross-reactivity or interference observed. |
| Human CCK-8 ELISA Kit (ELK Biotechnology) | Sulfated CCK-8 | CCK-8 analogues | No significant cross-reactivity or interference observed. |
| Mouse CCK-8 ELISA Kit (MyBioSource) | Sulfated CCK-8 | CCK-8 analogues | No significant cross-reactivity or interference observed. |
Note: The cross-reactivity data provided by the manufacturers is qualitative. For quantitative assessment, a dedicated cross-reactivity experiment is recommended.
While several commercially available ELISA kits for CCK-8 claim high specificity, quantitative data on the cross-reactivity with a-desulfated CCK-8 is often not explicitly provided in product manuals. The statements generally indicate "no significant cross-reactivity" with analogues. For rigorous scientific applications, it is crucial to independently validate the specificity of these kits or to develop in-house assays with well-characterized antibodies.
The Biological Basis of Differential Recognition: Receptor Affinity
The difference in how immunoassays and biological systems recognize sulfated and a-desulfated CCK-8 is rooted in the specific molecular interactions required for binding.
| Receptor Type | Ligand | Binding Affinity (Kd) |
| CCK-A Receptor | Sulfated CCK-8 | High (in the nanomolar range) |
| a-desulfated CCK-8 | Low (500-fold lower than sulfated CCK-8)[1] | |
| CCK-B Receptor | Sulfated CCK-8 | High (in the nanomolar range) |
| a-desulfated CCK-8 | High (similar to sulfated CCK-8)[1] |
This significant difference in affinity for the CCK-A receptor highlights the physiological importance of sulfation. Immunoassays designed to specifically measure the active form of CCK-8 must utilize antibodies that mimic the binding preference of the CCK-A receptor.
Experimental Protocols
To ensure the accuracy and specificity of CCK-8 measurements, researchers can perform in-house validation of commercial kits or develop their own assays. Below are detailed methodologies for key experiments.
Experimental Workflow for Assessing Cross-Reactivity
Caption: Workflow for determining a-desulfated CCK-8 cross-reactivity.
Methodology for Competitive ELISA to Determine Cross-Reactivity:
-
Coating: Coat the wells of a microtiter plate with a capture antibody specific for the C-terminus of CCK-8. Incubate overnight at 4°C.
-
Blocking: Block the remaining protein-binding sites in the wells by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.
-
Competition:
-
Prepare a standard curve using known concentrations of sulfated CCK-8.
-
Prepare a dilution series of the potential cross-reactant, a-desulfated CCK-8.
-
In separate tubes, pre-incubate a fixed concentration of a labeled CCK-8 (e.g., biotinylated or HRP-conjugated) with either the sulfated CCK-8 standards or the a-desulfated CCK-8 dilutions.
-
-
Incubation: Add the pre-incubated mixtures to the coated and blocked microtiter plate wells. Incubate for 2 hours at room temperature to allow for competitive binding.
-
Washing: Wash the wells multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound reagents.
-
Detection:
-
If a biotinylated tracer was used, add streptavidin-HRP and incubate for 1 hour at room temperature.
-
If an HRP-conjugated tracer was used, proceed directly to the substrate step.
-
-
Substrate Addition: Add a suitable chromogenic substrate (e.g., TMB) and incubate until a color develops.
-
Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., 2N H2SO4).
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Calculation of Cross-Reactivity:
-
Determine the concentration of sulfated CCK-8 that causes 50% inhibition of the maximum signal (IC50).
-
Determine the concentration of a-desulfated CCK-8 that causes 50% inhibition of the maximum signal (IC50).
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Sulfated CCK-8 / IC50 of a-desulfated CCK-8) x 100
-
Signaling Pathways of Sulfated vs. a-desulfated CCK-8
The differential biological effects of sulfated and a-desulfated CCK-8 are a direct consequence of their distinct interactions with CCK-A and CCK-B receptors, which in turn activate different downstream signaling cascades.
Caption: Signaling pathways of sulfated and a-desulfated CCK-8.
Activation of both CCK-A and CCK-B receptors by their respective ligands leads to the stimulation of Gq-proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These signaling events ultimately lead to the physiological responses associated with CCK.
Conclusion
The sulfation of CCK-8 is a critical determinant of its biological activity, primarily through its high-affinity interaction with the CCK-A receptor. Consequently, for accurate quantification of the physiologically active form of this peptide, immunoassays must exhibit high specificity for sulfated CCK-8 with minimal cross-reactivity towards a-desulfated CCK-8. While many commercial kits claim high specificity, researchers are encouraged to perform their own validation experiments to ensure the reliability of their results. Understanding the principles of immunoassay cross-reactivity and the underlying biological signaling pathways is essential for the design and interpretation of experiments in both basic research and drug development.
References
A Comparative Guide to Functional Assay Validation for a-Desulfated Cholecystokinin Octapeptide (CCK-8-DS)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of functional assays for the validation of a-desulfated cholecystokinin (B1591339) octapeptide (CCK-8-DS). It is intended to assist researchers in selecting and validating appropriate assays to characterize the activity of this peptide, particularly in comparison to its sulfated counterpart, CCK-8-S. This document outlines the distinct receptor binding profiles of these two peptides and details relevant functional assays, including experimental protocols and comparative performance data.
Introduction to a-Desulfated CCK-8 and its Receptors
Cholecystokinin (CCK) is a peptide hormone and neurotransmitter that exists in various isoforms, with the C-terminal octapeptide (CCK-8) being a common and potent form. The biological activity of CCK-8 is significantly influenced by the sulfation of a specific tyrosine residue. The a-desulfated form of CCK-8 (CCK-8-DS or unsulfated CCK-8) exhibits a markedly different receptor affinity profile compared to the sulfated form (CCK-8-S).
There are two primary subtypes of CCK receptors, CCK1R (formerly CCK-A) and CCK2R (formerly CCK-B), both of which are G-protein coupled receptors (GPCRs). The key distinction in ligand recognition is:
-
CCK1 Receptor (CCK1R): Primarily located in the gastrointestinal system (e.g., pancreas, gallbladder), this receptor shows a high affinity for sulfated CCK-8. The sulfation of the tyrosine residue is critical for potent binding and activation of CCK1R. A-desulfated CCK-8 has a significantly lower affinity for this receptor.
-
CCK2 Receptor (CCK2R): Predominantly found in the brain and stomach, this receptor binds both sulfated and a-desulfated CCK-8 with similarly high affinity.
This differential affinity is the cornerstone of designing and validating functional assays for CCK-8-DS. A suitable functional assay should be able to discriminate between the activities of the sulfated and non-sulfated forms on the two receptor subtypes.
Comparative Analysis of Functional Assays
The validation of a-desulfated CCK-8 functional assays typically involves a direct comparison with the sulfated form to demonstrate receptor selectivity and potency. The most common functional readouts for CCK receptor activation are calcium mobilization (primarily for Gq-coupled pathways) and cyclic AMP (cAMP) modulation (for Gs or Gi-coupled pathways).
Data Presentation: Quantitative Comparison of CCK-8 Analogs
The following tables summarize the quantitative data on the binding affinities and functional potencies of sulfated and a-desulfated CCK-8 at CCK1 and CCK2 receptors.
Table 1: Receptor Binding Affinities (Kd) of CCK-8 Analogs
| Ligand | Receptor Subtype | Kd (nM) | Species/Tissue | Reference |
| Sulfated CCK-8 (CCK-8-S) | CCK1R ("CCK receptor") | ~0.4 (High Affinity Site) | Guinea Pig Pancreatic Acini | [1] |
| a-Desulfated CCK-8 (CCK-8-DS) | CCK1R ("CCK receptor") | >400 | Guinea Pig Pancreatic Acini | [1] |
| Sulfated CCK-8 (CCK-8-S) | CCK2R ("Gastrin receptor") | 0.4 | Guinea Pig Pancreatic Acini | [1] |
| a-Desulfated CCK-8 (CCK-8-DS) | CCK2R ("Gastrin receptor") | 28 | Guinea Pig Pancreatic Acini | [1] |
Note: The study cited used the terminology "CCK receptor" for what is functionally the CCK1R in pancreatic acini and "gastrin receptor" for the CCK2R.
Table 2: Functional Potency (EC50) of CCK-8 in a Calcium Mobilization Assay
| Ligand | Receptor Subtype | EC50 (M) | Assay System | Reference |
| CCK Octapeptide (Sulfated) | CCK1R | 4.17 x 10-10 | HiTSeeker CCKAR Cell Line | [2] |
Signaling Pathways and Experimental Workflows
The activation of CCK receptors initiates distinct downstream signaling cascades. Understanding these pathways is crucial for selecting the appropriate functional assay.
CCK Receptor Signaling Pathways
Caption: Signaling pathways for CCK1 and CCK2 receptors.
Experimental Workflow for a Calcium Mobilization Assay
Caption: Workflow for a calcium mobilization functional assay.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols serve as a template and may require optimization based on the specific cell lines and reagents used.
Calcium Mobilization Assay
This assay is highly suitable for assessing the functional activity of CCK receptor agonists that signal through the Gq pathway, leading to an increase in intracellular calcium ([Ca2+]i).
Objective: To determine the potency (EC50) of sulfated and a-desulfated CCK-8 in activating CCK1R and CCK2R by measuring changes in intracellular calcium.
Materials:
-
CHO-K1 or HEK293 cells stably expressing human CCK1R or CCK2R.
-
Cell culture medium (e.g., DMEM/F-12) supplemented with 10% FBS, antibiotics, and selection agents.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Probenecid (B1678239) (an anion-exchange inhibitor, often used to prevent dye leakage).
-
Sulfated CCK-8 and a-desulfated CCK-8.
-
Black-walled, clear-bottom 96- or 384-well microplates.
-
Fluorescence plate reader with automated liquid handling (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Seeding: Seed the CCK1R or CCK2R expressing cells into the microplates at an optimized density and culture overnight to allow for attachment.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid in the assay buffer.
-
Remove the culture medium from the cell plates and add the dye loading buffer.
-
Incubate the plates at 37°C for 1 hour in the dark.
-
-
Compound Preparation:
-
Prepare serial dilutions of sulfated CCK-8 and a-desulfated CCK-8 in the assay buffer at concentrations ranging from picomolar to micromolar.
-
-
Assay Measurement:
-
Place the cell plate in the fluorescence plate reader and allow it to equilibrate to the reading temperature.
-
Program the instrument to add the compound dilutions to the wells and record the fluorescence signal before and after the addition.
-
Typically, a baseline fluorescence is recorded for a few seconds, followed by the automated addition of the agonist, and then the signal is monitored for several minutes to capture the peak response.
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.
-
Plot the ΔF against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the EC50 value for each compound.
-
Expected Outcome:
-
For cells expressing CCK1R, sulfated CCK-8 should elicit a potent, dose-dependent increase in intracellular calcium with a low nanomolar or sub-nanomolar EC50. In contrast, a-desulfated CCK-8 is expected to be significantly less potent, with a much higher EC50 value, or may not show any activity at the concentrations tested.
-
For cells expressing CCK2R, both sulfated and a-desulfated CCK-8 should induce a potent, dose-dependent increase in intracellular calcium with similar EC50 values, likely in the low nanomolar range.
cAMP Accumulation Assay
This assay is suitable for GPCRs that couple to Gs (stimulatory) or Gi (inhibitory) G-proteins, leading to an increase or decrease in intracellular cAMP levels, respectively. While CCK receptors primarily signal through Gq, they can also couple to other G-proteins. This assay is particularly useful for characterizing Gi-coupled responses.
Objective: To determine the effect of sulfated and a-desulfated CCK-8 on cAMP production in cells expressing CCK1R or CCK2R.
Materials:
-
CHO-K1 or HEK293 cells stably expressing human CCK1R or CCK2R.
-
Cell culture medium.
-
Assay buffer (e.g., HBSS with HEPES).
-
Forskolin (B1673556) (an adenylyl cyclase activator, used to stimulate cAMP production for measuring inhibitory effects).
-
IBMX (a phosphodiesterase inhibitor, to prevent cAMP degradation).
-
Sulfated CCK-8 and a-desulfated CCK-8.
-
cAMP detection kit (e.g., HTRF, FRET, or luminescence-based).
-
White, opaque 96- or 384-well microplates.
-
Plate reader compatible with the chosen detection technology.
Procedure:
-
Cell Seeding: Seed the cells into the microplates and culture overnight.
-
Compound Preparation: Prepare serial dilutions of the CCK-8 analogs.
-
Cell Stimulation:
-
For measuring Gs coupling (cAMP increase): Add the CCK-8 analogs to the cells in the presence of IBMX and incubate for a specified time (e.g., 30 minutes) at 37°C.
-
For measuring Gi coupling (cAMP inhibition): Pre-treat the cells with the CCK-8 analogs, then add forskolin (to stimulate cAMP production) and IBMX, and incubate for a specified time at 37°C.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the cAMP kit manufacturer's instructions.
-
Add the detection reagents from the kit to the cell lysates. These reagents typically involve a competitive immunoassay format where endogenous cAMP competes with a labeled cAMP tracer.
-
Incubate as per the kit protocol to allow for the detection reaction to occur.
-
-
Signal Measurement: Measure the signal (e.g., fluorescence, luminescence) using a compatible plate reader.
-
Data Analysis:
-
Convert the raw signal to cAMP concentrations using a standard curve.
-
Plot the cAMP concentration against the logarithm of the agonist concentration.
-
For stimulatory effects, calculate the EC50. For inhibitory effects, calculate the IC50.
-
Expected Outcome: The expected outcome will depend on the G-protein coupling profile of the specific receptor in the chosen cell line. If the receptor couples to Gi, both sulfated and a-desulfated CCK-8 should inhibit forskolin-stimulated cAMP accumulation in CCK2R-expressing cells with similar potency. In CCK1R-expressing cells, sulfated CCK-8 would be expected to be much more potent than the a-desulfated form.
Conclusion
The validation of functional assays for a-desulfated cholecystokinin octapeptide hinges on the differential receptor selectivity between CCK1R and CCK2R. A comprehensive validation should include side-by-side comparisons with sulfated CCK-8 on cell lines selectively expressing each receptor subtype. Calcium mobilization assays are a robust primary choice for assessing the Gq-mediated signaling of CCK receptors. The data and protocols presented in this guide provide a framework for researchers to design and execute rigorous validation studies, ultimately leading to a clearer understanding of the biological activity of a-desulfated CCK-8 and its potential therapeutic applications.
References
Safety Operating Guide
Safe Disposal of Cholecystokinin Octapeptide, Desulfated TFA: A Comprehensive Guide
Essential guidance for the responsible handling and disposal of Cholecystokinin Octapeptide, desulfated TFA (CCK-8, desulfated TFA) in a laboratory setting, ensuring the safety of personnel and regulatory compliance. This document provides immediate, procedural, and logistical information for researchers, scientists, and drug development professionals.
Immediate Safety and Handling
Before any disposal procedures, it is crucial to handle this compound with care. The toxicological properties of this specific compound have not been fully investigated. Therefore, standard laboratory precautions for handling chemical substances should be strictly followed.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including:
-
Eye Protection: Safety goggles with side-shields.
-
Hand Protection: Chemical-resistant gloves.
-
Body Protection: A lab coat or impervious clothing.
-
Respiratory Protection: A suitable respirator should be used if there is a risk of inhaling dust or aerosols.[1]
In Case of Accidental Exposure:
-
Skin Contact: Immediately wash the affected area thoroughly with soap and water.
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.[1]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Call a physician or poison control center.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.
Quantitative Data: Storage and Stability
Proper storage is essential to maintain the integrity of the peptide and to prevent unnecessary waste. The following table summarizes the recommended storage conditions for this compound.
| Form | Storage Temperature | Shelf Life | Special Conditions |
| Powder | -20°C | 1 year | Sealed, away from moisture and light, under nitrogen. |
| -80°C | 2 years | Sealed, away from moisture and light, under nitrogen. | |
| In Solvent | -20°C | 1 month | Sealed, away from moisture and light, under nitrogen. |
| -80°C | 6 months | Sealed, away from moisture and light, under nitrogen. |
Data compiled from supplier safety data sheets.[2]
Step-by-Step Disposal Procedure
The disposal of this compound, and materials contaminated with it, must comply with local, state, and federal regulations. The primary directive is to treat all forms of this peptide waste as hazardous chemical waste.[1]
Step 1: Waste Segregation and Collection
-
Identify all waste streams: This includes expired solid peptide, unused or leftover solutions, contaminated labware (e.g., pipette tips, vials, tubes), and contaminated PPE.
-
Use designated hazardous waste containers: Collect all peptide waste in a clearly labeled, leak-proof container that is compatible with chemical waste. Do not mix with regular trash or other waste streams unless permitted by your institution's guidelines.
Step 2: Labeling the Waste Container
-
Properly label the container: The label should include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The concentration and quantity of the waste.
-
The date when the waste was first added to the container.
-
Any associated hazards (e.g., if dissolved in a flammable or corrosive solvent).
-
Step 3: Storage of Waste On-site
-
Store the waste container in a designated satellite accumulation area: This area should be at or near the point of generation and under the control of the laboratory personnel.
-
Keep the container sealed: The container must be kept closed at all times, except when adding waste.
-
Ensure secondary containment: Liquid waste containers should be placed in a secondary container to prevent spills.
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office: Your EHS office will provide specific instructions for the final disposal of the hazardous waste. They will arrange for a pickup by a licensed hazardous waste disposal contractor.
-
Do not dispose of down the drain: Never pour solutions of this compound down the sanitary sewer.
-
Do not dispose of in regular trash: Solid waste contaminated with the peptide should not be placed in the regular trash.
Step 5: Decontamination of Reusable Labware
-
Rinse thoroughly: Reusable glassware or equipment should be decontaminated by scrubbing with alcohol.[1]
-
Collect the rinsate: The initial rinsate should be collected and disposed of as hazardous chemical waste.
Experimental Protocol: Preparation of a Dosing Solution
This protocol provides a sample workflow for the preparation of a dosing solution of this compound for in vivo experiments. Waste generated during this process must be disposed of following the procedures outlined above.
Caption: Experimental workflow for preparing a dosing solution of CCK-8, desulfated TFA.
Cholecystokinin Signaling Pathway
Cholecystokinin (CCK) exerts its physiological effects by binding to two main types of G-protein coupled receptors: CCK1R and CCK2R. The desulfated form of CCK octapeptide has a lower affinity for CCK1R compared to the sulfated form but can still activate signaling cascades.
Caption: Simplified signaling pathway upon CCK-8 binding to the CCK1 receptor.
References
Safeguarding Research: A Comprehensive Guide to Handling Cholecystokinin Octapeptide, desulfated TFA
Essential safety protocols and operational procedures for the handling and disposal of Cholecystokinin Octapeptide, desulfated TFA, are critical for ensuring laboratory safety and maintaining research integrity. This guide provides detailed, step-by-step instructions for researchers, scientists, and drug development professionals, establishing a foundation of trust and value beyond the product itself.
This compound is a synthetic peptide that requires careful handling due to its potential biological activity and the associated trifluoroacetic acid (TFA) salt. While comprehensive toxicological data may be limited, it is prudent to treat this compound with a high degree of caution. Adherence to the following guidelines will minimize exposure risks and prevent contamination.
Personal Protective Equipment (PPE): A Multi-layered Defense
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the required and recommended equipment for handling this compound.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles with Side-Shields | Essential for protecting eyes from splashes of solutions or airborne powder. |
| Face Shield | Recommended when handling larger quantities of the lyophilized powder or when there is a significant risk of splashing. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are the minimum requirement. Consider double-gloving for enhanced protection, especially when handling concentrated solutions. |
| Body Protection | Laboratory Coat | A standard, buttoned lab coat is mandatory to protect skin and clothing. |
| Impervious Clothing | Recommended when there is a higher risk of significant splashes or spills.[1] | |
| Respiratory Protection | Suitable Respirator | Necessary when weighing or otherwise handling the lyophilized powder to prevent inhalation. The specific type should be determined by a site-specific risk assessment. |
Operational Plan: From Receipt to Application
A structured operational plan ensures that the peptide is handled safely and maintains its integrity throughout the experimental process.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or signs of leakage.
-
Temperature Control: The lyophilized peptide should be stored at -20°C or -80°C for long-term stability.[2]
-
Desiccation: Store the sealed container in a desiccator to prevent moisture absorption, which can degrade the peptide.
-
Light Protection: Protect the compound from light.
Reconstitution and Handling
-
Equilibration: Before opening, allow the vial to slowly warm to room temperature in a desiccator. This prevents condensation from forming inside the vial.
-
Weighing: Conduct all weighing of the lyophilized powder within a chemical fume hood or a containment enclosure to minimize inhalation risk.
-
Solvent Selection: The choice of solvent will depend on the experimental requirements. For initial stock solutions, high-purity water, DMSO, or other appropriate buffers can be used.
-
Dissolution: Add the solvent to the vial slowly and gently swirl or vortex to dissolve the peptide. Sonication can be used if necessary to aid dissolution.[2]
-
Aliquoting: To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use volumes for storage.
Disposal Plan: A Step-by-Step Protocol for Waste Management
Proper disposal of this compound, and all contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance. All waste should be treated as hazardous chemical waste.
Waste Segregation
-
Solid Waste: This includes unused lyophilized powder, contaminated gloves, pipette tips, vials, and any absorbent materials used for cleaning spills.
-
Liquid Waste: This includes any remaining stock solutions, experimental solutions containing the peptide, and the initial rinsate from cleaning contaminated glassware.
Decontamination and Disposal Procedure
-
Collection:
-
Solid Waste: Place all solid waste into a clearly labeled, leak-proof hazardous waste container.
-
Liquid Waste: Collect all liquid waste in a separate, clearly labeled, and sealed hazardous waste container.
-
-
Decontamination of Work Surfaces:
-
Wipe down all surfaces that may have come into contact with the peptide. A common and effective method is to scrub the surfaces with alcohol.[1]
-
-
Disposal of Containers:
-
Empty vials should be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or methanol). The rinsate must be collected as hazardous liquid waste.
-
After rinsing, the original label on the vial should be defaced before disposal in the appropriate laboratory glass waste.
-
-
Final Disposal:
Cholecystokinin Signaling Pathway
Cholecystokinin (CCK) exerts its physiological effects by binding to two distinct G-protein coupled receptors: CCK-A (or CCK1) and CCK-B (or CCK2). The desulfated form of CCK octapeptide has a higher affinity for the CCK-B receptor. Upon binding, these receptors activate downstream signaling cascades, primarily through Gq/11 proteins. This leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). These events ultimately lead to various cellular responses.
Caption: Simplified signaling pathway of Cholecystokinin (CCK) via the CCK-B receptor.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
